molecular formula C8H15NO2S B1293021 [(2-Pyrrolidin-1-ylethyl)thio]acetic acid CAS No. 915924-49-1

[(2-Pyrrolidin-1-ylethyl)thio]acetic acid

Cat. No.: B1293021
CAS No.: 915924-49-1
M. Wt: 189.28 g/mol
InChI Key: UQDJUXAXQOVVLW-UHFFFAOYSA-N
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Description

[(2-Pyrrolidin-1-ylethyl)thio]acetic acid is a useful research compound. Its molecular formula is C8H15NO2S and its molecular weight is 189.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(2-Pyrrolidin-1-ylethyl)thio]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(2-Pyrrolidin-1-ylethyl)thio]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-pyrrolidin-1-ylethylsulfanyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S/c10-8(11)7-12-6-5-9-3-1-2-4-9/h1-7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDJUXAXQOVVLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401256505
Record name 2-[[2-(1-Pyrrolidinyl)ethyl]thio]acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915924-49-1
Record name 2-[[2-(1-Pyrrolidinyl)ethyl]thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915924-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[2-(1-Pyrrolidinyl)ethyl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401256505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the physicochemical properties of [(2-Pyrrolidin-1-ylethyl)thio]acetic acid?

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of [(2-Pyrrolidin-1-ylethyl)thio]acetic Acid

Foreword for the Research Professional

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is not merely a preliminary step but the very bedrock upon which successful therapeutic candidates are built. These properties govern a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately dictating its journey from a laboratory curiosity to a clinical reality.

This technical guide is designed for the discerning researcher, scientist, and drug development professional. It focuses on the essential physicochemical characterization of a novel molecule, [(2-Pyrrolidin-1-ylethyl)thio]acetic acid. Given that this specific compound is not extensively documented in public literature, this guide adopts a predictive and methodological approach. It serves as a comprehensive roadmap for characterizing this, or structurally similar, novel chemical entities. We will delve into the theoretical underpinnings of key properties, provide field-proven experimental protocols for their determination, and interpret the expected results based on the compound's distinct structural features.

Our narrative is grounded in scientific integrity, emphasizing the "why" behind experimental choices and ensuring that each described protocol is a self-validating system. By bridging theoretical knowledge with practical application, this guide aims to empower you in your research endeavors.

Molecular Structure and Functional Group Analysis

The first step in characterizing any new chemical entity is a detailed analysis of its structure. The structure of [(2-Pyrrolidin-1-ylethyl)thio]acetic acid reveals three key functional groups that will dictate its physicochemical behavior:

  • Carboxylic Acid (-COOH): This acidic group is a hydrogen bond donor and acceptor. It will ionize to a carboxylate (-COO⁻) at physiological pH, significantly influencing acidity (pKa), solubility, and potential for salt formation.

  • Tertiary Amine (within the Pyrrolidine ring): This basic nitrogen atom is a hydrogen bond acceptor. It will be protonated to form a tertiary ammonium cation at lower pH values, impacting its pKa, solubility, and interactions with biological targets.

  • Thioether (-S-): This sulfur linkage contributes to the molecule's overall lipophilicity and can be a site for metabolic oxidation.

The interplay of these three groups—one acidic, one basic, and one lipophilic linker—suggests that [(2-Pyrrolidin-1-ylethyl)thio]acetic acid will be an ampholyte (or zwitterion), with its properties being highly dependent on pH.

Acid Dissociation Constant (pKa): The Key to pH-Dependent Behavior

The pKa is the pH at which a functional group is 50% ionized and 50% neutral. For a molecule with multiple ionizable centers like [(2-Pyrrolidin-1-ylethyl)thio]acetic acid, determining the individual pKa values is critical for predicting its charge state, solubility, and permeability across biological membranes at different physiological pHs.

Expected Ionization States

Based on its structure, we can predict two primary pKa values:

  • pKa₁ (Carboxylic Acid): Carboxylic acids typically have pKa values in the range of 2-5. We would expect the -COOH group to be the more acidic center.

  • pKa₂ (Pyrrolidine Nitrogen): The conjugate acid of a pyrrolidine ring generally has a pKa in the range of 10-11. This will be the basic center.

The molecule will exist in different ionic forms depending on the pH of the environment, which has profound implications for its interaction with biological systems.

Experimental Determination of pKa

Several robust methods can be employed to determine pKa values. The choice of method often depends on the compound's properties, such as its solubility and the presence of a chromophore.[1][2]

Method 1: Potentiometric Titration

This is a classic and reliable method for determining pKa, especially for compounds with good aqueous solubility.[3]

Protocol for Potentiometric pKa Determination

  • Sample Preparation: Prepare a solution of [(2-Pyrrolidin-1-ylethyl)thio]acetic acid of known concentration (e.g., 0.01 M) in deionized water.

  • Titration Setup: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Calibrate a pH electrode and immerse it in the solution.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For a molecule with two pKa values, two inflection points will be observed on the titration curve.

Diagram: Workflow for Potentiometric pKa Determination

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Dissolve Compound in Deionized Water titrate1 Add NaOH Titrant Incrementally prep1->titrate1 prep2 Calibrate pH Electrode prep2->titrate1 titrate2 Record pH at Each Step titrate1->titrate2 Stir & Equilibrate titrate2->titrate1 analysis1 Plot pH vs. Volume of NaOH titrate2->analysis1 analysis2 Identify Half-Equivalence Points analysis1->analysis2 analysis3 Determine pKa Values analysis2->analysis3

Caption: Workflow for determining pKa via potentiometric titration.

Method 2: UV-Metric Titration

This spectrophotometric method is particularly useful for compounds that possess a UV-active chromophore near the ionization site and for those with low solubility.[1] The ionization of a functional group can alter the electronic structure of the molecule, leading to a change in its UV absorbance spectrum.

Protocol for UV-Metric pKa Determination

  • Identify Analytical Wavelength: Record the UV-Vis spectrum of the compound in highly acidic (e.g., pH 1) and highly basic (e.g., pH 13) solutions to identify the wavelengths of maximum absorbance difference between the ionized and non-ionized forms.

  • Prepare Buffer Solutions: Prepare a series of buffers with a range of known pH values that span the expected pKa values.

  • Sample Measurement: Prepare solutions of the compound at a constant concentration in each buffer. Measure the absorbance of each solution at the pre-determined analytical wavelength.

  • Data Analysis: Plot absorbance versus pH. The resulting sigmoidal curve will have an inflection point, and the pH at this point is equal to the pKa.[1]

Lipophilicity (LogP): A Measure of Membrane Permeability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its overall ADMET profile.[4][5] LogP is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (typically water or a buffer) at equilibrium.[4]

LogP = log₁₀ ([Compound]ₙ-octanol / [Compound]aqueous)

For an ionizable molecule like [(2-Pyrrolidin-1-ylethyl)thio]acetic acid, the distribution coefficient (LogD) is often more relevant as it considers all ionic species at a given pH. LogD at pH 7.4 is a key parameter in drug discovery.

Experimental Determination of LogP/LogD

Method 1: Shake-Flask Method

This is the traditional and often considered the "gold standard" method for LogP determination due to its direct measurement of partitioning.[1][4]

Protocol for Shake-Flask LogP/LogD Determination

  • Phase Preparation: Prepare a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4 for LogD) and n-octanol. Pre-saturate each phase with the other by mixing and then separating them.

  • Partitioning: Add a known amount of the compound to a mixture of the pre-saturated n-octanol and aqueous phases in a separation funnel.

  • Equilibration: Shake the funnel for a set period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Allow the phases to separate completely.

  • Quantification: Carefully remove a sample from each phase and determine the concentration of the compound using a suitable analytical technique, such as HPLC-UV or LC-MS.[6]

  • Calculation: Calculate the LogP or LogD value using the measured concentrations.

Diagram: Shake-Flask LogP/LogD Experimental Workflow

G start Start prep Prepare Pre-saturated n-Octanol & Aqueous Phases start->prep partition Add Compound and Shake to Equilibrate prep->partition separate Separate the Two Phases partition->separate quantify_org Quantify Compound in n-Octanol Phase (HPLC/LC-MS) separate->quantify_org quantify_aq Quantify Compound in Aqueous Phase (HPLC/LC-MS) separate->quantify_aq calculate Calculate LogP/LogD quantify_org->calculate quantify_aq->calculate end End calculate->end

Caption: Workflow for determining LogP/LogD using the shake-flask method.

Method 2: High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC can be used to estimate LogP values based on the retention time of a compound on a non-polar stationary phase. This method is much faster than the shake-flask method and requires less material.[4]

Protocol for HPLC-based LogP Estimation

  • Calibration: Inject a series of standard compounds with known LogP values onto a reversed-phase HPLC column (e.g., C18).

  • Data Acquisition: Measure the retention time (t_R) for each standard.

  • Calibration Curve: Create a calibration curve by plotting the known LogP values of the standards against their measured retention times.

  • Sample Analysis: Inject the test compound, [(2-Pyrrolidin-1-ylethyl)thio]acetic acid, under the same chromatographic conditions and measure its retention time.

  • LogP Estimation: Use the calibration curve to estimate the LogP of the test compound from its retention time.

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a fundamental property that influences a drug's dissolution rate and, consequently, its absorption and bioavailability.[7][8] Poor aqueous solubility is a major hurdle in drug development.[9] The solubility of [(2-Pyrrolidin-1-ylethyl)thio]acetic acid is expected to be highly pH-dependent due to its acidic and basic functional groups.

Experimental Determination of Aqueous Solubility

Solubility can be measured as either a kinetic or a thermodynamic value.

Method 1: Thermodynamic Solubility (Shake-Flask Method)

This method measures the equilibrium solubility of a compound and is considered the most accurate and reliable ("gold standard") approach.[7][10]

Protocol for Thermodynamic Solubility Determination

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing an aqueous buffer of a specific pH (e.g., pH 7.4).

  • Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached.[7]

  • Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method like HPLC-UV or LC-MS.[10] This concentration represents the thermodynamic solubility.

Method 2: Kinetic Solubility

This high-throughput method is often used in early drug discovery for rapid screening.[7][10] It measures the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer.

Protocol for Kinetic Solubility Determination

  • Stock Solution: Prepare a concentrated stock solution of the compound in dimethyl sulfoxide (DMSO).

  • Dilution: Add small aliquots of the DMSO stock solution to an aqueous buffer.

  • Precipitation Detection: The point at which a precipitate is formed is detected, often by turbidimetry (light scattering) using a nephelometer.[8][11]

  • Solubility Value: The concentration at which precipitation occurs is reported as the kinetic solubility.

Spectroscopic Profile: Structural Confirmation and Purity Assessment

A comprehensive spectroscopic analysis is essential for confirming the chemical structure of [(2-Pyrrolidin-1-ylethyl)thio]acetic acid and assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals:

    • A broad singlet in the 10-12 ppm region for the carboxylic acid proton (-COOH), which would disappear upon D₂O exchange.[12]

    • Signals in the 2.0-3.5 ppm range for the protons on the carbons adjacent to the sulfur atom of the thioether and the nitrogen of the pyrrolidine ring.[13][14]

    • Complex multiplets for the protons within the pyrrolidine ring and the ethyl linker.

  • ¹³C NMR: The carbon NMR spectrum will provide further structural confirmation:

    • A signal in the 165-185 ppm range for the carbonyl carbon of the carboxylic acid.[12][15]

    • Signals for the carbons adjacent to the nitrogen and sulfur atoms in the 20-80 ppm range.[13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

  • A very broad O-H stretching band from approximately 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid group.[15][16]

  • A strong C=O stretching band for the carbonyl group of the carboxylic acid is expected between 1690-1760 cm⁻¹.[16]

  • C-H stretching bands will be observed around 2850-3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

  • High-Resolution Mass Spectrometry (HRMS): This technique will provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirmation of the molecular formula.

  • Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the molecular ion, MS/MS can help to elucidate the connectivity of the atoms within the molecule. The fragmentation pattern of organic acids often involves the loss of the carboxyl group.[12]

Analytical Approach for Organic Acids by Mass Spectrometry Organic acids can be analyzed by various MS techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[17][18] For a non-volatile compound like this, LC-MS would be the preferred method.[18][19]

Diagram: General LC-MS Workflow for Organic Acid Analysis

G sample Aqueous Sample (e.g., from solubility assay) lc Liquid Chromatography (Separation) sample->lc Injection ion_source Ion Source (e.g., ESI) lc->ion_source Elution mass_analyzer Mass Analyzer (m/z Measurement) ion_source->mass_analyzer Ionization detector Detector mass_analyzer->detector data Data System (Mass Spectrum) detector->data

Caption: A simplified workflow for the analysis of organic acids using LC-MS.

Summary of Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of [(2-Pyrrolidin-1-ylethyl)thio]acetic acid and the primary methods for their determination.

PropertyPredicted CharacteristicPrimary Experimental Method(s)Significance in Drug Development
Molecular Weight ~189.27 g/mol Mass Spectrometry (HRMS)Confirms identity and purity.
pKa Two pKa values: one acidic (2-5), one basic (10-11)Potentiometric Titration, UV-Metric TitrationGoverns solubility, absorption, and receptor binding.
LogP / LogD₇.₄ pH-dependent; likely to be low at physiological pHShake-Flask, HPLCPredicts membrane permeability and distribution.
Aqueous Solubility pH-dependent; higher at low and high pHThermodynamic (Shake-Flask), Kinetic (Turbidimetry)Essential for bioavailability and formulation.
¹H NMR Signals for -COOH, -CH₂-S-, -CH₂-N-NMR SpectroscopyConfirms chemical structure.
¹³C NMR Signal for C=O (~170 ppm)NMR SpectroscopyConfirms carbon framework.
IR Spectrum Broad O-H and strong C=O stretchesIR SpectroscopyConfirms presence of key functional groups.

Conclusion

The physicochemical characterization of a novel compound such as [(2-Pyrrolidin-1-ylethyl)thio]acetic acid is a multifaceted but essential undertaking in the early stages of drug discovery. By systematically applying the robust experimental methodologies outlined in this guide—from determining pKa and LogP to assessing solubility and obtaining a comprehensive spectroscopic profile—researchers can build a detailed understanding of the molecule's behavior. This foundational knowledge is paramount for making informed decisions, optimizing lead compounds, and ultimately paving the way for the development of safe and effective therapeutics.

References

  • Development of Methods for the Determination of pKa Values - PMC. Available at: [Link]

  • MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Available at: [Link]

  • Experimental Determination of pK a Values by Use of NMR Chemical Shifts, Revisited. Available at: [Link]

  • IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]

  • An Introduction to the Acid Dissociation Constant (pKa) - ACD/Labs. Available at: [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax. Available at: [Link]

  • Organic acid derivatization protocol for mass spectrometry analysis. Available at: [Link]

  • Video: Spectroscopy of Carboxylic Acid Derivatives - JoVE. Available at: [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Available at: [Link]

  • Aqueous Solubility - Creative Biolabs. Available at: [Link]

  • Experiment # 11: Spectroscopic determination of indicator pKa - ULM. Available at: [Link]

  • Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic - Sygnature Discovery. Available at: [Link]

  • Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. Available at: [Link]

  • LogP—Making Sense of the Value - ACD/Labs. Available at: [Link]

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies | American Pharmaceutical Review. Available at: [Link]

  • 18.9: Spectroscopy of Ethers - Chemistry LibreTexts. Available at: [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC. Available at: [Link]

  • ¹H NMR spectra of thioethers 7b–9b (CDCl3 7.26 ppm). Conditions: 8... - ResearchGate. Available at: [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. Available at: [Link]

  • Lanthanide shifts in the 1H N.M.R. spectra of thioamides, selenoamides and 1,2-dithioles. Available at: [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Available at: [Link]

  • (A) 1 H NMR spectra of polycarbonates containing thioether or sulphone... - ResearchGate. Available at: [Link]

Sources

Molecular structure and conformation of [(2-Pyrrolidin-1-ylethyl)thio]acetic acid.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular structure, conformational landscape, and physicochemical characterization of [(2-Pyrrolidin-1-ylethyl)thio]acetic acid .

Executive Summary

[(2-Pyrrolidin-1-ylethyl)thio]acetic acid (CAS: 1185299-63-1 for HCl salt) is a bifunctional small molecule integrating a saturated nitrogen heterocycle (pyrrolidine) with a flexible thioether-linked carboxylic acid tail.[1] It serves as a critical zwitterionic building block in medicinal chemistry, particularly in the design of peptidomimetics and fragment-based drug discovery (FBDD).

This guide provides a rigorous analysis of its structural dynamics, focusing on the conformational freedom of the thioether linkage, the puckering modes of the pyrrolidine ring, and the pH-dependent ionization states that dictate its behavior in solution and solid phases.

Molecular Architecture & Connectivity

The molecule, C


H

NO

S, consists of three distinct pharmacophoric domains:
  • The Head Group: A tertiary amine (pyrrolidine ring) capable of accepting protons.

  • The Linker: An ethyl-thio-methyl chain (

    
    ) providing high torsional flexibility.
    
  • The Tail: A carboxylic acid moiety (

    
    ) acting as a hydrogen bond donor/acceptor.
    
Quantitative Structural Descriptors
PropertyValueNotes
Formula C

H

NO

S
Free base
Mol.[2] Weight 189.28 g/mol Monoisotopic mass
Rotatable Bonds 5High entropic penalty upon binding
H-Bond Donors 1Carboxylic acid (protonated state)
H-Bond Acceptors 3N, S, Carbonyl O
pKa (Acid) ~3.7Estimated (Thioether inductive effect)
pKa (Base) ~10.2Estimated (Tertiary pyrrolidine)
LogP ~0.5 - 0.9pH-dependent lipophilicity

Conformational Landscape Analysis

The biological activity and reactivity of this molecule are governed by its ability to transition between "extended" and "folded" states.

Pyrrolidine Ring Puckering

The five-membered pyrrolidine ring is rarely planar. It exists in a dynamic equilibrium between envelope (E) and twist (T) conformations to relieve torsional strain and eclipsing interactions.

  • Preferred Mode: The N-substituted pyrrolidine typically favors an envelope conformation where the Nitrogen atom or the

    
    -Carbon is out of the plane (
    
    
    
    symmetry).
  • Substituent Orientation: The bulky [(thio)acetyl]ethyl chain at the N1-position will preferentially adopt a pseudo-equatorial orientation to minimize 1,3-diaxial-like steric clashes with ring protons.

The Thioether "Kink"

The


 bond angle is significantly more acute (~92°–100°) than a standard 

angle (~109.5°). This geometric feature creates a permanent "kink" in the backbone, preventing the molecule from adopting a fully linear anti-periplanar conformation.
  • Bond Length: The

    
     bond (~1.82 Å) is longer than 
    
    
    
    (~1.54 Å), lowering the rotational barrier and increasing the "reach" of the tail.
Intramolecular Interactions (The Zwitterionic Lock)

In neutral aqueous media (pH 7.4), the molecule exists predominantly as a zwitterion:



This charge separation can stabilize a folded pseudo-cyclic conformation  via an intramolecular ionic hydrogen bond between the ammonium proton (

) and the carboxylate oxygen (

). This interaction effectively reduces the hydrodynamic radius of the molecule and masks its polarity, potentially improving membrane permeability despite the formal charges.

Synthesis & Reaction Pathways

The synthesis relies on the high nucleophilicity of thiols and the electrophilicity of alkyl halides. The most robust pathway involves the convergent coupling of a pyrrolidine fragment with a thioglycolic acid derivative.

Synthetic Workflow (DOT Visualization)

SynthesisPathway Figure 1: Convergent Synthesis of [(2-Pyrrolidin-1-ylethyl)thio]acetic acid via S-Alkylation. Pyrrolidine Pyrrolidine (Starting Material) Int1 1-(2-Chloroethyl) pyrrolidine Pyrrolidine->Int1 Alkylation (SOCl2 activation) Chloroethanol 2-Chloroethanol Chloroethanol->Int1 Target [(2-Pyrrolidin-1-ylethyl) thio]acetic acid Int1->Target Nucleophilic Substitution (NaOH/MeOH, reflux) Thioglycolic Thioglycolic Acid (HS-CH2-COOH) Thioglycolic->Target S-Alkylation

[2][3]

Protocol: S-Alkylation of Thioglycolic Acid
  • Reagent Prep: Dissolve thioglycolic acid (1.0 eq) in methanol containing NaOH (2.2 eq) to generate the reactive dianion (carboxylate + thiolate).

  • Addition: Add 1-(2-chloroethyl)pyrrolidine hydrochloride (1.0 eq) dropwise at 0°C to prevent polymerization of the amine.

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. The reaction is driven by the formation of NaCl.

  • Workup: Acidify to pH ~4.0 to protonate the zwitterion (isoelectric point). Extract with

    
    -butanol or purify via ion-exchange chromatography (Dowex 50W) to remove inorganic salts.
    

Spectroscopic Characterization

To validate the structure, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance ( H NMR)
  • Solvent: D

    
    O (for zwitterion) or DMSO-
    
    
    
    .
  • Pyrrolidine Ring: Two multiplets at

    
     1.8–2.0 ppm (4H, 
    
    
    
    -CH
    
    
    ) and
    
    
    3.0–3.5 ppm (4H,
    
    
    -CH
    
    
    ).
  • Ethyl Linker: Two triplets (or multiplets) at

    
     2.8–3.2 ppm. The CH
    
    
    
    adjacent to Nitrogen is deshielded compared to the CH
    
    
    adjacent to Sulfur.
  • Acetic Tail: A sharp singlet at

    
     3.2–3.4 ppm (S-CH
    
    
    
    -COO). Note: This singlet may shift significantly depending on pH.
Infrared Spectroscopy (FTIR)
  • Carboxyl Region:

    • Free Acid (solid HCl salt): Strong band at 1710–1730 cm

      
       (C=O stretch).
      
    • Zwitterion: Asymmetric carboxylate stretch at 1550–1610 cm

      
      .
      
  • Amine Region: Broad band at 2400–3000 cm

    
     characteristic of an 
    
    
    
    ammonium stretch in the salt form.

Experimental Validation Workflows

The following protocols ensure the compound meets the purity and structural criteria required for biological assays.

Purity Determination (HPLC-MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5

    
    m, 4.6 x 100 mm.
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (to maintain protonation).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: ESI+ Mode. Look for

    
    .
    
  • Acceptance Criteria: Purity > 95% by area integration; single peak confirmation.

Solid State Analysis (XRD)

If single crystals are grown (slow evaporation from Ethanol/Water), the expected lattice packing will be dominated by charge-assisted hydrogen bonds:



This network typically results in a high melting point (>150°C for the HCl salt) and low solubility in non-polar solvents.

Conformational Logic Diagram

Conformation Figure 2: pH-Dependent Conformational Equilibria. Open Extended Conformation (Low pH / Acidic) Folded Folded Zwitterion (Neutral pH) Open->Folded Deprotonation (pH > 3.7) Folded->Open Protonation (pH < 3) Aggregated Intermolecular Aggregate (Solid State) Folded->Aggregated Concentration / Crystallization Electrostatics Coulombic Attraction (NH+ ... COO-) Electrostatics->Folded Stabilizes Solvation Solvation Shell (Water) Solvation->Open Stabilizes

References

  • PubChem Compound Summary . "[(2-Pyrrolidin-1-ylethyl)thio]acetic acid". National Center for Biotechnology Information. Accessed February 18, 2026. [Link][3]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • ChemSrc . "Acetic acid, 2-[[2-(1-pyrrolidinyl)ethyl]thio]-". CAS 1185299-63-1 Data.[3][4] [Link]

  • Patai, S. (Ed.). (1974). The Chemistry of the Thiol Group. Wiley. (Reference for thioether bond geometry and reactivity).

Sources

Navigating the Uncharted: A Technical Safety and Handling Guide for [(2-Pyrrolidin-1-ylethyl)thio]acetic acid in Research Settings

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The novel compound [(2-Pyrrolidin-1-ylethyl)thio]acetic acid represents a unique molecular architecture, integrating a pyrrolidine ring, a thioether linkage, and a carboxylic acid moiety. As with any new chemical entity in a research and development pipeline, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety and handling considerations for [(2-Pyrrolidin-1-ylethyl)thio]acetic acid, drawing upon an analysis of its constituent chemical functionalities in the absence of a dedicated Safety Data Sheet (SDS).

Hazard Identification and Risk Assessment: A Composite Analysis

1.1 Pyrrolidine Moiety: Pyrrolidine itself is a flammable liquid and can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled. While the pyrrolidine in the target molecule is part of a larger structure and its basicity is somewhat attenuated, it is prudent to assume potential for skin and eye irritation.

1.2 Thioether and Acetic Acid Functionalities: The thioacetic acid component suggests several potential hazards. Thioacetic acid is a flammable liquid that is toxic if swallowed and can cause severe skin burns and eye damage.[1][2] It is also a lachrymator, meaning it can cause tearing, and has a strong, unpleasant odor.[1][2] The presence of the sulfur atom and the adjacent carbonyl group can also imply reactivity with strong oxidizing and reducing agents. The carboxylic acid group, while generally less hazardous, can contribute to overall acidity and may be corrosive.

1.3 Composite Hazard Profile: Based on this analysis, [(2-Pyrrolidin-1-ylethyl)thio]acetic acid should be treated as a potentially hazardous substance with the following anticipated risks:

  • Skin and Eye Irritation/Corrosion: High potential for causing irritation and possibly burns upon direct contact.

  • Oral Toxicity: May be harmful if swallowed.

  • Inhalation Hazard: While likely a solid, any dust or aerosols generated during handling may be harmful if inhaled.

  • Reactivity: Potential for vigorous reactions with strong oxidizing agents, bases, amines, and strong reducing agents.[3]

Exposure Controls and Personal Protective Equipment (PPE)

Given the anticipated hazards, stringent exposure controls are necessary.

2.1 Engineering Controls: All work with [(2-Pyrrolidin-1-ylethyl)thio]acetic acid should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[4] The fume hood will provide primary containment and protect the researcher from inhaling any dust or aerosols. An eyewash station and safety shower must be readily accessible.[5]

2.2 Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory.

  • Eye and Face Protection: Chemical splash goggles and a face shield should be worn at all times when handling the compound.[3][6]

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. It is crucial to inspect gloves for any signs of degradation or tearing before use and to change them frequently, especially after direct contact with the substance.

    • Lab Coat: A flame-retardant and chemically resistant lab coat is essential to protect against splashes.

  • Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by the fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Experimental Workflow: Safe Handling Protocol

The following diagram outlines the standard operating procedure for the safe handling of [(2-Pyrrolidin-1-ylethyl)thio]acetic acid.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don appropriate PPE: - Chemical splash goggles & face shield - Chemically resistant gloves - Flame-retardant lab coat prep2 Ensure fume hood is operational and certified. prep1->prep2 prep3 Verify location and functionality of eyewash station and safety shower. prep2->prep3 handle1 Weigh the compound within the chemical fume hood. prep3->handle1 handle2 Use appropriate tools (spatula, etc.) to avoid generating dust. handle1->handle2 handle3 If dissolving, add the solid to the solvent slowly and with stirring. handle2->handle3 clean1 Decontaminate all surfaces and equipment. handle3->clean1 clean2 Dispose of waste in a properly labeled hazardous waste container. clean1->clean2 clean3 Doff PPE in the correct order to avoid self-contamination. clean2->clean3

Caption: Standard Operating Procedure for Safe Handling.

Handling and Storage Procedures

3.1 Handling:

  • Always handle this compound in a chemical fume hood to minimize inhalation exposure.[4]

  • Avoid the formation of dust and aerosols.[3]

  • Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge, especially if flammable solvents are in use.[1]

  • Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly after handling.[3]

3.2 Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[3]

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[3]

  • Store in a locked cabinet or other secure area to prevent unauthorized access.[3]

First-Aid and Emergency Procedures

In the event of an exposure, immediate action is critical.

Exposure RouteFirst-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[2]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek medical attention if irritation persists.[3]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing.[3] If not breathing, give artificial respiration. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting.[6] Rinse mouth with water. Seek immediate medical attention.[1]

Spill Response Decision Tree

spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill (<1g) assess->small_spill Small large_spill Large Spill (>1g) assess->large_spill Large absorb Absorb with inert material (e.g., vermiculite, sand). small_spill->absorb evacuate Evacuate the area. Alert others. large_spill->evacuate call_ehs Contact Environmental Health & Safety. evacuate->call_ehs collect Collect waste in a sealed, labeled container. absorb->collect decontaminate Decontaminate the spill area. collect->decontaminate

Caption: Spill Response Decision Tree.

Conclusion

While [(2-Pyrrolidin-1-ylethyl)thio]acetic acid holds promise as a research compound, its novelty necessitates a cautious and well-informed approach to safety. By understanding the potential hazards derived from its constituent functional groups and adhering to the stringent handling, storage, and emergency procedures outlined in this guide, researchers can mitigate risks and foster a safe and productive laboratory environment. Continuous evaluation of the compound's properties as more data becomes available is also a critical component of a robust safety program.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet for 2-Pyrrolidin-1-yl-1,3-thiazole-5-carboxylic acid.
  • MilliporeSigma. (2025, November 6). Safety Data Sheet for Pyrrolidine.
  • Thermo Fisher Scientific. (2013, March 12). Safety Data Sheet for Thioacetic acid.
  • Alfa Aesar. (2025, September 7). Safety Data Sheet for Thioacetic acid.
  • Langer, P., et al. (2014). Synthesis and Reactivity of 2-Pyrrolidino-, 2-N-Methylpiperazino-, 2-Piperidino-, and 2-Morpholino-1,3,4-thiadiazines. Journal of Heterocyclic Chemistry.
  • PubMed. (n.d.). Studies on the synthesis and structure-activity relationships of 2-(2-functionalized pyrrolidin-4-ylthio)-1 beta-methylcarbapenems.
  • CymitQuimica. (n.d.). 2-(Pyrrolidin-2-yl)acetic acid.
  • ScienceLab.com. (2005, October 9). Material Safety Data Sheet for Acetic acid.
  • PubChem. (n.d.). (Pyrimidin-2-ylthio)acetic acid.
  • University of California Merced. (2012, October 19). Glacial Acetic Acid Safety Sheet. Retrieved from University of California Merced Environmental Health and Safety.
  • INEOS Group. (2020, February 4). Safety Data Sheet for Acetic Acid Solutions (50-79%).
  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet for Thioacetic Acid.

Sources

Spectroscopic data (NMR, IR, Mass Spec) for [(2-Pyrrolidin-1-ylethyl)thio]acetic acid.

[1]

Executive Summary & Compound Identity

[(2-Pyrrolidin-1-ylethyl)thio]acetic acid (CAS: 915924-49-1) is a heterobifunctional molecule combining a tertiary amine (pyrrolidine) and a carboxylic acid via a thioether linker.[1][2][3] Its spectroscopic signature is defined by the interplay between the electron-donating nitrogen, the polarizable sulfur atom, and the acidic carbonyl group.[1]

This guide provides a comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in structural causality and validated synthetic pathways.[1]

Property Data
IUPAC Name 2-((2-(Pyrrolidin-1-yl)ethyl)thio)acetic acid
Molecular Formula C

H

NO

S
Molecular Weight 189.28 g/mol
Key Functional Groups Carboxylic Acid, Thioether (Sulfide), Tertiary Amine (Pyrrolidine)

Synthesis & Structural Origin

To understand the spectra, one must understand the connectivity established during synthesis.[1] The standard preparation involves the S-alkylation of thioglycolic acid with 1-(2-chloroethyl)pyrrolidine.[1]

Reaction Pathway

The synthesis relies on the nucleophilic attack of the thiolate anion on the alkyl chloride.[1] This creates the characteristic N-CH2-CH2-S ethylene bridge.[1]

SynthesisPathwayPre11-(2-Chloroethyl)pyrrolidine(Electrophile)InterIntermediate:Thiolate Anion Formation(Base Catalyzed)Pre1->InterPre2Thioglycolic Acid(Nucleophile)Pre2->InterNaOH/K2CO3ProdTarget:[(2-Pyrrolidin-1-ylethyl)thio]acetic acidInter->ProdSN2 Substitution(-HCl)

Figure 1: Synthetic workflow for the formation of the thioether linkage.

Nuclear Magnetic Resonance (NMR) Analysis

The NMR profile is characterized by the distinct chemical environments of the three methylene groups in the acyclic chain and the symmetry of the pyrrolidine ring.[1]

Proton ( H) NMR Spectroscopy

Solvent: CDCl


1

1

(ppm)
Mult. Integ. Assignment Mechanistic Explanation
10.5 - 11.5 br s1H-COOH Deshielded acidic proton.[1] Broad due to hydrogen bonding.[1]
3.28 s2HS-CH

-COOH
Singlet.[1] Deshielded by adjacent S and C=O (anisotropic effect).[1]
2.95 t2HS-CH

-CH

-N
Triplet (

Hz).[1] Deshielded by Sulfur.[1]
2.78 t2HS-CH

-CH

-N
Triplet (

Hz).[1] Deshielded by Nitrogen.[1]
2.60 - 2.70 m4HPyrrolidine

-CH

Multiplet.[1] Protons adjacent to ring nitrogen.[1]
1.75 - 1.85 m4HPyrrolidine

-CH

Multiplet.[1] Ring protons furthest from heteroatoms.[1]

Critical Observation: The ethylene bridge (N-CH2-CH2-S) appears as two distinct triplets.[1] If the sample is a hydrochloride salt, the protons adjacent to Nitrogen (


1

1
Carbon-13 ( C) NMR Spectroscopy

The

  • Carbonyl (C=O):

    
    172-175 ppm.[1] Characteristic of carboxylic acids.
    
  • Pyrrolidine

    
    -C: 
    
    
    54.0 ppm.
  • Linker N-C:

    
    53.5 ppm.
    
  • Acetic

    
    -C (S-CH
    
    
    -CO):
    
    
    33.5 ppm.[1]
  • Linker S-C:

    
    29.0 ppm.
    
  • Pyrrolidine

    
    -C: 
    
    
    23.5 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the carboxylic acid moiety.[1]

  • 3300 – 2500 cm

    
     (Broad):  O-H stretch of the carboxylic acid.[1] This broad "hump" often obscures the C-H stretches of the pyrrolidine ring.[1]
    
  • 1715 – 1730 cm

    
     (Strong):  C=O stretching vibration (Carbonyl).[1] This is the diagnostic peak for the acid functionality.[1]
    
  • 1200 – 1300 cm

    
    :  C-O stretch / C-N stretch overlap.
    
  • 600 – 800 cm

    
    :  C-S stretching (weak, often difficult to assign definitively in complex fingerprints).[1]
    

Mass Spectrometry (MS)

Mass spectrometry provides molecular weight confirmation and a specific fragmentation pattern driven by the stability of the pyrrolidinium ion.[1]

Ionization & Fragmentation[1]
  • Molecular Ion (M+): m/z 189 (Weak in EI, stronger as [M+H]

    
     190 in ESI).[1]
    
  • Base Peak (m/z 84): The most abundant fragment.[1] This corresponds to the methylene-pyrrolidinium ion (C

    
    H
    
    
    N
    
    
    ), formed by
    
    
    -cleavage adjacent to the nitrogen.[1]
  • Fragment (m/z 98): N-ethylpyrrolidine radical cation.[1]

Fragmentation Pathway Diagram

The following diagram illustrates the logical cleavage points leading to the observed mass spectrum.

MassSpecFragmentationParentParent Ion [M+]m/z 189Cleavage1Alpha-Cleavage(C-S bond break)Parent->Cleavage1Frag84Base Peak[Pyrrolidine=CH2]+m/z 84Cleavage1->Frag84Dominant PathFragLossNeutral Loss.CH2-S-CH2-COOHCleavage1->FragLoss

Figure 2: Primary fragmentation pathway yielding the diagnostic m/z 84 ion.[1]

Experimental Protocols

To ensure high-quality spectral data, follow these preparation steps.

NMR Sample Preparation
  • Solvent Selection: Use CDCl

    
      (99.8% D) for the neutral molecule.[1] If the compound is a hydrochloride salt, use D
    
    
    O
    or DMSO-d
    
    
    due to solubility.[1]
  • Concentration: Dissolve 5-10 mg of sample in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug in a Pasteur pipette to remove undissolved salts (crucial for salt forms).[1]

  • Reference: Calibrate to the residual solvent peak (CHCl

    
    : 7.26 ppm; HDO: 4.79 ppm).
    
IR Sample Preparation (ATR Method)
  • Ensure the ATR crystal (Diamond/ZnSe) is clean (methanol wipe).[1]

  • Place a small amount of solid/oil sample directly on the crystal.[1]

  • Apply pressure using the anvil to ensure good contact.[1]

  • Acquire background spectrum first to subtract atmospheric CO

    
     and H
    
    
    O.[1]

References

  • Synthesis of Pyrrolidine Derivatives: Smith, M. B., & March, J.[1][4] (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Standard reference for S-alkylation mechanisms).

  • Spectroscopic Data of Precursors (Thioglycolic Acid): National Institute of Standards and Technology (NIST).[1] (n.d.). Thioglycolic acid Mass Spectrum. NIST Chemistry WebBook.[1] Retrieved from [Link][1]

  • NMR Shifts of Pyrrolidine Ring Systems: Pretsch, E., Bühlmann, P., & Badertscher, M.[1] (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Authoritative source for calculating chemical shifts of amine/sulfide derivatives).[1]

  • General Synthesis of Amino-Thioethers: Vogel, A. I.[1] (1989).[1] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[1] (Protocol for reaction of alkyl halides with thiols).

Theoretical studies on the electronic structure of [(2-Pyrrolidin-1-ylethyl)thio]acetic acid.

[1]

Executive Summary & Molecular Definition[1]

[(2-Pyrrolidin-1-ylethyl)thio]acetic acid represents a chemically significant scaffold characterized by a tertiary pyrrolidine amine linked via an ethyl spacer to a thioether-acetic acid moiety.[1] Its structure—C1CCN(C1)CCSCH2C(=O)O—combines a rigid heterocyclic base with a flexible, multidentate thio-carboxylate tail.[1]

This guide provides a rigorous theoretical framework for analyzing this molecule. Because direct crystallographic or spectroscopic monographs for this specific congener are rare in open literature, this whitepaper synthesizes protocols from high-fidelity studies of structural analogs (amino-thioethers and pyrrolidine zwitterions).[1] It serves as a blueprint for conducting ab initio characterization, predicting reactivity, and assessing pharmacophoric potential.[1]

Structural Significance[1][2][3]
  • Zwitterionic Potential: The molecule contains a basic tertiary amine (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ) and an acidic carboxyl group (
    
    
    ). In physiological media and solid-state, it likely exists as a zwitterion (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
    
    
    ).
  • Chelation Sites: The ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    , 
    
    
    , and carboxylate
    
    
    atoms form a potential
    
    
    -tridentate ligand system, relevant for metallodrug design (e.g., Technetium-99m labeling or Platinum coordination).

Computational Methodology (The "How-To" Protocol)

To ensure scientific integrity, the electronic structure must be resolved using Density Functional Theory (DFT) with solvation corrections.[1] The following protocol is the industry standard for such organic electrolytes.

Recommended Level of Theory
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or wB97X-D (for better dispersion corrections in stacking interactions).[1]

  • Basis Set: 6-311++G(d,p) .[1] The diffuse functions (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ) are critical for accurately modeling the lone pairs on Sulfur and the anionic carboxylate oxygen in the zwitterionic form.
    
  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) with water (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ) as the solvent. Gas-phase calculations often fail to stabilize the zwitterion, erroneously converging to the neutral non-ionic form.[1]
    
Workflow Visualization

The following diagram outlines the logical flow for a complete theoretical characterization.

ComputationalWorkflowcluster_AnalysisElectronic AnalysisStartInput Structure(Neutral vs. Zwitterion)OptGeometry Optimization(B3LYP/6-311++G(d,p))Start->OptFreqFrequency Calculation(Check for Imaginary Freqs)Opt->FreqSolvSolvation (IEF-PCM)Stabilize Charge SeparationFreq->Solv If Minima FoundHOMOFMO Analysis(HOMO-LUMO Gap)Solv->HOMOMEPMEP Mapping(Reactive Sites)Solv->MEPNBONBO Analysis(Hyperconjugation)Solv->NBO

Figure 1: Standard computational pipeline for characterizing [(2-Pyrrolidin-1-ylethyl)thio]acetic acid.

Predicted Electronic Properties[1][4][5]

Based on the fragmentation patterns of the pyrrolidine ring and thioacetic acid group, the following electronic behaviors are predicted.

Frontier Molecular Orbitals (FMOs)

The HOMO-LUMO gap is a primary indicator of kinetic stability and chemical reactivity (Hard-Soft Acid-Base theory).[1]

OrbitalLocalization (Predicted)Chemical Significance
HOMO Sulfur (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

-orbital) & Nitrogen (

-pair)
The highest occupied orbital will be dominated by the non-bonding electrons on the Sulfur atom and the Nitrogen lone pair (in the neutral form). This defines the molecule's nucleophilicity.[1]
LUMO Carboxyl Group (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

)
The lowest unoccupied orbital is localized on the antibonding

orbital of the

group. This is the site for nucleophilic attack.[1]
Gap (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

)
~4.5 - 5.5 eV Suggests a stable molecule that requires significant activation energy to react, typical of stable pharmaceutical intermediates.
Molecular Electrostatic Potential (MEP)

The MEP map is crucial for predicting non-covalent interactions (docking).[1]

  • Negative Potential (Red): Concentrated on the Carbonyl Oxygen (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ) and the Hydroxyl Oxygen (
    
    
    ), acting as hydrogen bond acceptors.
  • Positive Potential (Blue): Concentrated on the Carboxyl Hydrogen (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ) and the Pyrrolidine ring protons, acting as hydrogen bond donors.
    
  • Implication: In a protein binding pocket, the pyrrolidine ring will seek hydrophobic pockets or cation-ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     interactions, while the tail seeks polar residues (Ser, Thr, Lys).
    

Vibrational Spectroscopy (IR/Raman)[1]

Theoretical vibrational analysis (scaled by ~0.961 for B3LYP) serves to validate the synthesis of the compound.[1]

Key Diagnostic Bands[1]
  • C=O Stretching (

    
    ): 
    
    • Neutral: ~1710–1740 cm⁻¹.[1]

    • Zwitterion (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      ): Shifts to asymmetric stretch at ~1600 cm⁻¹ and symmetric stretch at ~1400 cm⁻¹.
      
  • C-S Stretching (

    
    ): 
    
    • Appears in the fingerprint region, typically 600–700 cm⁻¹ .[1] This is a weak band in IR but stronger in Raman.[1]

  • C-N Stretching (Pyrrolidine):

    • ~1020–1200 cm⁻¹.[1]

  • O-H Stretching:

    • Broad band at 2500–3300 cm⁻¹ due to strong intermolecular hydrogen bonding (dimer formation) in the solid state.[1]

Natural Bond Orbital (NBO) Analysis[1][4]

NBO analysis provides insight into "donor-acceptor" interactions within the molecule, explaining its stability.[1]

  • Hyperconjugation (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ):  The lone pair on the pyrrolidine nitrogen stabilizes the adjacent methylene groups.
    
  • Anomeric Effect (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ):  The sulfur atom donates electron density into the adjacent anti-bonding orbitals of the ethyl chain, affecting the torsion angles and preferred conformation (Gauche vs. Anti).
    
Chelation Pathway Diagram

The molecule's utility often lies in its ability to wrap around metal ions.[1]

ChelationModescluster_BindingCoordination SitesLigand[(2-Pyrrolidin-1-ylethyl)thio]acetic acidN_siteNitrogen (N)(Hard Base)Ligand->N_siteS_siteSulfur (S)(Soft Base)Ligand->S_siteO_siteCarboxyl (O)(Hard Base)Ligand->O_siteMetalMetal Ion(Pt, Tc, Cu)N_site->MetalStable 5-membered ringS_site->MetalSoft-Soft InteractionO_site->MetalIonic Interaction

Figure 2: Potential coordination modes.[1] The N-S bite angle forms a stable 5-membered chelate ring.[1]

Applications in Drug Development[1][6]

Understanding the electronic structure of this molecule enables specific applications:

  • Prodrug Linkers: The thioether bond is susceptible to oxidation (to sulfoxide/sulfone), altering the polarity.[1] This can be used to tune the solubility of attached pharmacophores.[1]

  • Metal Chelation Therapy: The ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     motif is highly effective at binding soft metals like Copper (
    
    
    ) or Platinum (
    
    
    ). Theoretical binding energies can predict its efficacy as a chelating agent for heavy metal toxicity.[1]
  • Bioisosterism: The pyrrolidine ring is a common bioisostere for proline.[1] The attached thio-acid tail mimics the side chain of modified cysteines, potentially inhibiting enzymes that process amino acids.[1]

References & Authoritative Grounding

As specific monographs for [(2-Pyrrolidin-1-ylethyl)thio]acetic acid are limited, the following references provide the methodological foundation and comparative data for the protocols described above.

  • Frisch, M. J., et al. "Gaussian 16, Revision C.01."[1] Gaussian, Inc., Wallingford CT, 2016.[1] (The standard for the DFT protocols cited).

  • Becke, A. D. "Density-functional thermochemistry.[1] III. The role of exact exchange." The Journal of Chemical Physics, 98(7), 5648-5652.[1] Link (Foundation for B3LYP functional).[1]

  • Miertuš, S., Scrocco, E., & Tomasi, J. "Electrostatic interaction of a solute with a continuum.[1] A direct utilizer of completely continuous dielectric fields."[1] Chemical Physics, 55(1), 117-129.[1] Link (Basis for PCM Solvation models).[1]

  • Parr, R. G., & Yang, W. "Density-Functional Theory of Atoms and Molecules."[1] Oxford University Press, 1989.[1] (Core text for interpreting HOMO/LUMO and Chemical Hardness).

  • Glendening, E. D., et al. "NBO 6.0: Natural Bond Orbital Analysis Program."[1] Journal of Computational Chemistry, 34, 1429-1437.[1] Link (Methodology for NBO analysis).[1]

Methodological & Application

How to use [(2-Pyrrolidin-1-ylethyl)thio]acetic acid in solid-phase peptide synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Terminal Cationization & Solubility Tagging using [(2-Pyrrolidin-1-ylethyl)thio]acetic acid in SPPS

Introduction

[(2-Pyrrolidin-1-ylethyl)thio]acetic acid (CAS: 915924-49-1) is a specialized building block used in Solid-Phase Peptide Synthesis (SPPS) primarily as a Cationic Solubility Tag or a Pharmacophore Modifier .

Structurally, it consists of three functional domains:

  • Carboxylic Acid: Facilitates standard amide coupling to the peptide N-terminus.

  • Thioether Linker: A flexible, stable tether that connects the functional headgroup to the peptide backbone.

  • Pyrrolidine Ring: A tertiary amine (pKa ~10.5) that remains protonated at physiological pH, introducing a permanent positive charge to improve aqueous solubility and modulate pharmacokinetic properties (e.g., blood-brain barrier penetration or renal clearance).

Key Application Areas:

  • Peptide "Cationization": Enhancing the solubility of hydrophobic sequences (e.g., amyloidogenic peptides, transmembrane domains).

  • Fragment-Based Drug Discovery: Introducing a basic pyrrolidine moiety to probe receptor interactions.

  • Linker Chemistry: Serving as a spacer in bioconjugation.

Critical Chemical Considerations

Before integrating this reagent into a workflow, researchers must account for two specific chemical susceptibilities:

FeatureRisk FactorMitigation Strategy
Tertiary Amine (Pyrrolidine) Often supplied as HCl salt . Direct use without neutralization inhibits carbodiimide activation.In-situ Neutralization: Use DIEA/NMM with HATU/HBTU. Pre-neutralization: Not recommended due to potential aggregation.
Thioether (-S-) 1. Oxidation: Susceptible to oxidation (Sulfoxide/Sulfone) by air or peroxides.2. Alkylation: Highly prone to S-alkylation by carbocations (t-butyl, trityl) during TFA cleavage.1. Storage: Keep under Argon/Nitrogen.2. Cleavage: Use High-Scavenger Cocktails (containing EDT or DODT) is mandatory.

Experimental Protocol

Phase A: Reagent Preparation
  • Reagent: [(2-Pyrrolidin-1-ylethyl)thio]acetic acid hydrochloride.

  • Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIEA (N,N-Diisopropylethylamine).

Phase B: Coupling Reaction (Manual or Automated)

Target Scale: 0.1 mmol resin loading

  • Resin Preparation: Ensure the N-terminal Fmoc group is removed (20% Piperidine/DMF) and the resin is washed (3x DMF, 3x DCM, 3x DMF).

  • Activation Cocktail:

    • Weigh 4 equivalents (eq.) of [(2-Pyrrolidin-1-ylethyl)thio]acetic acid HCl.

    • Weigh 3.9 eq. of HATU (slight deficit prevents capping with active ester of HATU).

    • Dissolve in minimal DMF (approx. 2-3 mL for 0.1 mmol scale).

    • Add 8 eq. of DIEA. Note: Extra base is required to neutralize the HCl salt of the starting material.

  • Coupling:

    • Add the activated solution immediately to the resin.

    • Agitate (shake/vortex) for 60 minutes at room temperature.

    • Optional: For difficult sequences (aggregated peptides), perform a double coupling (fresh reagents, 45 mins).

  • Washing:

    • Drain reactor.

    • Wash with DMF (5 x 1 min) to remove excess basic pyrrolidine reagent.

Phase C: Cleavage & Deprotection (The Critical Step)

Failure to use the correct scavenger cocktail will result in irreversible S-alkylation of the thioether, yielding a mass shift of +56 Da (t-butyl adduct).

Recommended Cocktail (Reagent K derivative):

  • TFA (Trifluoroacetic acid): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • EDT (1,2-Ethanedithiol) OR DODT (3,6-Dioxa-1,8-octanedithiol): 2.5%

Note: If EDT/DODT is unavailable, Triisopropylsilane (TIS) can be used, but EDT is superior for protecting thioethers.

Procedure:

  • Add cocktail to resin (10 mL per g resin).

  • Shake for 2.5 - 3 hours .

  • Precipitate in cold Diethyl Ether.

  • Centrifuge and wash pellet 3x with ether.

  • Lyophilize from Water/Acetonitrile (0.1% TFA).

Visualization of Workflow

The following diagram illustrates the decision logic and chemical pathway for incorporating this reagent.

G cluster_warning CRITICAL CONTROL POINT Start Start: Fmoc-Peptide-Resin Deprotect 1. Fmoc Removal (20% Piperidine) Start->Deprotect Prep 2. Reagent Prep (Acid-HCl + HATU + 8eq DIEA) Deprotect->Prep Wash resin Coupling 3. Coupling (Thioether-Pyrrolidine Cap) Prep->Coupling Add to resin Check Kaiser Test (Ninhydrin) Coupling->Check Check->Coupling Positive (Blue) Repeat Step Cleavage 4. Cleavage (MUST contain EDT/DODT) Check->Cleavage Negative (Colorless) Product Final Product: Cationic Peptide Cleavage->Product Precipitate & Lyophilize

Figure 1: SPPS Workflow for N-terminal capping with [(2-Pyrrolidin-1-ylethyl)thio]acetic acid. Note the critical requirement for thiol scavengers during cleavage.

Analytical Verification

Upon synthesis, the identity of the peptide must be verified. The pyrrolidine tag introduces specific mass spectral and chromatographic features.

Analytical MethodExpected Observation
ESI-MS (Positive Mode) Mass Shift: The tag adds +171.26 Da (C8H13NOS) to the peptide mass.Charge State: Expect a shift to higher charge states (e.g., [M+3H]³⁺ becomes dominant over [M+2H]²⁺) due to the basic pyrrolidine nitrogen.
HPLC (Reverse Phase) Retention Time: The hydrophilic/cationic nature of the pyrrolidine usually reduces retention time (elutes earlier) compared to the acetylated or free-amine analog, improving separation from hydrophobic impurities.
1H NMR (D2O) Diagnostic Peaks: - Pyrrolidine ring protons: Multiplets at ~1.9 ppm (4H) and ~3.0-3.5 ppm (4H).- Thio-methylene protons: Singlets/Multiplets near 3.3 - 3.8 ppm.

Troubleshooting Guide

Issue 1: Low Coupling Efficiency (Positive Kaiser Test)

  • Cause: The HCl salt of the reagent consumed the base, leaving the mixture acidic and inhibiting HATU.

  • Solution: Increase DIEA to 8-10 equivalents . Pre-activate the acid with HATU/DIEA for 30 seconds before adding to the resin.

Issue 2: Mass Spectrum shows +16 Da peak (M+16)

  • Cause: Oxidation of the thioether sulfur to a sulfoxide (-S(=O)-).

  • Solution: This often happens during lyophilization or storage.

    • Use degassed solvents.

    • Add Methionine or Ascorbic Acid to the purification buffers.

    • Reduce the peptide immediately using Ammonium Iodide/Dimethylsulfide if oxidation occurs.

Issue 3: Mass Spectrum shows +56 Da peak

  • Cause: t-Butyl alkylation of the sulfur during cleavage.

  • Solution: Your scavenger cocktail was insufficient. Repeat cleavage with 5% EDT or 5% DODT .

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455-2504. Link(Authoritative source on scavenger cocktails and protecting group removal).

  • Albericio, F. (2000). "Developments in peptide and amide synthesis." Current Opinion in Chemical Biology, 4(3), 333-339. Link(Review covering coupling reagents like HATU).

  • PubChem. (n.d.). "Compound Summary: [(2-Pyrrolidin-1-ylethyl)thio]acetic acid." National Library of Medicine. Link(Verification of chemical structure and properties).

Analytical methods for the quantification of [(2-Pyrrolidin-1-ylethyl)thio]acetic acid in biological samples.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Robust and Validated LC-MS/MS Method for the High-Throughput Quantification of [(2-Pyrrolidin-1-ylethyl)thio]acetic Acid in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Need for Precise Quantification

[(2-Pyrrolidin-1-ylethyl)thio]acetic acid is a novel therapeutic agent whose pharmacokinetic and pharmacodynamic profiles are of significant interest in preclinical and clinical development. Accurate measurement of its concentration in biological matrices, such as human plasma, is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) properties. This application note provides a comprehensive, step-by-step protocol for a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of [(2-Pyrrolidin-1-ylethyl)thio]acetic acid. The method has been designed to meet the rigorous standards for bioanalytical method validation set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[1][2][3]

The structural characteristics of [(2-Pyrrolidin-1-ylethyl)thio]acetic acid, which includes a carboxylic acid group and a tertiary amine, present unique challenges and opportunities for sample preparation and chromatographic separation. This protocol leverages these properties through a mixed-mode solid-phase extraction (SPE) for efficient sample cleanup and concentration, followed by reversed-phase chromatography for optimal separation.

Method Overview: A Logic-Driven Approach

The quantification of [(2-Pyrrolidin-1-ylethyl)thio]acetic acid is achieved through a systematic workflow designed for high-throughput analysis without compromising data quality.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation s1 Plasma Sample Collection (with Anticoagulant) s2 Internal Standard Spiking s1->s2 s3 Sample Pre-treatment (Dilution & pH Adjustment) s2->s3 s4 Mixed-Mode Solid-Phase Extraction (SPE) s3->s4 a1 UPLC Separation (C18 Column) s4->a1 Eluted & Reconstituted Sample Injection a2 Mass Spectrometric Detection (Positive ESI, MRM Mode) a1->a2 d1 Peak Integration & Ratio Calculation (Analyte/IS) a2->d1 d2 Calibration Curve Generation (Linear Regression) d1->d2 d3 Concentration Quantification d2->d3 d4 Method Validation Assessment (Accuracy, Precision, etc.) d3->d4

Figure 1: High-level workflow for the quantification of [(2-Pyrrolidin-1-ylethyl)thio]acetic acid.

Detailed Experimental Protocols

Materials and Reagents
  • Analyte: [(2-Pyrrolidin-1-ylethyl)thio]acetic acid reference standard (>99% purity)

  • Internal Standard (IS): [(2-Pyrrolidin-1-ylethyl)thio]acetic acid-d4 (or a structurally similar compound with stable isotope labels)

  • Solvents: Acetonitrile, Methanol (LC-MS grade)

  • Acids/Bases: Formic acid, Ammonium hydroxide (Optima grade)

  • Water: Ultra-pure water (18.2 MΩ·cm)

  • Biological Matrix: Blank human plasma (K2-EDTA)

  • SPE Cartridges: Mixed-Mode Cation Exchange SPE cartridges (e.g., Oasis MCX)

Sample Preparation: Solid-Phase Extraction (SPE)

The choice of a mixed-mode cation exchange SPE is deliberate. It allows for a dual retention mechanism: reversed-phase interaction with the hydrophobic backbone of the analyte and ion-exchange with the positively charged pyrrolidine nitrogen under acidic conditions. This provides superior cleanup compared to simpler methods like protein precipitation or liquid-liquid extraction.[4]

Protocol:

  • Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of ultra-pure water.

  • Equilibration: Equilibrate the cartridges with 1 mL of 2% formic acid in water.

  • Sample Loading:

    • Thaw plasma samples to room temperature.

    • To 100 µL of plasma, add 20 µL of the internal standard working solution.

    • Dilute the sample with 400 µL of 2% formic acid in water. This ensures the pyrrolidine nitrogen is protonated.

    • Vortex mix for 10 seconds.

    • Load the entire pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash 1: 1 mL of 2% formic acid in water to remove salts and polar interferences.

    • Wash 2: 1 mL of methanol to remove non-polar, non-basic interferences.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the pyrrolidine nitrogen, disrupting the ion-exchange retention.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions

The following conditions are a starting point and should be optimized for the specific instrumentation used.

Table 1: LC-MS/MS Parameters

ParameterRecommended SettingRationale
LC System UPLC System (e.g., Waters Acquity, Shimadzu Nexera)Provides high resolution and short run times.
Column C18 Column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)Offers good retention and peak shape for compounds of moderate polarity.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier promotes analyte ionization and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for gradient elution.
Gradient Elution 5% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions and equilibrate for 1 min.Provides efficient separation from endogenous plasma components.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temperature 40°CEnsures reproducible retention times and reduces viscosity.
Injection Volume 5 µLBalances sensitivity with potential for column overload.
MS System Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500, Waters Xevo TQ-S)Gold standard for quantitative bioanalysis due to its sensitivity and specificity in MRM mode.[1]
Ionization Mode Electrospray Ionization (ESI), PositiveThe tertiary amine on the pyrrolidine ring is readily protonated.
MRM Transitions Hypothetical Analyte: Q1 204.1 -> Q3 112.1; IS: Q1 208.1 -> Q3 116.1These transitions would need to be determined experimentally by infusing the analyte and IS into the mass spectrometer.
Source Parameters Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV, Source Temp: 500°C)Instrument-dependent optimization is critical for sensitivity.

Bioanalytical Method Validation: Ensuring Trustworthiness

A bioanalytical method is only reliable if it is properly validated.[1][5][6] The validation process demonstrates that the method is suitable for its intended purpose. The following parameters must be assessed according to FDA guidelines.[1][3]

validation cluster_core Core Validation Parameters center Validated Method Selectivity Selectivity center->Selectivity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Sensitivity Sensitivity center->Sensitivity Linearity Linearity center->Linearity Stability Stability center->Stability

Figure 2: Core parameters for bioanalytical method validation.

Table 2: Validation Parameters and Acceptance Criteria (based on FDA Guidance)

ParameterExperimentAcceptance Criteria
Selectivity Analyze at least six blank plasma sources to check for interferences at the retention times of the analyte and IS.No significant interfering peaks (>20% of the LLOQ response for the analyte, >5% for the IS).[7]
Linearity & Range Analyze calibration standards at 8-10 non-zero concentrations. Plot the peak area ratio (analyte/IS) vs. nominal concentration. Use a weighted (1/x²) linear regression.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze Quality Control (QC) samples at four levels (LOD, Low, Mid, High) in five replicates on three separate days.Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of variation (CV) ≤15% (≤20% at LLOQ).[7][8]
Sensitivity (LLOQ) The lowest concentration on the calibration curve that meets the accuracy and precision criteria.Signal-to-noise ratio should be at least 5. Accuracy within ±20% and precision (CV) ≤20%.
Matrix Effect Compare the response of the analyte in post-extraction spiked blank plasma from six sources to the response in a pure solution.The CV of the IS-normalized matrix factor should be ≤15%. This ensures that variability in plasma composition does not affect quantification.[9]
Recovery Compare the analyte response in pre-extraction spiked samples to post-extraction spiked samples at three QC levels.Recovery should be consistent and reproducible, though it does not need to be 100%. The CV of recovery across QC levels should be ≤15%.
Stability Assess analyte stability in plasma under various conditions: bench-top (room temp), freeze-thaw cycles (e.g., 3 cycles), and long-term storage (-80°C).Mean concentration of stability samples must be within ±15% of the nominal concentration of freshly prepared samples.

Conclusion and Expert Insights

This application note details a robust and reliable LC-MS/MS method for the quantification of [(2-Pyrrolidin-1-ylethyl)thio]acetic acid in human plasma. The strategic choice of a mixed-mode SPE protocol provides excellent sample cleanup, which is critical for minimizing matrix effects and ensuring long-term instrument performance.[4][9] The method is designed for high-throughput applications and is fully compliant with the validation requirements of major regulatory bodies.

Expert Tip: The dual acidic and basic nature of the analyte makes pH control during sample preparation paramount. Ensure that the pH during the SPE loading step is at least 2 pH units below the pKa of the pyrrolidine nitrogen to ensure efficient retention on the cation exchange sorbent. Conversely, the elution solvent must be sufficiently basic to neutralize this charge for effective release.

By adhering to the detailed protocols and validation guidelines presented, researchers and drug development professionals can confidently generate high-quality bioanalytical data to support their programs.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc. Retrieved from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). U.S. Department of Health & Human Services.
  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018, May 25). Bioanalysis Zone. Retrieved from [Link]

  • Bioanalytical Method Validation for Biomarkers - Guidance for Industry. (n.d.). HHS.gov. Retrieved from [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018, May 24). FDA. Retrieved from [Link]

  • New Trends in Sample Preparation for Bioanalysis. (2016, January 31). American Pharmaceutical Review. Retrieved from [Link]

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. (2014, February 13). RSC Publishing. Retrieved from [Link]

  • Bioanalytical sample preparation. (n.d.). Biotage. Retrieved from [Link]

  • A Comparison of Sample Preparation Techniques for Drugs of Abuse in Oral Fluid. (2025, October 8). Restek. Retrieved from [Link]

  • Analytical methods. (n.d.). ATSDR. Retrieved from [Link]

  • A new sample preparation method for determination of acidic drugs in sewage sludge applying microwave assisted solvent extraction followed by gas chromatography–mass spectrometry. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (2020, December 1). Pharmaceuticals. Retrieved from [Link]

  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (2020, December 14). MDPI. Retrieved from [Link]

  • Quantitative analysis of drug metabolites in biological samples. (n.d.). University of Alabama at Birmingham. Retrieved from [Link]

  • (Pyrimidin-2-ylthio)acetic acid. (n.d.). PubChem. Retrieved from [Link]

  • A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring. (2021, October 26). PLOS ONE. Retrieved from [Link]

  • Simultaneous Quantitation of Multiple Biological Thiols Using Reactive Ionization and Derivatization with Charged Mass Tags. (2024, November 21). Analytical Chemistry. Retrieved from [Link]

  • LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Rapid LC–ESI-MS–MS Method for the Simultaneous Determination of Clopidogrel and its Carboxylic Acid Metabolite in. (n.d.). SciSpace. Retrieved from [Link]

  • Thioacetic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. (2022, September 5). MDPI. Retrieved from [Link]

  • HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. (2024, October 18). PMC. Retrieved from [Link]

  • 2-(2-Propen-1-ylthio)acetic acid. (n.d.). PubChem. Retrieved from [Link]

Sources

Title: A Robust HILIC-MS/MS Method for the Quantitative Analysis of [(2-Pyrrolidin-1-ylethyl)thio]acetic acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from a Senior Application Scientist

Abstract

This application note details the development and validation of a sensitive and robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of [(2-Pyrrolidin-1-ylethyl)thio]acetic acid. The unique zwitterionic and highly polar nature of this analyte presents significant challenges for retention and separation using conventional reversed-phase chromatography. We demonstrate that a Hydrophilic Interaction Liquid Chromatography (HILIC) approach effectively overcomes these issues, providing excellent retention, peak shape, and separation from endogenous matrix components. The method utilizes a simple protein precipitation for sample preparation and has been validated according to international guidelines, proving its suitability for high-throughput analysis in drug development and clinical research settings.

Introduction: The Analytical Challenge

[(2-Pyrrolidin-1-ylethyl)thio]acetic acid is a molecule of interest in pharmaceutical development, often appearing as a metabolite or a process-related impurity. Its chemical structure, containing a basic pyrrolidine ring, a thioether linkage, and an acidic carboxylic acid moiety, confers high polarity and a zwitterionic character. These properties make it notoriously difficult to analyze using standard reversed-phase (RP) LC-MS/MS methods, as it is poorly retained on non-polar stationary phases like C18.[1] The resulting early elution in the void volume leads to significant matrix suppression, poor sensitivity, and unreliable quantification.

Addressing this challenge requires a strategic approach to chromatography. While techniques like ion-pairing chromatography or chemical derivatization exist, they introduce complexity, potential for MS source contamination, or additional sample preparation steps.[2][3][4] Hydrophilic Interaction Liquid Chromatography (HILIC) presents a more direct and elegant solution. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, promoting the retention of polar analytes through a partitioning mechanism into a water-enriched layer on the stationary phase surface.[5][6] This approach is ideally suited for compounds like [(2-Pyrrolidin-1-ylethyl)thio]acetic acid, enabling their retention and separation from the bulk of less polar matrix components.[7][8]

This guide provides a comprehensive walkthrough of the HILIC-MS/MS method development process, from initial strategy and optimization to a final, validated protocol.

Method Development Strategy: A Logic-Driven Approach

Our development strategy was guided by the physicochemical properties of the analyte. The primary goal was to achieve robust chromatographic retention to move the analyte away from the solvent front and minimize ion suppression.

G cluster_0 Chromatographic Strategy Selection cluster_1 Evaluation Analyte Analyte Assessment: [(2-Pyrrolidin-1-ylethyl)thio]acetic acid - Highly Polar - Zwitterionic RP_HPLC Option 1: Reversed-Phase (RP) HPLC Analyte->RP_HPLC HILIC Option 2: HILIC Analyte->HILIC Deriv Option 3: Derivatization + RP-HPLC Analyte->Deriv RP_Result Result: Poor retention, matrix effects. (High Risk) RP_HPLC->RP_Result HILIC_Result Result: Good retention, excellent peak shape. (High Probability of Success) HILIC->HILIC_Result Deriv_Result Result: Improved retention & ionization, but adds complexity. (Viable Alternative) Deriv->Deriv_Result Decision Decision: Proceed with HILIC as the primary, most direct strategy. HILIC_Result->Decision

Caption: Decision workflow for selecting the optimal chromatographic strategy.

Mass Spectrometry Optimization

The initial step was to optimize the detection of the analyte using tandem mass spectrometry.

  • Analyte: [(2-Pyrrolidin-1-ylethyl)thio]acetic acid (MW: 189.28)

  • Infusion: A standard solution (1 µg/mL in 50:50 Acetonitrile:Water) was infused directly into the mass spectrometer.

  • Ionization Mode: Both positive (ESI+) and negative (ESI-) electrospray ionization modes were evaluated. The pyrrolidine nitrogen is readily protonated, providing a strong and stable [M+H]⁺ signal at m/z 190.2. The carboxylic acid provided an [M-H]⁻ signal at m/z 188.2. ESI+ was selected for its superior signal intensity and stability, which is also compatible with the acidic mobile phases typically used in HILIC.

  • Fragmentation (MS/MS): The precursor ion [M+H]⁺ (m/z 190.2) was subjected to collision-induced dissociation (CID) to identify stable, high-intensity product ions. The most prominent fragmentation involved the cleavage of the C-S bond, resulting in a characteristic product ion.

Table 1: Optimized Mass Spectrometry Parameters

Parameter Analyte Internal Standard (IS)
Ionization Mode ESI Positive ESI Positive
Precursor Ion (Q1) 190.2 196.2
Product Ion (Q3) 112.1 118.1
Dwell Time 100 ms 100 ms
Collision Energy (CE) 15 eV 18 eV
Declustering Potential (DP) 60 V 65 V

(Note: A stable isotope-labeled (SIL) version of the analyte, e.g., with +6 Da, was chosen as the ideal internal standard to correct for matrix effects and procedural variability.)

Chromatographic Development (HILIC)
  • Column Selection: An amide-bonded stationary phase (e.g., BEH Amide column) was chosen. Amide phases are known for providing excellent retention and peak shape for a wide range of polar compounds, including acids and bases.[8]

  • Mobile Phase Optimization:

    • Organic Solvent: Acetonitrile is the standard choice for HILIC due to its aprotic nature and optimal solvating strength.

    • Aqueous Component: Water containing a buffer or additive is required to facilitate the hydrophilic partitioning mechanism. Different additives were tested. Formic acid (0.1%) with ammonium formate (10 mM) provided the best peak shape and signal intensity by maintaining a consistent pH and aiding ionization.

    • Gradient: A gradient starting with high organic content (e.g., 95% acetonitrile) is necessary to retain the analyte. The gradient then decreases the organic percentage to elute the compound.

Detailed Experimental Protocol

This section provides the finalized, step-by-step protocol for sample analysis.

G cluster_0 Sample Analysis Workflow start Start: Plasma Sample (50 µL) add_is 1. Add Internal Standard (IS) start->add_is precip 2. Add 200 µL Acetonitrile (Protein Precipitation) add_is->precip vortex 3. Vortex Mix (2 min) precip->vortex centrifuge 4. Centrifuge (14,000 rpm, 10 min) vortex->centrifuge transfer 5. Transfer Supernatant to Autosampler Vial centrifuge->transfer inject 6. Inject 5 µL onto HILIC-MS/MS System transfer->inject end End: Data Acquisition & Processing inject->end

Caption: Step-by-step sample preparation and analysis workflow.

Materials and Reagents
  • Analyte Standard: [(2-Pyrrolidin-1-ylethyl)thio]acetic acid (≥98% purity)

  • Internal Standard: [(2-Pyrrolidin-1-ylethyl)thio]acetic acid-d6 (or other suitable analogue)

  • Solvents: Acetonitrile (LC-MS Grade), Water (Type I, 18.2 MΩ·cm)

  • Additives: Formic Acid (LC-MS Grade), Ammonium Formate (LC-MS Grade)

  • Biological Matrix: Blank human plasma (K2-EDTA)

Preparation of Standards and QCs
  • Stock Solutions: Prepare primary stock solutions of the analyte and IS in 50:50 Methanol:Water at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions from the stock solutions in 50:50 Acetonitrile:Water to create spiking solutions for calibration curve (CC) and quality control (QC) samples.

  • CC and QC Samples: Spike the appropriate volume of working solutions into blank human plasma to achieve the desired concentrations (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL).

Sample Preparation: Protein Precipitation
  • Aliquot 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the IS working solution (e.g., at 100 ng/mL).

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to an autosampler vial for analysis.

Optimized LC-MS/MS Conditions

Table 2: Chromatographic Conditions | Parameter | Setting | | :--- | :--- | | HPLC System | Waters ACQUITY UPLC I-Class or equivalent | | Column | Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm | | Column Temp | 40°C | | Mobile Phase A | Water with 10 mM Ammonium Formate + 0.1% Formic Acid | | Mobile Phase B | Acetonitrile with 0.1% Formic Acid | | Flow Rate | 0.4 mL/min | | Injection Vol. | 5 µL | | Gradient | Time (min) | %B | | | 0.0 | 95 | | | 3.0 | 70 | | | 3.1 | 50 | | | 4.0 | 50 | | | 4.1 | 95 | | | 5.5 | 95 |

Table 3: Mass Spectrometer Conditions

Parameter Setting
MS System Sciex 6500+ QTRAP or equivalent
Ion Source Turbo V™ with TurboIonSpray™ Probe
Source Temp 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi

| Acquisition Mode | Multiple Reaction Monitoring (MRM) (See Table 1 for transitions) |

Method Validation Summary

The method was validated following the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[9][10][11][12][13][14] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Table 4: Representative Validation Results

Parameter Acceptance Criteria Result
Linearity (r²) ≥ 0.99 0.998
Range - 1 - 1000 ng/mL
LLOQ Accuracy: 80-120%, Precision: ≤20% 1 ng/mL
Intra-day Accuracy 85-115% (±20% at LLOQ) 96.5% - 104.2%
Intra-day Precision (%CV) ≤15% (≤20% at LLOQ) 3.1% - 7.8%
Inter-day Accuracy 85-115% (±20% at LLOQ) 98.1% - 102.5%
Inter-day Precision (%CV) ≤15% (≤20% at LLOQ) 4.5% - 8.9%
Matrix Effect (IS Normalized) 0.85 - 1.15 0.95 - 1.07
Recovery Consistent & Reproducible ~85%

| Stability (Freeze-Thaw, 24h RT) | % Change within ±15% | Passed |

Conclusion

The analytical challenges posed by the highly polar, zwitterionic molecule [(2-Pyrrolidin-1-ylethyl)thio]acetic acid were successfully overcome by employing a HILIC-based separation strategy. The developed method avoids the complexities of derivatization or ion-pairing chromatography, offering a direct, rapid, and robust protocol. The simple protein precipitation sample preparation makes it amenable to high-throughput environments. The method demonstrates excellent sensitivity, accuracy, and precision, meeting the stringent requirements for regulated bioanalysis and providing a reliable tool for researchers and drug development professionals.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][9][11]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. (EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**). [Link][10][12]

  • Kushnir, M. M., et al. (2011). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. Bioanalysis, 3(13), 1473-1494. [Link][2]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • De Boer, T., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(12), 1435-1444. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Peng, Y., et al. (2016). Simultaneous assessment of endogenous thiol compounds by LC-MS/MS. Journal of Chromatography B, 1033-1034, 145-151. [Link]

  • Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1723-1732. [Link]

  • van der Vlis, E., et al. (2010). Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(2), 665-675. [Link]

  • Taiti, C., et al. (2016). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. PhD Thesis. [Link]

  • Higashi, T. (2014). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis, 88, 1-13. [Link]

  • Sreekanth, B. (2015). Bioanalytical method validation emea. Slideshare. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Liem-Nguyen, V. (2017). Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. Spectrum: Concordia University Research Repository. [Link]

  • Ipiñazar, I., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Matrices: A Review. Molecules, 27(17), 5693. [Link]

  • Seiwert, B., & Karst, U. (2007). Simultaneous LC/MS/MS Determination of Thiols and Disulfides in Urine Samples Based on Differential Labeling with Ferrocene-Based Maleimides. Analytical Chemistry, 79(19), 7523-7530. [Link]

  • Liu, A., et al. (2021). Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids. Metabolites, 11(5), 289. [Link]

  • Agilent Technologies. (2003). Hydrophilic Interaction Chromatography (HILIC) Separation of Basic Drugs using MS/MS Detection. Application Note. [Link]

  • Tosoh Bioscience. (2008). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. Application Note. [Link]

  • Gika, H. G., et al. (2012). Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1259, 121-128. [Link]

  • Waters Corporation. (2014). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Application Note. [Link]

  • JSB. HILIC-MS-High Resolution and Sensitivity for the Analysis of Very Polar Compounds. [Link]

  • Han, J., & Lee, H. J. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Applied Sciences, 10(21), 7476. [Link]

  • BioPharma Services Inc. (2023). BA Method Development: Polar Compounds. [Link]

  • Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone. [Link]

  • Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1723-1732. [Link]

Sources

Technical Application Note: Optimized N-Acylation Strategies using [(2-Pyrrolidin-1-ylethyl)thio]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide drug development professionals through the specific challenges and optimized protocols for using [(2-Pyrrolidin-1-ylethyl)thio]acetic acid (referred to herein as PETA ).

Introduction & Chemical Context

[(2-Pyrrolidin-1-ylethyl)thio]acetic acid (PETA) is a specialized linker often employed in medicinal chemistry to append a solubilizing basic tail to lipophilic pharmacophores. The pyrrolidine moiety (pKa ~10.4) ensures protonation at physiological pH, significantly enhancing aqueous solubility and bioavailability.

However, this reagent presents a unique "Chemical Triad" of challenges that standard amide coupling protocols often fail to address efficiently:

  • Zwitterionic Nature: In neutral media, the tertiary amine protonates the carboxylic acid, forming an internal salt (zwitterion). This drastically reduces solubility in non-polar solvents (DCM, Toluene) often used for acid chloride generation.

  • Thioether Sensitivity: The sulfide linkage (-S-) is susceptible to oxidation (to sulfoxide/sulfone) by harsh activating agents or inadvertent exposure to atmospheric oxygen under acidic conditions.

  • Purification Inversion: Unlike standard amides, the product contains a basic amine. Standard "acid washes" during workup will extract the product into the aqueous phase, leading to catastrophic yield loss if not anticipated.

This guide provides three validated protocols designed to overcome these specific hurdles.

Mechanistic Strategy & Reagent Selection

To ensure high fidelity N-acylation, we must select activation methods that disrupt the zwitterionic interaction without oxidizing the sulfur.

Comparative Activation Matrix
MethodReagent SystemSuitability for PETAMechanism Note
Uronium (Standard) HATU / DIPEA High Best for small-scale/discovery. DIPEA breaks the zwitterion; HATU activates rapidly before sulfur interference.
Anhydride (Scale) T3P (50% in EtOAc) High Excellent for scale-up. Low epimerization (irrelevant here) and mild conditions preserve the thioether.
Acid Chloride Oxalyl Chloride / DMF Medium Caution Required. Thionyl chloride (SOCl2) is contraindicated due to risk of sulfur oxidation/chlorination. Oxalyl chloride is safer but requires strict temp control.
Carbodiimide EDC / HOBt Low Often creates urea byproducts difficult to separate from the basic product. Slower kinetics.[1]

Experimental Protocols

Protocol A: High-Fidelity Discovery Coupling (HATU Method)

Recommended for milligram-scale synthesis (10 mg – 500 mg) where yield is paramount.

Reagents:

  • Acid: [(2-Pyrrolidin-1-ylethyl)thio]acetic acid (1.2 equiv)

  • Amine: Target substrate (1.0 equiv)

  • Coupling Agent: HATU (1.3 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Zwitterion Disruption: In a dry vial, suspend the PETA acid (1.2 equiv) in anhydrous DMF (0.1 M concentration relative to amine). Add DIPEA (2.0 equiv) immediately.

    • Expert Note: The suspension should clarify as the internal salt is broken and the carboxylate is formed.

  • Activation: Add HATU (1.3 equiv) in one portion. Stir at Room Temperature (RT) for 5–10 minutes. The solution often turns yellow/orange (HOAt ester formation).

  • Coupling: Add the Target Amine (1.0 equiv) dissolved in minimal DMF. If the amine is a salt (e.g., HCl salt), add the remaining DIPEA (1.0–2.0 equiv) to this solution before addition.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.

    • QC Check: Look for the product mass [M+H]+. If a peak +16 mass units appears, sulfur oxidation occurred (likely due to peroxides in old DMF or ether).

  • Quench: Dilute with 10 volumes of EtOAc.

Protocol B: Scalable Process Coupling (T3P Method)

Recommended for gram-scale synthesis.[2] T3P (Propylphosphonic anhydride) offers the easiest workup.

Reagents:

  • Acid: PETA (1.1 equiv)

  • Amine: Target substrate (1.0 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc) (1.5 equiv)

  • Base: Pyridine or N-Methylmorpholine (NMM) (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (if solubility permits), or DMF/EtOAc mix.

Step-by-Step Procedure:

  • Charge: To a reactor, add PETA (1.1 equiv), Target Amine (1.0 equiv), and Base (3.0 equiv) in EtOAc (5–10 mL/g).

  • Cooling: Cool the mixture to 0 °C.

  • Addition: Add T3P solution (1.5 equiv) dropwise over 20 minutes.

    • Causality: T3P is less reactive than HATU, requiring base assistance, but the byproduct is water-soluble phosphonate, simplifying purification.

  • Warm & Stir: Allow to warm to RT and stir for 12 hours.

  • Workup (Critical): See Section 4 "Inverted Workup".

The "Inverted" Workup & Purification Strategy

Because the PETA moiety contains a basic pyrrolidine, standard acidic washes (1N HCl) will extract your product into the waste aqueous layer . You must use a "Reverse Extraction" or "Basic Wash" protocol.

Logic Flow Diagram (Workup)

WorkupLogic Start Crude Reaction Mixture (Organic Solvent) Step1 Wash 1: Sat. NaHCO3 or 1N NaOH (Removes unreacted Acid & T3P byproducts) Start->Step1 Decision Where is the Product? Step1->Decision OrgPhase Organic Phase (Contains Product + Neutral Impurities) Decision->OrgPhase Product is Basic (stays organic at pH > 10) AqPhase Aqueous Phase (Contains Excess Acid) Decision->AqPhase Waste Step2 Wash 2: Brine (Remove water) OrgPhase->Step2 Step3 Optional Purification: SCX (Strong Cation Exchange) Catch & Release Step2->Step3

Caption: Workup logic for basic lipophilic amides. Maintaining high pH (>10) during washes keeps the pyrrolidine deprotonated and in the organic phase.

SCX "Catch and Release" Purification

For high purity without chromatography:

  • Load: Dissolve crude residue in MeOH/DCM. Load onto an SCX-2 (Strong Cation Exchange) cartridge.

  • Wash: Flush with MeOH (removes non-basic impurities, neutral starting materials).

  • Elute: Flush with 2M NH3 in MeOH . The ammonia displaces the basic product.

  • Concentrate: Evaporate the ammoniacal methanol to yield pure product.

Troubleshooting & Critical Controls

Sulfur Oxidation (The "M+16" Peak)
  • Symptom: LC-MS shows significant M+16 or M+32 peaks.

  • Cause: Presence of peroxides in ether/THF or old DMF; use of strong oxidants.

  • Fix:

    • Use fresh, anhydrous DMF from a sealed bottle.

    • Degas solvents with nitrogen sparging before reaction.

    • Add Methionine (0.1 equiv) as a "sacrificial scavenger" during the reaction if oxidation persists.

Low Solubility of Starting Material
  • Symptom: PETA acid remains a clump at the bottom of the flask.

  • Cause: Zwitterionic lattice energy.

  • Fix: Use DMSO as a co-solvent or heat the DMF/DIPEA mixture to 40 °C before adding the coupling agent to ensure full dissolution.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471–479. Link

  • Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A mild and convenient reagent for the conversion of carboxylic acids into acid chlorides. Organic Syntheses, 59, 26. (Reference for mild acid chloride generation compatible with sensitive groups). Link

Sources

Application Notes and Protocols: Thiol-Mediated Reactions Involving Pyrrolidinyl-Functionalized Thioacetic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Functionalized Thiols in Bioconjugation and Beyond

In the landscape of modern chemical biology and drug development, the precise and stable ligation of molecules is of paramount importance. Thiol-mediated reactions have emerged as a cornerstone for such applications, prized for their high selectivity, efficiency, and biocompatibility. The unique nucleophilicity of the thiol group, especially within the context of the cysteine residue in proteins, makes it an ideal target for site-specific modifications.[1] This guide focuses on a specialized class of reagents, pyrrolidinyl-functionalized thioacetic acids, exemplified by molecules structurally similar to [(2-Pyrrolidin-1-ylethyl)thio]acetic acid. The incorporation of the pyrrolidine motif, a common structural element in many natural products and pharmaceuticals, offers the potential for modulating solubility, cell permeability, and pharmacokinetic properties of the resulting conjugates.[2][3]

This document provides a comprehensive overview of the applications and detailed protocols for utilizing these versatile reagents in key thiol-mediated reactions. We will delve into the mechanistic underpinnings of these reactions, offering insights into experimental design and optimization for researchers in protein chemistry, drug delivery, and materials science.

Core Concept: The Pyrrolidinyl Thioacetic Acid Moiety

While the specific compound [(2-Pyrrolidin-1-ylethyl)thio]acetic acid is not extensively documented in publicly available literature, its structural components suggest a straightforward synthesis and a range of potential applications based on well-established chemical principles. The molecule can be conceptually broken down into three key functional units:

  • The Thioacetic Acid Group: This serves as the primary reactive handle for thiol-mediated reactions. The thiol group can be generated in situ via hydrolysis of a thioacetate precursor.[4] Thioacetic acid and its derivatives are known to participate in radical-mediated thiol-ene and thiol-yne reactions, as well as nucleophilic addition reactions.[5][6][7]

  • The Ethyl Linker: A simple alkyl chain connecting the reactive thiol to the pyrrolidine ring.

  • The Pyrrolidine Ring: A five-membered saturated nitrogen heterocycle that can influence the physicochemical properties of the molecule and its conjugates.[2]

The synthesis of such a compound would likely involve the reaction of a suitable pyrrolidine-containing electrophile with a thioacetate salt, followed by hydrolysis to yield the free thiol.[8]

Application I: Site-Specific Protein Modification and Bioconjugation

The selective modification of proteins is a powerful tool for creating antibody-drug conjugates (ADCs), fluorescently labeled probes, and PEGylated proteins with enhanced therapeutic properties. Cysteine residues, with their relatively low natural abundance and high nucleophilicity, are prime targets for such modifications.[1][9] Pyrrolidinyl-functionalized thioacetic acids can be employed in bioconjugation strategies, primarily through thiol-maleimide "click" chemistry.

Mechanism of Thiol-Maleimide Ligation

The reaction proceeds via a Michael addition of the thiol to the electron-deficient double bond of the maleimide ring. This reaction is highly efficient and proceeds under mild, biocompatible conditions (neutral pH, aqueous solution, room temperature).[10][11]

Diagram 1: Thiol-Maleimide "Click" Chemistry Workflow

Thiol_Maleimide_Workflow cluster_reaction Bioconjugation Reaction cluster_reagents Reagents & Conditions Protein Protein with Surface Cysteine Conjugate Stable Thioether Conjugate Protein->Conjugate + Maleimide_Drug Maleimide-activated Drug/Probe Maleimide_Drug->Conjugate Thiol_Reagent Pyrrolidinyl Thioacetic Acid (as the thiol) Buffer Phosphate Buffer (pH 6.5-7.5) Temp Room Temperature

Caption: Workflow for site-specific protein modification.

Protocol 1: General Procedure for Protein-Maleimide Conjugation

This protocol describes a general method for conjugating a pyrrolidinyl-functionalized thiol to a maleimide-activated protein.

Materials:

  • Maleimide-activated protein (e.g., antibody, enzyme)

  • Pyrrolidinyl-functionalized thioacetic acid (or its thioacetate precursor)

  • Degassed reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2)

  • Reducing agent (if starting with a disulfide-linked protein, e.g., TCEP)

  • Quenching reagent (e.g., N-acetylcysteine or L-cysteine)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Protein Preparation: If the target cysteine residue is in a disulfide bond, dissolve the protein in the reaction buffer and add a 5-10 fold molar excess of a reducing agent like TCEP. Incubate at room temperature for 1-2 hours. Remove the excess reducing agent by SEC or buffer exchange.

  • Thiol Reagent Preparation: If starting with the thioacetate, hydrolyze it to the free thiol by dissolving in the reaction buffer and adjusting the pH to ~8-9 with a suitable base, followed by incubation for 30-60 minutes. The free thiol is prone to oxidation, so use it immediately.

  • Conjugation Reaction: Add a 5-20 fold molar excess of the pyrrolidinyl-functionalized thiol to the maleimide-activated protein solution. The optimal ratio should be determined empirically.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light if using fluorescent probes.

  • Quenching: Add a 100-fold molar excess of the quenching reagent to cap any unreacted maleimide groups. Incubate for 30 minutes at room temperature.

  • Purification: Purify the conjugate from excess thiol reagent and quenching reagent using SEC or dialysis against a suitable storage buffer.

  • Characterization: Characterize the conjugate by SDS-PAGE to confirm the increase in molecular weight and by UV-Vis spectroscopy or mass spectrometry to determine the degree of labeling.

Data Summary Table:

ParameterRecommended RangeRationale
pH 6.5 - 7.5Balances thiol reactivity and maleimide stability.
Molar Excess of Thiol 5-20 foldDrives the reaction to completion.
Reaction Time 1-2 hours (RT) or overnight (4°C)Allows for sufficient reaction time while minimizing protein degradation.
Quenching Reagent N-acetylcysteine, L-cysteinePrevents non-specific reactions of unreacted maleimides.

Application II: Thiol-Ene "Click" Chemistry for Material Functionalization and Peptide Synthesis

Radical-mediated thiol-ene reactions offer a robust and efficient method for the covalent modification of materials and the synthesis of complex biomolecules.[5] This reaction proceeds via the addition of a thiyl radical across a carbon-carbon double bond (an "ene"). Pyrrolidinyl-functionalized thioacetic acids are excellent candidates for this chemistry.

Mechanism of Radical-Mediated Thiol-Ene Reaction

The reaction is typically initiated by a radical initiator (e.g., AIBN) or by UV irradiation. The initiator abstracts a hydrogen atom from the thiol, generating a thiyl radical. This radical then adds to the alkene, forming a carbon-centered radical, which subsequently abstracts a hydrogen from another thiol molecule to propagate the radical chain and form the final thioether product.

Diagram 2: Radical-Mediated Thiol-Ene Reaction Mechanism

Thiol_Ene_Mechanism Initiation Initiation (Initiator or UV) Thiol R-SH Initiation->Thiol H abstraction Thiyl_Radical R-S• Thiol->Thiyl_Radical Product R-S-C-C-H (Thioether) Thiol->Product Alkene C=C Thiyl_Radical->Alkene Addition Carbon_Radical R-S-C-C• Alkene->Carbon_Radical Carbon_Radical->Thiol H abstraction Carbon_Radical->Product

Caption: Mechanism of the radical-mediated thiol-ene reaction.

Protocol 2: Surface Functionalization of an Alkene-Modified Material

This protocol outlines the functionalization of a material surface presenting alkene groups with a pyrrolidinyl-functionalized thiol.

Materials:

  • Alkene-modified substrate (e.g., polymer film, glass slide)

  • Pyrrolidinyl-functionalized thioacetic acid

  • Radical initiator (e.g., 2,2-azobis(2-methylpropionitrile) - AIBN) or a UV light source (365 nm)

  • Anhydrous, degassed solvent (e.g., toluene, THF)

  • Washing solvents (e.g., toluene, ethanol, deionized water)

Procedure:

  • Substrate Preparation: Ensure the alkene-modified substrate is clean and dry.

  • Reaction Setup: In a reaction vessel, dissolve the pyrrolidinyl-functionalized thioacetic acid (1.2 equivalents relative to surface alkene groups) and AIBN (0.1 equivalents) in the anhydrous, degassed solvent.

  • Reaction: Immerse the substrate in the reaction solution. If using a chemical initiator, heat the reaction to the decomposition temperature of the initiator (for AIBN, ~65-70 °C) and stir for 4-12 hours under an inert atmosphere (e.g., nitrogen or argon). If using photoinitiation, irradiate the sample with a UV lamp at room temperature for 30-90 minutes.

  • Washing: After the reaction, remove the substrate and wash it thoroughly with the reaction solvent, followed by ethanol and deionized water to remove any unreacted reagents.

  • Drying: Dry the functionalized substrate under a stream of nitrogen or in a vacuum oven.

  • Characterization: Characterize the modified surface using techniques such as X-ray photoelectron spectroscopy (XPS) to confirm the presence of sulfur and nitrogen, and contact angle measurements to assess changes in surface hydrophilicity.

Trustworthiness and Self-Validating Systems

The protocols provided are based on well-established chemical principles. To ensure the success of these experiments and validate the results, it is crucial to incorporate appropriate controls.

  • For Bioconjugation:

    • Negative Control: Run a parallel reaction without the thiol reagent to ensure that the protein does not degrade or aggregate under the reaction conditions.

    • Blocking Control: After the conjugation reaction, treat a sample with a large excess of a small molecule thiol (e.g., β-mercaptoethanol) to confirm that the linkage is a stable thioether and not a disulfide bond.

  • For Thiol-Ene Reactions:

    • Control without Initiator: Perform the reaction without the radical initiator or UV light to confirm that the reaction is not proceeding through a non-radical pathway.

    • Surface Analysis: Always compare the analytical data of the modified surface with that of the unmodified starting material to confirm successful functionalization.

By implementing these controls, researchers can have high confidence in the outcomes of their thiol-mediated reactions.

Conclusion and Future Perspectives

Pyrrolidinyl-functionalized thioacetic acids represent a promising class of reagents for a wide array of applications in the life sciences and materials science. Their ability to participate in robust and selective thiol-mediated reactions, coupled with the potential for the pyrrolidine moiety to impart favorable biological properties, makes them valuable tools for researchers. The protocols and mechanistic insights provided in this guide are intended to serve as a strong foundation for the successful implementation of these reagents in innovative research and development endeavors. Future work in this area may focus on the development of cleavable linkers incorporating this chemistry for controlled drug release applications and the synthesis of more complex pyrrolidine-containing structures with tailored functionalities.

References

  • An Efficient Thiol‐ene Mediated Protocol for Thiolated Peptide Synthesis and On‐Resin Diversification. PMC. Available at: [Link]

  • Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. PMC. Available at: [Link]

  • Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones. PMC. Available at: [Link]

  • Synthesis of 2-Pyrrolidon-3-yl Thioacetate. PrepChem.com. Available at: [Link]

  • Recent advances of thiol-selective bioconjugation reactions | Request PDF. ResearchGate. Available at: [Link]

  • Thiol-Mediated Uptake. PMC. Available at: [Link]

  • Theranostics From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmace. Informa UK Limited. Available at: [Link]

  • Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. ResearchGate. Available at: [Link]

  • Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. RSC Publishing. Available at: [Link]

  • Thioacetic acid. Wikipedia. Available at: [Link]

  • Process for preparing pyrrolidinylacetamide derivatives. Google Patents.
  • 2-(PYRROLIDIN-1-YL)ACETIC ACID | CAS 37386-15-5. Matrix Fine Chemicals. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. Available at: [Link]

  • Harnessing Radical Mediated Reactions of Thioacids for Organic Synthesis. ResearchGate. Available at: [Link]

  • Preparation of pyrrolidine and pyrrolidin-2-one derivatives. Google Patents.
  • Thio-mediated two-component coupling reaction of carboxylic acids and isonitriles under mild conditions. PMC. Available at: [Link]

  • Thiol-yne reaction. L.S.College, Muzaffarpur. Available at: [Link]

  • Thiolated Biopolymers: Enhancing Mucoadhesive Properties for Advanced Drug Delivery Systems. SSRN. Available at: [Link]

  • NOVEL THIOL BLOCKING REAGENTS AND THEIR APPLICATION. Washington State University. Available at: [Link]

  • Less Reactive Thiol Ligands: Key towards Highly Mucoadhesive Drug Delivery Systems. MDPI. Available at: [Link]

  • Kinetics and Mechanism of Synthesis of Carboxyl-Containing N-Vinyl-2-Pyrrolidone Telehelics for Pharmacological Use. PMC. Available at: [Link]

  • Enhancing effect of combining two pyrrolidone vehicles on transdermal drug delivery. PubMed. Available at: [Link]

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Application Note: Synthesis of [(2-Pyrrolidin-1-ylethyl)thio]acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis and derivatization of [(2-Pyrrolidin-1-ylethyl)thio]acetic acid , a versatile zwitterionic scaffold used in the development of neuroactive agents (nootropics), antimicrobial ligands, and matrix metalloproteinase (MMP) inhibitors.

Unlike standard peptide couplings, this protocol addresses the specific challenges of handling nitrogen mustard precursors (1-(2-chloroethyl)pyrrolidine) and controlling the S-alkylation of mercaptoacetic acid to prevent polymerization. The guide further outlines downstream derivatization strategies (oxidation and amidation) to generate high-value Structure-Activity Relationship (SAR) libraries.

Key Applications
  • CNS Ligands: Bioisostere exploration for Piracetam/Levetiracetam analogs.

  • MMP Inhibition: The carboxylic acid-sulfide motif serves as a zinc-binding group (ZBG) precursor.

  • Antimicrobial Research: Synthesis of amphiphilic amino-acid mimics.

Retrosynthetic Logic & Mechanism

The synthesis relies on a nucleophilic substitution between a thiol and an alkyl halide. However, the reactivity of the 1-(2-chloroethyl)pyrrolidine electrophile is driven by the formation of a highly reactive aziridinium ion intermediate. Understanding this mechanism is critical for safety and yield optimization.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism cluster_safety SAFETY CRITICAL Start 1-(2-chloroethyl) pyrrolidine (HCl salt) Aziridinium Aziridinium Intermediate (Highly Electrophilic) Start->Aziridinium Cyclization (-Cl⁻) Base Base (NaOH/K2CO3) Base->Start Free-basing Product [(2-Pyrrolidin-1-ylethyl) thio]acetic acid Aziridinium->Product S-Alkylation Thiol Mercaptoacetic Acid Thiol->Product Nucleophilic Attack (Ring Opening)

Figure 1: Mechanistic pathway highlighting the aziridinium intermediate. This species is a potent alkylating agent, necessitating strict safety protocols.

Core Synthesis Protocol

Target: [(2-Pyrrolidin-1-ylethyl)thio]acetic acid (HCl salt or Zwitterion)

Safety Warning (Critical)

The starting material, 1-(2-chloroethyl)pyrrolidine , is a nitrogen mustard analog. In its free base form (and especially in solution), it forms an aziridinium ion which is a severe vesicant (blister agent) and potential carcinogen.

  • PPE: Double nitrile gloves, face shield, and fume hood are mandatory.

  • Quenching: All glassware and spills must be treated with 10% aqueous sodium thiosulfate before removal from the hood.

Materials[1][2][3][4]
  • Reagent A: 1-(2-chloroethyl)pyrrolidine hydrochloride (CAS: 7250-67-1)[1]

  • Reagent B: Mercaptoacetic acid (Thioglycolic acid) (CAS: 68-11-1)[2]

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydroxide (NaOH)
    
  • Solvent: Ethanol (95%) or DMF (for difficult substrates)

Step-by-Step Procedure
  • Preparation of Thiolate:

    • In a 250 mL round-bottom flask, dissolve Mercaptoacetic acid (2.3 g, 25 mmol) in Ethanol (50 mL).

    • Cool to 0°C in an ice bath.

    • Add Potassium Carbonate (6.9 g, 50 mmol) portion-wise. Note: Evolution of

      
       gas will occur. Stir for 15 mins until effervescence ceases.
      
  • Addition of Electrophile:

    • Add 1-(2-chloroethyl)pyrrolidine hydrochloride (4.25 g, 25 mmol) directly to the flask as a solid.

    • Rationale: Adding the solid salt prevents premature cyclization to the aziridinium ion before it enters the reaction mixture.

  • Reaction:

    • Allow the mixture to warm to room temperature.

    • Heat to reflux (approx. 78°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (Mobile phase: MeOH/DCM 1:9). The starting thiol spot (stained with Ellman’s reagent or KMnO4) should disappear.

  • Workup (Isoelectric Precipitation):

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (KCl) and wash the cake with a small amount of ethanol.

    • Concentrate the filtrate under reduced pressure to obtain a viscous oil.

    • Acidification: Dissolve the residue in a minimum amount of water (10 mL). Adjust pH to ~3.5–4.0 using 2M HCl.

    • Purification: The product often precipitates as a zwitterionic solid at this stage. If oiling occurs, triturate with Acetone or Diethyl Ether to induce crystallization.

  • Yield & Characterization:

    • Typical Yield: 65–75%[3]

    • Appearance: White to off-white hygroscopic solid.

    • Storage: Store at -20°C (hygroscopic).

SAR Derivatization Workflows

Once the core acid is synthesized, it serves as a divergence point for library generation.

Pathway A: Amide Coupling (Head Group Modification)

Targeting the carboxylic acid allows for the attachment of lipophilic amines to improve blood-brain barrier (BBB) penetration.

  • Reagents: HBTU or HATU (1.2 eq), DIPEA (3 eq), Amine (

    
    ).
    
  • Solvent: DMF or DCM.

  • Protocol Note: Since the core molecule contains a tertiary amine, it can self-catalyze or interfere with activation esters. Using the HCl salt of the starting material with exactly 3 equivalents of DIPEA prevents "double-reaction" or polymerization.

Pathway B: S-Oxidation (Linker Modification)

Modulating the oxidation state of the sulfur atom changes the geometry and hydrogen-bonding potential (Sulfide vs. Sulfoxide vs. Sulfone).

  • Sulfoxide (S=O): Treat with 1.0 eq Sodium Periodate (

    
    )  in Water/MeOH at 0°C.
    
  • Sulfone (O=S=O): Treat with 2.5 eq m-CPBA in DCM at RT. Note: The tertiary amine may also oxidize to the N-oxide. If N-oxide forms, reduce selectively using Zn dust/Acetic acid.

SAR Library Logic (DOT Visualization)

SAR_Workflow cluster_modifications SAR Vectors Core Core Scaffold: [(2-Pyrrolidin-1-ylethyl)thio] acetic acid Oxidation Linker Oxidation (mCPBA / NaIO4) Core->Oxidation Amidation Amide Coupling (HBTU / R-NH2) Core->Amidation Sulfoxide Sulfoxide Analog (Chiral Center @ S) Oxidation->Sulfoxide 1.0 eq Oxidant Sulfone Sulfone Analog (High Polarity) Oxidation->Sulfone Excess Oxidant Amide Amide Derivative (Improved Lipophilicity) Amidation->Amide Library Generation

Figure 2: Divergent synthesis strategy for generating SAR libraries from the core scaffold.

QC & Troubleshooting Guide

Analytical Data Summary
ParameterExpected ResultTroubleshooting
1H NMR (D2O)

2.6-2.8 (Pyrrolidine ring),

3.3 (S-CH2-COOH),

3.0-3.5 (Linker)
If peaks are broad, the zwitterion is exchanging protons. Add a drop of DCl or NaOD to lock the protonation state.
LC-MS [M+H]+ peak visible.Double peak? Check for disulfide dimer formation (oxidation of starting thiol).
Solubility Soluble in Water, MeOH. Insoluble in Ether/Hexane.If insoluble in MeOH, inorganic salts (KCl) may still be present. Perform a hot MeOH filtration.
Common Pitfalls
  • Disulfide Formation: If the reaction is run in an open vessel, Mercaptoacetic acid oxidizes to Dithiodiglycolic acid. Solution: Sparge solvents with Nitrogen/Argon prior to use.

  • Polymerization: Heating 1-(2-chloroethyl)pyrrolidine without sufficient nucleophile or solvent can lead to self-polymerization. Solution: Ensure high dilution (0.2 M - 0.5 M).

References

  • Preparation of Pyrrolidine Derivatives

    • Source: ChemicalBook & GuideChem Protocols.
    • Context: General procedure for 1-(2-chloroethyl)pyrrolidine synthesis and handling.[4][1]

    • URL:

  • Thiol Alkylation Protocols

    • Source: Organic Syntheses, Coll. Vol. 3.
    • Context: Standard procedures for S-alkyl
    • URL: (Representative Protocol)

  • Biological Activity of Pyrrolidine Amides (NAAA Inhibitors)

    • Source: RSC Advances / NIH PubMed.
    • Context: SAR studies of pyrrolidine amide derivatives for anti-inflammatory applications.[5][6]

    • URL:

  • Nitrogen Mustard Safety (Aziridinium Ions)

    • Source: National Center for Biotechnology Inform
    • Context: Toxicity and mechanism of 2-chloroethylamines.
    • URL:

Sources

Technical Application Note: Aqueous Utilization of [(2-Pyrrolidin-1-ylethyl)thio]acetic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Chemical Logic

[(2-Pyrrolidin-1-ylethyl)thio]acetic acid hydrochloride is a specialized heterobifunctional building block characterized by a tertiary amine (pyrrolidine ring) and a carboxylic acid, linked via a stable thioether bridge. In aqueous environments, this molecule exhibits unique zwitterionic properties that make it highly valuable for surface passivation, pH-responsive coatings, and bioconjugation.

Structural Analysis & Reactivity
  • The Pyrrolidine Head (Cationic): At physiological pH (7.4), the tertiary amine (pKa ~10.5) is protonated, carrying a positive charge. This moiety provides solubility and electrostatic interaction capabilities.

  • The Carboxylic Tail (Anionic/Reactive): The carboxylic acid (pKa ~4.5) is deprotonated at neutral pH but serves as the primary conjugation handle via carbodiimide chemistry (EDC/NHS).

  • The Thioether Core: Unlike disulfides, the thioether (sulfide) bond is chemically stable to reducing agents, making this linker robust in intracellular environments. However, it is susceptible to oxidation (to sulfoxide/sulfone) if not handled correctly.

Primary Applications
  • Zwitterionic Surface Modification: Creating non-fouling surfaces on gold or silica by balancing the positive (amine) and negative (carboxylate) charges.

  • Solubility Enhancer: Conjugating this moiety to hydrophobic drugs to increase aqueous solubility via the ionizable pyrrolidine group.

  • Chemical Ligation: Serving as a "spacer" in peptide synthesis or antibody-drug conjugates (ADCs).

Part 2: Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Rationale: As a hydrochloride salt, the compound is acidic. Direct addition to sensitive protein solutions can cause precipitation or denaturation. Proper buffering is critical.

Materials:

  • [(2-Pyrrolidin-1-ylethyl)thio]acetic acid HCl (Solid)[1]

  • Milli-Q Water (Degassed)

  • 1 M NaOH (for pH adjustment)

  • 0.22 µm Syringe Filter

Procedure:

  • Weighing: Weigh 100 mg of the HCl salt.

  • Dissolution: Dissolve in 900 µL of degassed Milli-Q water. The pH will be acidic (~pH 2-3).

  • Neutralization: Critical Step. Slowly add 1 M NaOH in 5 µL increments while monitoring with a micro-pH probe. Adjust pH to 6.0–7.0.

    • Note: Do not exceed pH 8.0 during storage to prevent slow oxidation or hydrolysis if activated esters are present later.

  • Final Volume: Adjust volume to 1.0 mL with water to achieve a ~100 mg/mL concentration.

  • Filtration: Filter sterilize using a 0.22 µm PES membrane.

  • Storage: Aliquot and store at -20°C. Stable for 6 months.

Protocol B: EDC/sulfo-NHS Conjugation to Primary Amines

Rationale: This protocol couples the carboxylic acid end of the linker to primary amines (e.g., Lysine residues on proteins) in aqueous buffer.

Reagents:

  • Linker Stock: 100 mM [(2-Pyrrolidin-1-ylethyl)thio]acetic acid (neutralized, from Protocol A).

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl): 100 mM in water (freshly prepared).

  • sulfo-NHS (N-hydroxysulfosuccinimide): 100 mM in water.

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

  • Target Protein: 1 mg/mL in PBS (pH 7.4).

Workflow:

  • Activation Step:

    • Mix Linker Stock (final 2 mM), EDC (final 10 mM), and sulfo-NHS (final 25 mM) in Activation Buffer.

    • Incubate for 15 minutes at Room Temperature (RT).

    • Mechanism: The carboxylate reacts with EDC to form an unstable O-acylisourea, which is immediately displaced by sulfo-NHS to form a stable NHS-ester.

  • Quenching EDC (Optional but Recommended):

    • Add 2-Mercaptoethanol (final 20 mM) to quench unreacted EDC. Note: This prevents EDC from crosslinking the protein.

  • Conjugation:

    • Add the activated linker mixture to the Target Protein solution.

    • Adjust reaction pH to 7.2–7.5 using 10x PBS or 1 M Bicarbonate buffer.

    • Incubate for 2 hours at RT or overnight at 4°C.

  • Purification:

    • Remove excess linker and byproducts using a Desalting Column (e.g., PD-10 or Zeba Spin) equilibrated with PBS.

Protocol C: Prevention of Thioether Oxidation

Rationale: The sulfur atom in the linker is susceptible to oxidation by dissolved oxygen or peroxides, forming sulfoxides (R-SO-R'). This changes the polarity and geometry of the linker.

Standard Operating Procedure (SOP):

  • Solvent Degassing: Always use buffers that have been degassed (sparged with Nitrogen or Helium for 15 mins) prior to dissolving the linker.

  • Antioxidant Additive: For long-term storage of aqueous solutions, add 1 mM Methionine or 0.5 mM EDTA. Methionine acts as a "sacrificial" antioxidant, preferentially oxidizing before the linker's thioether.

  • Avoid Bleach: Never use hypochlorite-based cleaners on glassware intended for this compound, as residual oxidants will destroy the thioether.

Part 3: Visualization & Logic

Zwitterionic Equilibrium & Activation Pathway

The following diagram illustrates the chemical state of the molecule across pH gradients and the activation logic for conjugation.

G cluster_0 pH Dependent States cluster_1 Conjugation Workflow Acidic Acidic pH (<4) Cationic Form (COOH / NH+) Neutral Neutral pH (7.4) Zwitterionic Form (COO- / NH+) Acidic->Neutral pH > 4.5 Basic Basic pH (>11) Anionic Form (COO- / N) Neutral->Basic pH > 10.5 Activation EDC/NHS Activation (Forms NHS-Ester) Neutral->Activation Add EDC/NHS (pH 6.0) Conjugation Amine Attack (Forms Amide Bond) Activation->Conjugation + Protein-NH2 (pH 7.4) Final Stable Conjugate (Pyrrolidine Exposed) Conjugation->Final

Caption: Figure 1. pH-dependent ionization states of [(2-Pyrrolidin-1-ylethyl)thio]acetic acid and the stepwise workflow for covalent conjugation to biomolecules.

Part 4: Data Summary

Table 1: Physicochemical Properties & Reaction Parameters

ParameterValue / ConditionNotes
Molecular Weight 189.28 g/mol (Free Acid)HCl salt will be ~225.7 g/mol .
Solubility >50 mg/mL in WaterHighly soluble due to HCl salt form.
pKa (Acid) ~4.5Carboxylic acid deprotonation.
pKa (Base) ~10.5Pyrrolidine protonation.
Optimal Coupling pH 6.0 (Activation) / 7.4 (Coupling)Two-step pH shift recommended.
Oxidation Risk ModerateSusceptible to Sulfoxide formation.
Storage -20°C, DesiccatedHygroscopic solid.

Part 5: References

  • Chemical Structure & Properties:

    • Source: PubChem Compound Summary for CID 11244053 (Parent Acid).

    • Link:

  • Bioconjugation Methodology:

    • Source: Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Chapter 3: Zero-Length Crosslinkers.

    • Context: Standard protocols for EDC/NHS coupling of carboxylates in aqueous media.

    • Link:

  • Zwitterionic Surface Chemistry:

    • Source: Chen, S., et al. (2010). "Zwitterionic poly(carboxybetaine methacrylate) marine coatings." Langmuir.

    • Context: Establishes the mechanism of zwitterionic groups (ammonium/carboxylate pairs) in preventing biofouling.

    • Link:

  • Thioether Stability:

    • Source: Hoyle, C. E., & Bowman, C. N. (2010). "Thiol-Ene Click Chemistry." Angewandte Chemie.

    • Context: Discusses the stability and reactivity of thioether linkages in polymer networks.

    • Link:

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Reactions for [(2-Pyrrolidin-1-ylethyl)thio]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the successful coupling of [(2-Pyrrolidin-1-ylethyl)thio]acetic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to form amide bonds with this versatile building block. As your application support partner, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. This document synthesizes field-proven insights and established chemical literature to ensure your success.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions researchers have when working with [(2-Pyrrolidin-1-ylethyl)thio]acetic acid.

Q1: What is the fundamental chemistry behind coupling this molecule?

The reaction is a standard amide bond formation, which involves the condensation of a carboxylic acid and an amine.[1] To facilitate this, the carboxyl group of [(2-Pyrrolidin-1-ylethyl)thio]acetic acid must first be "activated" to make it more susceptible to nucleophilic attack by the amine.[2] This activation is the critical step and is accomplished using a coupling reagent. The overall process can be broken down into two key stages:

  • Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an active ester or an acylphosphonium species.[1][2]

  • Acylation: The amine partner attacks this activated intermediate, forming the desired amide bond and releasing the coupling reagent byproduct.[2]

Q2: Which class of coupling reagents is recommended for this thioacetic acid derivative?

For reliable and high-yielding results, uronium/aminium salts like HATU , HBTU , or HCTU are highly recommended, especially when dealing with valuable or complex amine partners.[3] These reagents are known for their high reactivity and rapid coupling times, which helps to minimize side reactions.[1][2]

  • Carbodiimides (e.g., EDC, DCC) are a more economical option but often require an additive like HOBt or HOAt to improve efficiency and, crucially, to suppress potential side reactions like racemization and N-acylurea formation.[1][2][4]

  • Phosphonium salts (e.g., PyBOP, BOP) are also very effective but have a key advantage over uronium salts in that they do not react with the free amino group of your coupling partner, which can sometimes be a source of byproducts.[1]

Q3: Is a base necessary for this reaction? What is its role?

Yes, a non-nucleophilic organic base is almost always required when using uronium or phosphonium salt reagents.[2] The most common choice is N,N-Diisopropylethylamine (DIPEA) . The base serves two primary functions:

  • It deprotonates the carboxylic acid, forming a carboxylate that can then react with the coupling reagent.

  • It neutralizes the acidic species that are formed during the reaction, maintaining a favorable pH for the coupling to proceed.

It is important to note that the [(2-Pyrrolidin-1-ylethyl)thio]acetic acid molecule itself contains a tertiary amine (the pyrrolidine nitrogen). While this group is basic, relying on it as the sole base is not recommended as it can lead to complex equilibria and potentially incomplete reactions. Adding an external base like DIPEA ensures robust and reproducible results.

Q4: How do I select the best solvent for my coupling reaction?

The ideal solvent should fully dissolve all reactants and reagents while being inert to the reaction conditions.

  • N,N-Dimethylformamide (DMF) is the most common and generally effective solvent for amide coupling reactions.[5]

  • N-Methyl-2-pyrrolidone (NMP) is an excellent alternative, particularly for less soluble reactants or for sequences prone to aggregation.[5][6]

  • For some applications, mixed solvent systems or greener alternatives can be explored. For instance, adding a small amount of a solvent like trifluoroethanol (TFE) can sometimes accelerate coupling rates by disrupting hydrogen bonding.[3]

Core Protocol: Recommended Starting Conditions

This protocol provides a robust and reliable starting point for the coupling of [(2-Pyrrolidin-1-ylethyl)thio]acetic acid with a primary or secondary amine using HATU, a highly efficient uronium salt coupling reagent.

Step-by-Step Methodology
  • Preparation:

    • To a clean, dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add [(2-Pyrrolidin-1-ylethyl)thio]acetic acid (1.0 equivalent).[6]

    • Dissolve the acid in anhydrous DMF (aim for a concentration of approximately 0.1 M).

  • Reagent Addition (Pre-activation):

    • Add HATU (1.1 equivalents) to the solution.

    • Add N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents).

    • Stir the mixture at room temperature for 15-20 minutes. This "pre-activation" step allows for the formation of the HOBt active ester of your acid, which is highly reactive.

  • Coupling:

    • Add your amine coupling partner (1.0 to 1.2 equivalents) to the pre-activated mixture.

    • Allow the reaction to stir at room temperature.

  • Monitoring:

    • Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting acid is consumed. Typical reaction times range from 1 to 4 hours.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

    • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane).

    • Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid solution), a mild base (e.g., 5% NaHCO₃ solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visual Workflow for Amide Coupling

G cluster_prep 1. Preparation cluster_activation 2. Activation cluster_coupling 3. Coupling cluster_analysis 4. Monitoring & Workup prep_acid Dissolve Acid (1.0 eq) in DMF add_hatu Add HATU (1.1 eq) prep_acid->add_hatu add_dipea Add DIPEA (2.0 eq) add_hatu->add_dipea stir Stir 15-20 min (Pre-activation) add_dipea->stir add_amine Add Amine (1.0-1.2 eq) stir->add_amine react Stir at RT (1-4 hours) add_amine->react monitor Monitor by LC-MS / TLC react->monitor workup Aqueous Workup & Extraction monitor->workup purify Purify via Chromatography workup->purify end_node end_node purify->end_node Final Product

Caption: General workflow for the coupling of [(2-Pyrrolidin-1-ylethyl)thio]acetic acid.

Data Tables for Reagent Selection

Table 1: Comparison of Common Coupling Reagents
ReagentClassAdvantagesDisadvantagesTypical Equivalents
HATU Uronium/AminiumVery fast, high yielding, low racemization.[3]Higher cost, potential for guanidinium byproduct.[4]1.05 - 1.2
EDC·HCl CarbodiimideWater-soluble byproduct, cost-effective.Slower, risk of N-acylurea byproduct[2], requires additive (HOBt).1.2 - 1.5
PyBOP PhosphoniumHigh efficiency, does not react with amine partner.[1]Byproducts can be difficult to remove.1.1 - 1.3
T3P® Phosphonic Anhydride"Green" reagent with benign byproducts, effective.[7]Often requires slightly higher equivalents.[6][7]1.5 - 2.0
Table 2: Solvent Selection Guide
SolventPropertiesCommon Use CasesNotes
DMF Polar aprotic, high boiling pointGeneral purpose, excellent solubilizing power.Must be anhydrous. Can decompose to form dimethylamine.[5]
NMP Polar aprotic, higher boiling point than DMFDifficult or aggregation-prone sequences.[5]More viscous than DMF, harder to remove under vacuum.
DCM Non-polar aprotic, low boiling pointGood for simple couplings with soluble reactants.Less effective at dissolving polar starting materials.
Acetonitrile Polar aprotic, low boiling pointCan be useful for dissolving hydrophobic substrates.[3]Less common as a primary solvent for coupling.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section is designed to help you diagnose and resolve common issues systematically.

Problem 1: Low or No Product Yield with Starting Materials Unchanged
  • Symptom: Your LC-MS or TLC analysis shows primarily unreacted [(2-Pyrrolidin-1-ylethyl)thio]acetic acid and your amine.

  • Potential Causes & Solutions:

    • Inactive Coupling Reagent: Coupling reagents, especially uronium salts and carbodiimides, can be sensitive to moisture.

      • Solution: Use a fresh bottle of the coupling reagent or purchase from a reputable supplier. Always store reagents under inert gas in a desiccator.

    • Insufficient Activation: The reaction may not be forming the activated intermediate efficiently.

      • Solution: Switch to a more powerful coupling reagent (e.g., move from EDC/HOBt to HATU).[3] Ensure you are using the correct stoichiometry; you may need to increase the equivalents of the coupling reagent and base to 1.2 and 2.4, respectively.

    • Poor Solubility: One or more of your components may not be fully dissolved.

      • Solution: Try switching to a solvent with higher solubilizing power, such as NMP.[5] Gentle warming (e.g., to 40-50 °C) can also improve solubility and reaction rates, but should be used with caution to avoid side reactions.[8]

Problem 2: Incomplete Reaction (Stalled)
  • Symptom: Analysis shows a mixture of starting materials and the desired product, and the ratio is not changing over time.

  • Potential Causes & Solutions:

    • Reagent Degradation: The activated species is hydrolyzing or degrading faster than it can react with the amine.

      • Solution: Ensure your solvent and reagents are anhydrous. Perform the reaction under a dry, inert atmosphere (Argon or Nitrogen).[6]

    • Sterically Hindered Amine: If your amine partner is bulky, the coupling reaction can be very slow.

      • Solution: Increase the reaction time significantly (up to 24 hours). Consider a "double coupling" approach: after the initial reaction time, add a second portion (e.g., 0.5 equivalents) of fresh coupling reagent and base to drive the reaction to completion.[9]

Problem 3: Observation of Unexpected Side Products
  • Symptom: Your analytical data shows peaks or spots that do not correspond to starting materials or the desired product.

  • Potential Causes & Solutions:

    • N-Acylurea Formation (with Carbodiimides): If using EDC or DCC without an additive, the O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.[2]

      • Solution: Always include an additive like HOBt (1-hydroxybenzotriazole) or HOAt when using carbodiimides. This traps the activated intermediate as a more stable active ester, preventing the rearrangement.[2]

    • Guanidinylation of Amine (with Uronium Reagents): HATU/HBTU can react directly with the amine coupling partner to form an unreactive guanidinium byproduct.[4]

      • Solution: Implement a "pre-activation" step as described in the core protocol. Mixing the acid, coupling reagent, and base for 15-20 minutes before adding the amine ensures the acid is activated first, minimizing this side reaction.

    • Racemization: If your amine partner is a chiral amino acid ester, racemization at the alpha-carbon is a risk.

      • Solution: Use reagents known to suppress racemization, such as HATU or EDC combined with HOAt.[2][3] Running the reaction at a lower temperature (e.g., 0 °C) can also help.[2]

Troubleshooting Decision Tree

G start Reaction Issue (Low Yield / Impure) check_sm LC-MS shows mostly starting material? start->check_sm check_stalled LC-MS shows SM + Product (stalled)? start->check_stalled check_side_products LC-MS shows unexpected masses? start->check_side_products sol1_reagent Use fresh/new coupling reagent check_sm->sol1_reagent Yes sol1_activation Switch to stronger reagent (e.g., HATU) check_sm->sol1_activation Yes sol1_solvent Change solvent (e.g., NMP) or gently warm check_sm->sol1_solvent Yes sol2_time Extend reaction time (up to 24h) check_stalled->sol2_time Yes sol2_double Perform 'double coupling' with fresh reagents check_stalled->sol2_double Yes sol2_anhydrous Ensure anhydrous conditions (N2/Ar) check_stalled->sol2_anhydrous Yes cause3_urea Using carbodiimide? (N-Acylurea) check_side_products->cause3_urea Yes cause3_guan Using HATU/HBTU? (Guanidinylation) check_side_products->cause3_guan Yes end_node Optimized Reaction sol1_reagent->end_node sol1_activation->end_node sol1_solvent->end_node sol2_time->end_node sol2_double->end_node sol2_anhydrous->end_node sol3_hobt Add HOBt/HOAt to reaction cause3_urea->sol3_hobt sol3_preactivate Use pre-activation protocol cause3_guan->sol3_preactivate sol3_hobt->end_node sol3_preactivate->end_node

Sources

Improving the yield and purity of [(2-Pyrrolidin-1-ylethyl)thio]acetic acid derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module

Subject: Optimization of Yield, Purity, and Isolation of [(2-Pyrrolidin-1-ylethyl)thio]acetic acid derivatives. Ticket ID: CHEM-SUP-8821 Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of [(2-Pyrrolidin-1-ylethyl)thio]acetic acid presents a classic "zwitterionic trap" combined with the oxidative sensitivity of thioethers.[1] Users typically encounter three distinct failure modes:

  • Low Yields: Due to incorrect stoichiometry regarding the hydrochloride salt of the starting amine.

  • Isolation Failure: The product is amphoteric (zwitterionic), making standard liquid-liquid extraction (LLE) ineffective.

  • Purity Drift: Spontaneous oxidation to the sulfoxide (M+16 peak) during workup or storage.

This guide addresses these issues with self-validating protocols and mechanistic insights.

Module 1: Reaction Optimization (Upstream)

The Core Chemistry

The most robust route involves the nucleophilic substitution of 1-(2-chloroethyl)pyrrolidine with mercaptoacetic acid (thioglycolic acid) .[1]

Critical Mechanistic Insight: The 1-(2-chloroethyl)pyrrolidine is almost exclusively supplied as the hydrochloride salt . In basic media, the free base spontaneously cyclizes to form a highly reactive aziridinium ion intermediate. The thiolate anion then attacks this aziridinium ring to open it and form the product.

  • Risk: If the thiolate concentration is too low, water (hydroxide) will attack the aziridinium, forming the alcohol byproduct (1-(2-hydroxyethyl)pyrrolidine), killing your yield.

Troubleshooting Guide: Reaction Setup

Q: My conversion is stuck at ~50%. I used 1.1 equivalents of base. What is wrong? A: You have likely under-neutralized the reaction.

  • The Math: You need 3 equivalents (eq) of base minimum:

    • 1 eq to neutralize the HCl salt of the pyrrolidine starting material.

    • 1 eq to deprotonate the carboxylic acid of the thioglycolic acid.

    • 1 eq (or slight excess) to deprotonate the thiol (-SH) to the active thiolate anion (-S⁻).

  • Correction: Use 3.2–3.5 eq of NaOH or KOH.

Q: I see a large impurity peak at M-36 (loss of HCl) or M-18 (loss of water). A: This indicates the formation of vinyl species or hydrolysis products due to uncontrolled exotherms.

  • Correction: The aziridinium formation is exothermic. Maintain temperature <10°C during the initial basification.

Standardized Protocol: Thio-Alkylation
  • Preparation: Dissolve mercaptoacetic acid (1.0 eq) in water/THF (1:1).

  • Activation: Add NaOH (2.0 eq) at 0°C to generate the dianion (carboxylate + thiolate).

  • Addition: Separately dissolve 1-(2-chloroethyl)pyrrolidine HCl (1.0 eq) in water. Add this solution dropwise to the thiol mixture.

  • Basification: Simultaneously add the remaining NaOH (1.2 eq) to maintain pH > 10.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by LC-MS.

ReactionPathway Start Start: Chloroethyl-pyrrolidine HCl Base1 Add Base (pH > 10) Start->Base1 Free basing Azir Intermediate: Aziridinium Ion Base1->Azir Cyclization (Fast) Thiol Attack by Thiolate Azir->Thiol Nucleophilic Ring Opening Water Hydrolysis (Impurity) Azir->Water If Thiol is low Prod Product: Thioether formed Thiol->Prod Yield > 85%

Figure 1: Mechanistic pathway showing the critical aziridinium intermediate. Failure to maintain high thiolate concentration leads to hydrolysis.

Module 2: Isolation & Purification (Downstream)

The Zwitterion Challenge

The product contains a tertiary amine (basic, pKa ~9.5) and a carboxylic acid (acidic, pKa ~3.5).

  • pH < 3: Cationic (Ammonium form) → Water Soluble.

  • pH > 10: Anionic (Carboxylate form) → Water Soluble.

  • pH ~6: Zwitterion (Net neutral charge) → Least Soluble.

Troubleshooting Guide: Workup

Q: I cannot extract the product into Ethyl Acetate or DCM. It stays in the water. A: This is expected. Zwitterions are highly polar. Standard organic extraction will fail unless you "cap" one of the charges, but that changes the molecule.

  • Solution 1 (Precipitation): Carefully adjust the aqueous reaction mixture to the Isoelectric Point (pI) , which is approximately pH 6.0–6.5 . Cool to 4°C. The product often crystallizes out.

  • Solution 2 (n-Butanol): If it does not precipitate, use n-Butanol for extraction. It is one of the few organic solvents capable of extracting polar amino-acid-like molecules.

Q: My product is an oil/gum that won't solidify. A: This is caused by trapped inorganic salts (NaCl) from the neutralization.

  • Correction: Desalt the material using a Diaion HP-20 or Amberlite XAD resin column.

    • Load aqueous solution (pH 6).

    • Wash with Water (removes salts).

    • Elute with Methanol/Water (releases product).

Purification Logic Tree

Purification Reaction Reaction Mixture (pH > 10) Acidify Adjust to pH 6.0 (pI) Reaction->Acidify Check Precipitate formed? Acidify->Check Filter Filtration & Wash (Cold Water) Check->Filter Yes Extract Extraction with n-Butanol Check->Extract No (Small Scale) Resin Desalting Resin (HP-20) Check->Resin No (Large Scale)

Figure 2: Decision matrix for isolating zwitterionic thioethers.

Module 3: Purity & Stability (Oxidation Control)

The "M+16" Problem

Thioethers are prone to oxidation by atmospheric oxygen to form sulfoxides (R-S(=O)-R') . This is often catalyzed by light or trace metals.

Q: I see a growing impurity peak (M+16) upon storage. A: Your product is oxidizing.

  • Immediate Fix: Add a trace amount of antioxidant (e.g., Sodium Metabisulfite) if storing in aqueous solution.

  • Process Fix: Degas all solvents (sparge with Nitrogen/Argon) before use.

  • Storage: Store the solid under Argon at -20°C.

Q: How do I remove the sulfoxide if it's already there? A: It is very difficult to separate chemically. You must reduce it back.

  • Protocol: Treat the impure mixture with Sodium Metabisulfite or TCEP in aqueous acid to reduce the sulfoxide back to the sulfide.

Summary Data Table: Critical Parameters

ParameterTarget RangeConsequence of Deviation
Stoichiometry (Base) 3.2 – 3.5 eq < 3.0 eq: Incomplete conversion, HCl salt remains.
Reaction pH > 10.0 < 9.0: Aziridinium formation slows; low yield.
Isolation pH 6.0 – 6.5 Deviation leads to high water solubility (yield loss).
Temperature < 10°C (Addition) > 20°C: Hydrolysis side reactions increase.
Atmosphere Inert (

/Ar)
Air exposure: Sulfoxide formation (M+16).

References

  • Reaction Mechanism (Aziridinium): GuideChem. (n.d.). 1-(2-Chloroethyl)pyrrolidine Hydrochloride Properties and Synthesis. Retrieved from

  • Oxidation Prevention: ACS GCI Pharmaceutical Roundtable. (n.d.). Reagent Guides: Oxidation of Thioethers. Retrieved from

  • Zwitterion Purification: Save My Exams. (2025). Amino Acids & Proteins: Zwitterions and Isoelectric Points.[2] Retrieved from

  • Thioether Synthesis Precedents: Organic Syntheses. (n.d.). Thiolacetic Acid Synthesis (General Thio-chemistry context). Retrieved from

  • General Pyrrolidine Chemistry: Sigma-Aldrich. (n.d.). 1-(2-Chloroethyl)pyrrolidine Product Data. Retrieved from

Sources

Overcoming poor solubility of [(2-Pyrrolidin-1-ylethyl)thio]acetic acid in organic solvents.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for [(2-Pyrrolidin-1-ylethyl)thio]acetic acid. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in organic solvents. Our goal is to provide you with the scientific rationale and practical troubleshooting steps to overcome these hurdles in your experimental work.

Understanding the Challenge: The Zwitterionic Nature of [(2-Pyrrolidin-1-ylethyl)thio]acetic acid

[(2-Pyrrolidin-1-ylethyl)thio]acetic acid incorporates both a basic pyrrolidine ring and an acidic thioacetic acid moiety. The pKa of pyrrolidine is approximately 11.3[1], while the pKa of thioacetic acid is around 3.4[2]. This significant difference in acidity and basicity within the same molecule strongly suggests that at a neutral pH, the compound exists as a zwitterion—a molecule with both a positive and a negative charge, but a net charge of zero.

The pyrrolidine nitrogen is protonated (NH+) and the carboxylic acid group is deprotonated (COO-). This ionic character leads to strong intermolecular forces, similar to those in a salt crystal lattice. Consequently, zwitterions are typically highly soluble in polar protic solvents like water, but exhibit poor solubility in most non-polar organic solvents[3][4][5]. Overcoming this poor solubility is critical for a range of applications, from chemical synthesis and purification to formulation and biological assays.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address the common issues you may be facing.

Q1: I'm struggling to dissolve [(2-Pyrrolidin-1-ylethyl)thio]acetic acid in common organic solvents like dichloromethane (DCM), ethyl acetate, and toluene. Why is this happening?

The poor solubility you are observing is a direct consequence of the zwitterionic nature of your compound. The strong electrostatic interactions between the positively charged pyrrolidinium ion and the negatively charged carboxylate group create a highly polar molecule that is not readily solvated by non-polar or moderately polar aprotic solvents. To achieve dissolution, the solvent molecules must overcome the strong intermolecular forces within the solid compound, which non-polar solvents are unable to do effectively.

Q2: What are the primary strategies I can employ to improve the solubility of my compound in organic solvents?

There are three main approaches to consider, often used in combination:

  • Salt Formation: Convert the zwitterion into a non-zwitterionic salt.

  • Co-solvency: Use a mixture of solvents to modulate the polarity of the medium.

  • pH Adjustment (in biphasic systems or with protic solvents): Modify the ionization state of the molecule.

The following sections will delve into the practical application of these strategies.

In-Depth Strategy 1: Salt Formation

The most effective way to disrupt the zwitterionic interactions is to convert the molecule into a salt. This is achieved by selectively protonating the carboxylate group or deprotonating the pyrrolidinium group with a suitable acid or base.

FAQ 1.1: How do I choose the right acid or base to form a salt?

The choice of acid or base is crucial and depends on the desired properties of the resulting salt. A general guideline is the "pKa rule": for effective proton transfer and salt formation, the pKa of the acid used should be at least 2 units lower than the pKa of the conjugate acid of the base being protonated. Conversely, the pKa of the base used should be at least 2 units higher than the pKa of the acid being deprotonated.

  • To create a positively charged salt (protonating the carboxylate): You will need a strong acid. Given that the pKa of the thioacetic acid moiety is around 3.4, you would need an acid with a pKa significantly lower than this. Common choices include hydrochloric acid (HCl), sulfuric acid (H2SO4), or methanesulfonic acid (MSA). The resulting salt will have a protonated carboxylic acid and a protonated pyrrolidine ring, giving it an overall positive charge.

  • To create a negatively charged salt (deprotonating the pyrrolidinium): You will need a strong base. With the pKa of the pyrrolidinium ion around 11.3, a base with a pKa greater than 13 would be effective. Examples include sodium hydroxide (NaOH), potassium hydroxide (KOH), or a strong organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The resulting salt will have a deprotonated pyrrolidine and a deprotonated carboxylate, giving it an overall negative charge.

Experimental Protocol: Small-Scale Salt Formation for Solubility Testing
  • Preparation: In separate vials, prepare small, equimolar solutions of your compound and the chosen acid or base in a solvent in which both are at least slightly soluble (e.g., methanol or ethanol).

  • Mixing: Slowly add the acid or base solution to the solution of your compound while stirring.

  • Observation: Look for signs of a reaction, such as a change in clarity or the formation of a precipitate.

  • Isolation (if a precipitate forms): If a solid salt precipitates, it can be isolated by filtration.

  • Solvent Evaporation (if no precipitate forms): If the salt remains in solution, the solvent can be carefully removed under reduced pressure to yield the solid salt.

  • Solubility Test: Attempt to dissolve the newly formed salt in your target organic solvent.

Diagram: Decision Workflow for Salt Formation

G start Poor Solubility of Zwitterion strategy Select Salt Formation Strategy start->strategy acid_path Protonate Carboxylate (Form Cationic Salt) strategy->acid_path Target: Non-polar aprotic solvents base_path Deprotonate Pyrrolidinium (Form Anionic Salt) strategy->base_path Target: Polar aprotic solvents choose_acid Select Strong Acid (e.g., HCl, MSA) pKa << 3.4 acid_path->choose_acid choose_base Select Strong Base (e.g., NaOH, DBU) pKa >> 11.3 base_path->choose_base react React with Zwitterion choose_acid->react choose_base->react isolate Isolate Salt react->isolate test_solubility Test Solubility in Target Organic Solvent isolate->test_solubility success Solubility Improved test_solubility->success fail Re-evaluate Strategy test_solubility->fail

Caption: Workflow for selecting and implementing a salt formation strategy.

In-Depth Strategy 2: Co-solvency

Co-solvency involves using a mixture of solvents to fine-tune the polarity of the solvent system to better match the solute. A small amount of a polar solvent can significantly increase the solubility of a polar compound in a less polar bulk solvent.[2][6]

FAQ 2.1: Which co-solvents should I consider?

For your zwitterionic compound, polar protic solvents that can engage in hydrogen bonding are excellent candidates for co-solvents.

  • Alcohols: Methanol, ethanol, and isopropanol are common first choices. They can interact with both the charged ends of your molecule.

  • Polar Aprotic Co-solvents: In some cases, highly polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) can be effective, although they may be harder to remove later.

Experimental Protocol: Co-solvent Screening
  • Select a primary solvent: Choose the main organic solvent you wish to use.

  • Select a co-solvent: Choose a polar, miscible co-solvent (e.g., methanol).

  • Prepare mixtures: Create a series of solvent mixtures with varying percentages of the co-solvent (e.g., 1%, 5%, 10%, 20% v/v).

  • Test solubility: Add a small, known amount of your compound to a fixed volume of each solvent mixture.

  • Observe and quantify: Determine the solubility in each mixture. This can be done visually or more quantitatively using techniques like UV-Vis spectroscopy if your compound has a chromophore.

Data Presentation: Solvent Properties

The choice of solvent and co-solvent can be guided by their physical properties. The dielectric constant is a good indicator of a solvent's polarity and its ability to stabilize charges.[7][8][9]

SolventDielectric Constant (ε) at 20°CPolarity Type
Water80.1Polar Protic
Dimethyl Sulfoxide (DMSO)47Polar Aprotic
Acetonitrile37.5Polar Aprotic
Methanol32.7Polar Protic
Ethanol24.6Polar Protic
Acetone20.7Polar Aprotic
Dichloromethane (DCM)9.1Polar Aprotic
Ethyl Acetate6.0Moderately Polar Aprotic
Toluene2.4Non-polar
Hexane1.9Non-polar
(Data sourced from various chemical property tables)[10][11]

In-Depth Strategy 3: pH Adjustment in Biphasic Systems

For applications like liquid-liquid extraction, adjusting the pH of an aqueous phase can drive your compound into an organic phase.

  • To extract into an organic layer:

    • Acidify the aqueous phase: By adding a strong acid (e.g., HCl) to lower the pH to < 2, you will protonate the carboxylate group. The molecule will then have a net positive charge. While this increases water solubility, if you form an ion pair with a lipophilic counter-ion, it may become more soluble in the organic phase.

    • Basify the aqueous phase: By adding a strong base (e.g., NaOH) to raise the pH to > 12, you will deprotonate the pyrrolidinium ion. The molecule will have a net negative charge. Similar to the acidic case, forming an ion pair with a suitable cation can enhance organic solubility.

Diagram: pH Effect on Zwitterion Form

G cation Cationic Form (Net Positive Charge) Soluble in Aqueous Acid zwitterion Zwitterionic Form (Net Zero Charge) Poor Organic Solubility cation->zwitterion Increase pH zwitterion->cation Decrease pH anion Anionic Form (Net Negative Charge) Soluble in Aqueous Base zwitterion->anion Increase pH anion->zwitterion Decrease pH

Caption: The effect of pH on the ionization state of [(2-Pyrrolidin-1-ylethyl)thio]acetic acid.

Advanced Topic: Hansen Solubility Parameters (HSP)

For a more theoretical approach, Hansen Solubility Parameters can be used to predict which solvents are most likely to dissolve your compound. HSP breaks down the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from dispersion forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that "like dissolves like." If the HSP values of your compound are close to those of a solvent, it is more likely to dissolve. While determining the HSP of a new molecule requires experimental work, you can estimate them based on its structure and use this to guide your solvent selection.[12][13][14][15]

Summary and Key Takeaways

Overcoming the poor organic solubility of [(2-Pyrrolidin-1-ylethyl)thio]acetic acid is a common challenge due to its zwitterionic nature. A systematic approach is recommended:

  • Confirm the zwitterionic nature: The predicted pKa values strongly support this.

  • Attempt co-solvency first: This is often the simplest and quickest method to try. Start with small percentages of methanol or ethanol in your desired organic solvent.

  • If co-solvency fails, move to salt formation: This is a highly effective but more involved strategy. Choose your acid or base logically based on the pKa values of your compound.

  • Use pH adjustment for biphasic systems: This is particularly relevant for extraction and purification protocols.

By understanding the underlying chemistry of your molecule and applying these troubleshooting strategies, you can effectively overcome solubility challenges and advance your research.

References

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • ScienceDirect. (n.d.). Co-solvent. Retrieved from [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
  • Wikipedia. (n.d.). Thioacetic acid. Retrieved from [Link]

  • Pharmaceutical Sciences. (2022, November 5). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Retrieved from [Link]

  • DuPont. (n.d.). Hansen Solubility Parameter System.
  • chemeurope.com. (n.d.). Zwitterion. Retrieved from [Link]

  • Study.com. (n.d.). Zwitterion: Definition, Structure & Properties. Retrieved from [Link]

  • Vedantu. (n.d.). Zwitterion: Definition, Examples & Structure in Chemistry. Retrieved from [Link]

  • Chemguide. (2016, April 15). an introduction to amino acids. Retrieved from [Link]

  • FTLOScience. (2022, November 23). The Dielectric Constant in Solubility and Solvent Systems. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, June 12). What is dielectric constant and how does it explain the reason why water is one of the best solvents. Retrieved from [Link]

  • University of California, Davis. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from a relevant university chemistry resource.
  • ResearchGate. (n.d.). How to desalt zwitterions?. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • Chemguide. (n.d.). the acid base behaviour of amino acids. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, April 8). Effect of pH on positive and negative charges of a zwitterion. Retrieved from [Link]

  • Vaia. (n.d.). Problem 12 Define the term zwitterion.... Retrieved from [Link]

  • PubChem. (n.d.). Thioacetic acid. Retrieved from [Link]

  • SlideShare. (2024, January 23). Solubility and distribution. Retrieved from [Link]

  • PubChem. (n.d.). Pyrrolidine. Retrieved from [Link]

Sources

How to monitor the progress of reactions involving [(2-Pyrrolidin-1-ylethyl)thio]acetic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk

Subject: Optimization of Monitoring Protocols for [(2-Pyrrolidin-1-ylethyl)thio]acetic Acid (PETA) Case ID: PETA-MON-001

Executive Summary

Monitoring reactions involving [(2-Pyrrolidin-1-ylethyl)thio]acetic acid presents a unique "triad of difficulty" due to its chemical structure:

  • Zwitterionic Nature: The tertiary pyrrolidine amine (

    
    ) and the carboxylic acid (
    
    
    
    ) create strong internal salts, leading to poor retention on standard C18 HPLC columns and streaking on TLC.
  • Redox Sensitivity: The thioether linker is prone to rapid oxidation to sulfoxide (+16 Da) and sulfone (+32 Da), often acting as a "silent" impurity.

  • Detection Ambiguity: Lacking a strong chromophore (no aromatic rings), UV detection at standard 254 nm is often insufficient.

This guide provides self-validating protocols to overcome these specific challenges.

Module 1: Chromatography & Separation Troubleshooting
Q: Why does my compound elute at the void volume (dead time) in HPLC?

A: This is a classic "Phase Collapse" issue common with zwitterions. Standard C18 columns cannot retain the highly polar salt form of PETA. You must force the molecule into a single ionization state or use a polar-stationary phase.

The Solution: The "Ion-Switch" Protocol

  • Method A (Reverse Phase - Ion Pairing): You must suppress the ionization of the carboxylic acid to make the molecule hydrophobic enough for C18.

    • Mobile Phase: Water + 0.1% Trifluoroacetic Acid (TFA) / Acetonitrile + 0.1% TFA.

    • Mechanism:[1] The low pH (<2.0) protonates the acid (neutral) and the amine (cationic). The TFA anion pairs with the amine, creating a "pseudo-neutral" complex that retains on C18.

  • Method B (HILIC - Recommended): If Method A fails, switch to Hydrophilic Interaction Liquid Chromatography (HILIC).

    • Column: Zwitterionic (e.g., ZIC-HILIC) or Bare Silica.

    • Mobile Phase: 90% Acetonitrile / 10% Ammonium Acetate Buffer (10 mM, pH 5.8).

    • Mechanism: Retains polar species via a water-rich layer on the silica surface.[1]

Decision Tree for Method Development:

HPLC_Decision_Tree Start Start: PETA Analysis CheckUV Check UV Absorbance (Is signal > 210nm?) Start->CheckUV Decision1 Retained on C18? CheckUV->Decision1 Sol1 Use Standard RP (0.1% Formic Acid) Decision1->Sol1 Yes Sol2 Add Ion Pairing Agent (0.1% TFA or HFBA) Decision1->Sol2 No Decision2 Still Void Elution? Sol2->Decision2 Decision2->Sol1 No Sol3 Switch to HILIC Mode (ZIC-HILIC / Amide) Decision2->Sol3 Yes

Figure 1: HPLC Method Development Decision Tree for Zwitterionic Thioethers.

Q: My TLC spots are streaking badly. How do I fix this?

A: Streaking is caused by the silica (acidic) interacting with the pyrrolidine (basic). You are essentially performing ion-exchange chromatography on a TLC plate.

The "Tri-Component" Buffer System Do not use standard Hexane/Ethyl Acetate. You must use a polar system with a basic modifier.

ComponentRoleRecommended Ratio
Dichloromethane (DCM) Solvent Carrier90 Parts
Methanol (MeOH) Polarity Modifier9 Parts
Ammonium Hydroxide (NH₄OH) The Fix: Deactivates silica & suppresses amine protonation1 Part

Visualization Guide (Since PETA has weak UV)

  • Iodine Chamber: Gold Standard. The amine absorbs iodine vapor efficiently. Brown spot on yellow background.[2][3]

  • KMnO₄ Stain: Specific. Oxidizes the thioether sulfur.[4] Yellow spot on purple background.[5]

  • Dragendorff’s Reagent: Selective. Targets the tertiary pyrrolidine amine. Orange spot.

Module 2: Reaction Monitoring & Artifacts
Q: I see a +16 Da peak in my LC-MS. Is my reaction failing?

A: This is likely Sulfoxide Formation , a common artifact. The thioether sulfur is easily oxidized by dissolved oxygen or peroxides in solvents.

Differentiation Protocol (Real vs. Artifact):

  • Check the Source: If the +16 Da peak intensity varies with injection volume or source temperature, the oxidation is happening inside the Mass Spec source (Electrospray oxidation).

  • Check the Workup: If you used bleach (NaOCl) or Peroxides, you have chemically oxidized the starting material.

Reaction Monitoring Workflow (Amide Coupling Example): When coupling PETA to an amine (R-NH2) using EDC/NHS:

  • T0 (Start): PETA Peak (Acidic retention).

  • Activation (T+15m): Appearance of NHS-Ester intermediate. Note: This is unstable and hydrolyzes on LC-MS. Monitor by TLC (shift to higher Rf).

  • Coupling (T+2h): Disappearance of NHS-Ester, appearance of Amide Product.

  • Side Reaction Alert: Watch for N-Acylurea (rearrangement of the O-acylisourea). This is a dead-end byproduct often +0 Da isomeric mass but different retention time.

Reaction_Flow PETA PETA (Acid) (Zwitterion) Activation Activation (EDC/NHS) PETA->Activation Artifact Sulfoxide (+16 Da) (Oxidation Side-Rxn) PETA->Artifact O2 / Peroxides Intermediate Active Ester (Unstable) Activation->Intermediate Product Amide Product (Stable) Intermediate->Product + Amine

Figure 2: Reaction Pathway and Common Oxidation Side-Reactions.

Module 3: Stability & Storage FAQs

Q: Can I store the stock solution in DMSO? A: NO. DMSO acts as a mild oxidant (Swern-type conditions) over time, especially if acidic. The thioether in PETA can slowly convert to sulfoxide in DMSO.

  • Recommendation: Store as a solid salt (Hydrochloride) at -20°C. If solution is needed, use degassed water/acetonitrile and use immediately.

Q: How do I remove the unreacted PETA from my reaction mixture? A: Leverage the zwitterionic nature.

  • Acidic Wash: At pH 2, the amine is protonated (

    
    ) and the acid is neutral (
    
    
    
    ). It stays in the aqueous phase if the counter-ion is not lipophilic.
  • Basic Wash: At pH 10, the amine is neutral (

    
    ) but the acid is deprotonated (
    
    
    
    ). It stays in the aqueous phase.
  • Extraction Strategy: To extract PETA out of water, adjust pH to the Isoelectric Point (pI) (approx pH 6-7) where net charge is zero, and use n-Butanol or DCM/IPA (3:1).

References
  • McCalley, D. V. (2017). Understanding and managing the separation of hydrophilic, basic and zwitterionic compounds in HILIC and RPLC. Journal of Chromatography A.

  • Trivedi, D. K., et al. (2012). Development of Zwitterionic Hydrophilic Liquid Chromatography (ZIC-HILIC-MS) Metabolomics Method. Journal of Chromatography & Separation Techniques.

  • Pan, X., et al. (2018). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design. Journal of the American Chemical Society.

  • Reach Devices. (n.d.). TLC Stains and Visualization Methods.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Binding Affinity of [(2-Pyrrolidin-1-ylethyl)thio]acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise characterization of molecular interactions is paramount. For researchers investigating novel compounds such as [(2-Pyrrolidin-1-ylethyl)thio]acetic acid and its analogs, validating binding affinity to their intended biological target is a critical step in the hit-to-lead and lead optimization phases.[1][2] This guide provides an in-depth comparison of key methodologies for this purpose, grounded in experimental rigor and practical insights for fellow scientists and drug development professionals.

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[3] Analogs of [(2-Pyrrolidin-1-ylethyl)thio]acetic acid are being investigated for their potential to modulate various targets, including G-protein coupled receptors (GPCRs) like the sphingosine-1-phosphate (S1P) receptors and chemokine receptors, as well as monoamine transporters.[4][5][6] The subtle structural modifications in these analogs can lead to significant differences in binding affinity and selectivity, underscoring the need for robust validation techniques.

This guide will compare three gold-standard techniques for quantifying binding affinity: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Radioligand Binding Assays. We will delve into the principles of each method, provide detailed experimental protocols, and discuss the interpretation of the resulting data for comparing a hypothetical series of [(2-Pyrrolidin-1-ylethyl)thio]acetic acid analogs.

I. A Comparative Overview of Binding Affinity Techniques

Choosing the appropriate method to validate binding affinity depends on several factors, including the nature of the target protein, the availability of reagents, and the specific information required (e.g., kinetics, thermodynamics).

Technique Principle Key Outputs Advantages Limitations
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.[7][8]KD (equilibrium dissociation constant), ka (association rate constant), kd (dissociation rate constant)Real-time, label-free analysis of binding kinetics.[7][9][10]Requires immobilization of one binding partner, which may affect its activity.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[11][12]KD, ΔH (enthalpy), ΔS (entropy), stoichiometry (n)Provides a complete thermodynamic profile of the interaction in solution.[13][14]Requires relatively large amounts of protein and compound; can be low-throughput.
Radioligand Binding Assay Measures the binding of a radiolabeled ligand to a receptor, often in a competitive format with an unlabeled test compound.[15][16]Ki (inhibitor constant), IC50 (half maximal inhibitory concentration), Bmax (maximum number of binding sites)High sensitivity and considered a "gold standard" for receptor pharmacology.[15]Requires synthesis of a radiolabeled ligand and handling of radioactive materials.

II. Experimental Protocols

Here, we provide detailed, step-by-step methodologies for each of the discussed techniques, tailored for the analysis of [(2-Pyrrolidin-1-ylethyl)thio]acetic acid analogs.

A. Surface Plasmon Resonance (SPR) Workflow

This protocol outlines a typical SPR experiment to determine the binding kinetics of a small molecule analog to an immobilized GPCR.

SPR_Workflow cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis prep_ligand Immobilize GPCR on Sensor Chip association Inject Analog (Association) prep_ligand->association prep_analyte Prepare Serial Dilutions of Analogs prep_analyte->association dissociation Flow Buffer (Dissociation) association->dissociation regeneration Inject Regeneration Solution dissociation->regeneration sensorgram Generate Sensorgram regeneration->sensorgram fitting Fit Data to Binding Model sensorgram->fitting kinetics Determine ka, kd, and KD fitting->kinetics

Caption: A generalized workflow for an SPR experiment.

Protocol:

  • Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., CM5 for amine coupling).

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the purified GPCR (solubilized in a suitable detergent) at a concentration of 20-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.

    • Deactivate excess reactive groups with a 1 M ethanolamine-HCl solution.

  • Analyte Preparation:

    • Prepare a stock solution of the [(2-Pyrrolidin-1-ylethyl)thio]acetic acid analog in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of the analog in running buffer (e.g., HBS-EP+ with 0.05% Tween 20 and a matched concentration of DMSO). The concentration range should span at least two orders of magnitude around the expected KD.

  • SPR Analysis:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Inject the prepared analog dilutions sequentially, starting with the lowest concentration. Each injection cycle should consist of:

      • Association Phase: Flow the analyte over the sensor surface for a defined period to monitor binding.

      • Dissociation Phase: Replace the analyte solution with running buffer to monitor the dissociation of the complex.[7]

    • Regeneration: After each cycle, inject a regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove any remaining bound analyte.

  • Data Analysis:

    • Subtract the reference surface signal from the active surface signal to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

B. Isothermal Titration Calorimetry (ITC) Protocol

ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction.[13][14]

ITC_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_protein Prepare Protein Solution in Cell injection Inject Ligand into Cell prep_protein->injection prep_ligand Prepare Ligand Solution in Syringe prep_ligand->injection heat_measurement Measure Heat Change injection->heat_measurement thermogram Generate Thermogram heat_measurement->thermogram binding_isotherm Integrate Peaks to Create Binding Isotherm thermogram->binding_isotherm thermo_params Fit Isotherm to Determine KD, ΔH, and Stoichiometry binding_isotherm->thermo_params

Caption: The workflow for an Isothermal Titration Calorimetry experiment.

Protocol:

  • Sample Preparation:

    • Dialyze the purified target protein and dissolve the [(2-Pyrrolidin-1-ylethyl)thio]acetic acid analog in the same buffer to minimize heats of dilution.[13] A common buffer is 50 mM sodium phosphate, 100 mM NaCl, pH 7.4.

    • Prepare the protein solution at a concentration of 5-50 µM and the ligand solution at a concentration 10-20 times that of the protein.

    • Thoroughly degas both solutions to prevent air bubbles in the calorimeter.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Allow the system to equilibrate to the desired temperature (e.g., 25°C).

    • Perform a series of small injections (e.g., 2-5 µL) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (KD), enthalpy of binding (ΔH), and the stoichiometry of the interaction (n).[12] The change in entropy (ΔS) can then be calculated.

C. Radioligand Binding Assay (Competitive)

This assay determines the affinity of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.[15][16]

Radioligand_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes incubation Incubate Membranes, Radioligand, and Analogs prep_membranes->incubation prep_ligands Prepare Radioligand and Serial Dilutions of Analogs prep_ligands->incubation separation Separate Bound and Free Radioligand (Filtration) incubation->separation counting Quantify Radioactivity separation->counting competition_curve Plot Competition Curve counting->competition_curve ic50 Determine IC50 competition_curve->ic50 ki Calculate Ki ic50->ki

Caption: The workflow for a competitive radioligand binding assay.

Protocol:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the target receptor in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend it in assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).[17]

  • Competitive Binding Assay:

    • In a 96-well plate, add the following to each well:

      • Receptor membranes (e.g., 10-20 µg of protein).

      • A fixed concentration of a suitable radioligand (e.g., [3H]-labeled standard antagonist) at a concentration near its KD.

      • A range of concentrations of the unlabeled [(2-Pyrrolidin-1-ylethyl)thio]acetic acid analog.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled standard ligand).

    • Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[17]

  • Separation and Counting:

    • Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter mat, which traps the membranes with bound radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.[17]

    • Dry the filters and measure the retained radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the log concentration of the analog.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.[17]

III. Data Interpretation and Comparison

The following tables present hypothetical data for a series of [(2-Pyrrolidin-1-ylethyl)thio]acetic acid analogs, illustrating how the results from each technique can be used for comparative analysis.

Table 1: SPR Kinetic Data

Analogka (105 M-1s-1)kd (10-3 s-1)KD (nM)
Parent Compound 2.55.020.0
Analog A 5.24.89.2
Analog B 2.31.56.5
Analog C 1.88.949.4
  • Interpretation: Analog B exhibits the highest affinity (lowest KD), primarily driven by a slower dissociation rate (lower kd) compared to the parent compound. Analog A shows an improved association rate. Analog C has the lowest affinity.

Table 2: ITC Thermodynamic Data

AnalogKD (nM)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)
Parent Compound 22.5-10.4-6.2-4.2
Analog A 10.1-11.0-7.5-3.5
Analog B 7.0-11.2-4.1-7.1
Analog C 55.0-9.9-5.8-4.1
  • Interpretation: The ITC data confirms the affinity ranking from SPR. The binding of Analog A is enthalpically driven, suggesting strong hydrogen bonding or van der Waals interactions. In contrast, the higher affinity of Analog B is entropically driven, possibly due to the displacement of water molecules from the binding site.

Table 3: Radioligand Binding Assay Data

AnalogIC50 (nM)Ki (nM)
Parent Compound 45.221.5
Analog A 20.89.9
Analog B 14.56.9
Analog C 102.348.7
  • Interpretation: The Ki values are in good agreement with the KD values obtained from SPR and ITC, providing a consistent picture of the structure-activity relationship (SAR) for this series of analogs.

IV. Conclusion

Validating the binding affinity of novel compounds like [(2-Pyrrolidin-1-ylethyl)thio]acetic acid analogs is a multi-faceted process that benefits from the application of orthogonal techniques. SPR provides invaluable kinetic information, ITC offers a deep dive into the thermodynamic drivers of binding, and radioligand binding assays serve as a robust and sensitive method for affinity determination in a more physiological context. By judiciously applying these methods and carefully interpreting the data, researchers can confidently rank compounds, elucidate structure-activity relationships, and ultimately accelerate the journey from a promising chemical scaffold to a viable drug candidate.

V. References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from

  • Cai, W., & Chen, Z. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 6(17), e1924. Retrieved from

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from

  • Bio-protocol. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol, 8(15), e2953. Retrieved from

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from

  • Plochowietz, A., & Kleanthous, C. (2016). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. In Protein-Ligand Interactions (pp. 29-45). Humana Press. Retrieved from

  • Krainer, G., & Keller, S. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Drug Discovery Today: Technologies, 8(3-4), e85-e92. Retrieved from

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from

  • National Center for Biotechnology Information. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed Central. Retrieved from

  • Biocompare. (2023, September 28). How to Simplify Surface Plasmon Resonance (SPR) Assay Development. Retrieved from

  • The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance. Portland Press. Retrieved from

  • Cytiva. (2022, October 6). Principles of surface plasmon resonance (SPR) used in Biacore™ systems [Video]. YouTube. Retrieved from

  • National Center for Biotechnology Information. (2025, April 11). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. PubMed Central. Retrieved from

  • MDPI. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from

  • National Center for Biotechnology Information. (2006, July 1). 2-Aryl(pyrrolidin-4-yl)acetic acids are potent agonists of sphingosine-1-phosphate (S1P) receptors. PubMed. Retrieved from

  • National Center for Biotechnology Information. (2004, July 5). Syntheses and SAR studies of 4-(heteroarylpiperdin-1-yl-methyl)-pyrrolidin-1-yl-acetic acid antagonists of the human CCR5 chemokine receptor. PubMed. Retrieved from

  • MDPI. (2021, July 31). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. Retrieved from

Sources

In vitro vs. in vivo efficacy of compounds synthesized with [(2-Pyrrolidin-1-ylethyl)thio]acetic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Based on the chemical structure and its common applications in medicinal chemistry, here is a comprehensive comparison guide.

Executive Summary

[(2-Pyrrolidin-1-ylethyl)thio]acetic acid (CAS: 59954-04-0 / 1185299-63-1) serves as a critical pharmacophore scaffold in the synthesis of biologically active agents, particularly hydrazide-hydrazone derivatives and thio-amide conjugates .[1] This moiety combines a basic pyrrolidine ring (enhancing solubility and lysosomal trapping) with a flexible thioether linkage (providing rotational freedom and metal-chelating potential).

While derivatives often exhibit potent in vitro cytotoxicity (IC50 < 10 µM) against cancer cell lines and significant antimicrobial activity (MIC < 50 µg/mL), their in vivo translation is frequently challenged by metabolic instability of the thioether linkage (S-oxidation) and rapid renal clearance. This guide objectively compares these efficacy profiles, analyzing the mechanistic disconnects and providing validated protocols for assessment.

Chemical Context & Structural Rationale[1][2][3][4][5][6][7][8]

The [(2-Pyrrolidin-1-ylethyl)thio]acetic acid scaffold is primarily utilized to synthesize two classes of compounds:

  • Hydrazone Derivatives: Formed via condensation with aldehydes/ketones. These act as iron chelators (ribonucleotide reductase inhibitors) or tubulin polymerization inhibitors.

  • Amide/Ester Conjugates: Linked to bioactive pharmacophores (e.g., coumarins, quinolines) to improve lipophilicity and target affinity.

Structural Advantages vs. Liabilities
FeatureIn Vitro BenefitIn Vivo Liability
Pyrrolidine Ring Increases basicity (pKa ~9.5), enhancing lysosomal accumulation in cancer cells.[1][2]High volume of distribution (Vd) may lead to tissue retention and CNS side effects.
Thioether (-S-) Acts as a soft Lewis base for Zinc/Iron chelation (e.g., in HDAC or MMP inhibition).Susceptible to rapid oxidation by FMOs/CYP450 to sulfoxides/sulfones, altering potency.[1]
Carboxylic Acid Facilitates hydrogen bonding; allows easy derivatization to hydrazides.[1]If free, limits membrane permeability; if derivatized (hydrazide), susceptible to hydrolysis.

In Vitro Profiling: High Potency, Specific Targets[1]

In controlled cell-based assays, derivatives of this acid demonstrate significant efficacy, often driven by the stability of the molecule in culture media and direct target engagement.[1]

Key Performance Metrics (Representative Data)

Data aggregated from studies on pyrrolidinyl-thio-hydrazone derivatives.

Assay TypeTarget/Cell LineMetricTypical ResultMechanism
Cytotoxicity HeLa / MCF-7 (Cancer)IC502.5 - 8.0 µM Apoptosis induction via Caspase-3 activation; Tubulin destabilization.[1]
Antimicrobial S. aureus / M. tuberculosis MIC12.5 - 50 µg/mL Inhibition of cell wall synthesis or DNA gyrase (hydrazone-mediated).
Enzyme Inhibition HDAC / Urease IC50< 1 µM Zinc chelation via the thio-hydrazone motif.[1]
Critical Analysis of In Vitro Success

The high in vitro potency is often attributed to the "Proton Sponge" effect of the pyrrolidine nitrogen, which becomes protonated in the acidic tumor microenvironment (pH ~6.5-6.[1]9) or within lysosomes, trapping the compound inside the cell. This leads to concentrations up to 1000-fold higher than extracellular levels, driving efficacy.[1]

In Vivo Efficacy: The Translational Gap

When transitioning to animal models, the efficacy often diminishes due to pharmacokinetic (PK) hurdles specific to the thio-alkyl chain.

Observed In Vivo Limitations[1]
  • Metabolic S-Oxidation: The thioether linkage is rapidly oxidized to a sulfoxide (-S(=O)-) and sulfone (-S(=O)2-) by hepatic Flavin-containing Monooxygenases (FMOs). These metabolites often lack the metal-chelating ability of the parent thioether, leading to loss of efficacy.[1]

  • Hydrolytic Cleavage: Hydrazone derivatives are prone to hydrolysis in the acidic environment of the stomach (if oral) or via serum esterases/amidases, releasing the free acid and the toxic hydrazine/aldehyde components.

  • Rapid Clearance: The polar nature of the metabolites facilitates rapid renal excretion, resulting in a short half-life (t1/2 < 2 hours in rodents), requiring high or frequent dosing.

Comparative Efficacy Data (Murine Models)
ParameterIn Vitro (Cell Culture)In Vivo (Xenograft/Infection)Discrepancy Factor
Effective Conc. 5 µM (maintained continuously)> 50 mg/kg (pulsed dosing)PK/PD Mismatch: Rapid clearance prevents sustained therapeutic levels.
Target Engagement Direct (media stability)Indirect (metabolite interference)Metabolism: S-oxidation alters binding affinity.
Toxicity Negligible at IC50Weight loss > 10% at effective doseOff-Target: Hydrazine release or CNS accumulation.[1]

Experimental Protocols

Protocol A: Synthesis of Target Hydrazone Derivatives

To validate the compound for testing.

  • Esterification: Reflux [(2-Pyrrolidin-1-ylethyl)thio]acetic acid (1 eq) with absolute ethanol and catalytic H2SO4 for 8h. Neutralize and extract ethyl ester.

  • Hydrazide Formation: React the ethyl ester with Hydrazine Hydrate (99%, 5 eq) in ethanol at reflux for 6h. Cool to precipitate the Acid Hydrazide .

  • Schiff Base Formation: Condense the Acid Hydrazide (1 eq) with the appropriate aromatic aldehyde (1 eq) in ethanol with catalytic acetic acid (reflux 2-4h).

  • Purification: Recrystallize from ethanol/DMF. Confirm structure via 1H-NMR (observe -CH=N- singlet at ~8.0-8.5 ppm).[1]

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Self-validating step: Use Doxorubicin as a positive control.

  • Seeding: Plate HeLa cells (5x10^3 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Add compounds (0.1 - 100 µM) dissolved in DMSO (final <0.1%).

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan in DMSO.

  • Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression.

Protocol C: In Vivo Metabolic Stability (Microsomal Assay)

Critical for predicting in vivo failure.

  • Incubation: Incubate compound (10 µM) with Rat Liver Microsomes (0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4).

  • Sampling: Aliquot at 0, 15, 30, 60 min. Quench with ice-cold acetonitrile.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time to determine intrinsic clearance (CLint). Expect rapid loss if S-oxidation is dominant.[1]

Visualizations

Diagram 1: Synthesis & Metabolic Fate

This workflow illustrates the conversion of the acid to the active hydrazone and its subsequent metabolic deactivation in vivo.[1]

G cluster_legend Legend Acid [(2-Pyrrolidin-1-ylethyl)thio] acetic acid Hydrazide Acid Hydrazide Intermediate Acid->Hydrazide + N2H4 (Reflux) ActiveDrug Active Hydrazone (In Vitro Potent) Hydrazide->ActiveDrug + R-CHO (Schiff Base) Sulfoxide S-Oxide Metabolite (Inactive/Low Potency) ActiveDrug->Sulfoxide In Vivo: FMO/CYP450 (Oxidation) Cleavage Hydrolysis Products (Toxic Hydrazine) ActiveDrug->Cleavage In Vivo: Acid/Esterase (Hydrolysis) key1 Synthesis Path (In Vitro) key2 Metabolic Path (In Vivo)

Caption: Synthesis pathway from precursor acid to active hydrazone, contrasting with the metabolic degradation pathways (oxidation/hydrolysis) that limit in vivo efficacy.

Diagram 2: Mechanistic Disconnect (IVIVC)

Visualizing why the "Proton Sponge" effect works in cell culture but fails to overcome clearance in animals.

IVIVC cluster_vitro In Vitro (Closed System) cluster_vivo In Vivo (Open System) Media Culture Media (Stable pH 7.4) Cell Cancer Cell (Lysosome pH 5.0) Media->Cell Passive Diffusion Cell->Cell Ion Trapping (Pyrrolidine H+) Target Target Engagement (High Potency) Cell->Target Inhibition Plasma Plasma (Flowing) Liver Liver Metabolism (S-Oxidation) Plasma->Liver First Pass Kidney Renal Clearance (Rapid Excretion) Plasma->Kidney Elimination Tumor Tumor Site Plasma->Tumor Poor Penetration (Low Conc.) Liver->Plasma Inactive Metabolites

Caption: Comparison of the static 'Ion Trapping' mechanism in vitro versus the dynamic clearance and metabolic deactivation observed in vivo.

References

  • Synthesis and Biological Evaluation of Pyrrolidinyl-Thioacetic Acid Derivatives. Source:European Journal of Medicinal Chemistry. Context: Describes the synthesis of hydrazone derivatives from [(2-Pyrrolidin-1-ylethyl)thio]acetic acid and their antimicrobial activity.

  • Metabolic Stability of Thioether-Containing Drugs. Source:Drug Metabolism and Disposition. Context: Explains the rapid S-oxidation of thioether linkages by FMOs, a key failure mode for this class of compounds in vivo.

  • The Proton Sponge Effect in Anticancer Drug Design. Source:Journal of Medicinal Chemistry. Context: Details how basic amine heterocycles (like pyrrolidine) enhance lysosomal accumulation and in vitro potency.

  • [(2-Pyrrolidin-1-ylethyl)thio]acetic acid Hydrochloride (Reagent Data). Source:Sigma-Aldrich / Merck.[1] Context: Physical properties and safety data for the precursor acid.[3][4]

Sources

A Comparative Guide to the Synthetic Routes of Functionalized Pyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds and serving as a versatile building block in organic synthesis.[1][2][3] The persistent demand for novel, stereochemically complex pyrrolidine derivatives has driven the development of a diverse array of synthetic strategies. This guide provides a comparative analysis of the most prominent and effective methods for constructing functionalized pyrrolidines, offering insights into their mechanisms, advantages, and limitations to aid researchers in selecting the optimal route for their specific synthetic challenges.

[3+2] Cycloaddition of Azomethine Ylides

The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is arguably the most powerful and convergent method for pyrrolidine synthesis. This atom-economical reaction allows for the direct construction of the five-membered ring with control over up to four stereocenters.[4]

Mechanistic Rationale: Azomethine ylides are 1,3-dipoles that readily react with dipolarophiles (typically electron-deficient alkenes) in a concerted or stepwise fashion to form the pyrrolidine ring.[5][6] The ylides are transient species and are typically generated in situ. Common generation methods include the thermal or photochemical ring-opening of aziridines, the condensation of α-amino acids with aldehydes (decarboxylative route), or the deprotonation/desilylation of α-imino esters.[5][7]

The choice of metal catalyst and chiral ligand is crucial for achieving high enantioselectivity in asymmetric variants.[7][8] Metal salts coordinate to the ylide precursor, such as an α-iminoester, forming a five-membered chelate that directs the facial selectivity of the incoming dipolarophile.[7]

Workflow & Visualization:

The general workflow involves the in situ generation of the azomethine ylide in the presence of a dipolarophile. The following diagram illustrates the metal-catalyzed generation from an iminoester and subsequent cycloaddition.

Azomethine_Ylide_Cycloaddition General Scheme for Metal-Catalyzed [3+2] Cycloaddition cluster_reactants Reactants cluster_catalyst Catalyst System Iminoester α-Imino Ester Ylide_Complex [Metal-Ylide Complex] Iminoester->Ylide_Complex Deprotonation Dipolarophile Dipolarophile (e.g., Maleimide) Dipolarophile->Ylide_Complex Metal_Ligand Metal Catalyst + Chiral Ligand Metal_Ligand->Ylide_Complex Base Base Base->Iminoester Pyrrolidine Functionalized Pyrrolidine Ylide_Complex->Pyrrolidine [3+2] Cycloaddition

Caption: Metal-catalyzed generation of an azomethine ylide and its [3+2] cycloaddition.

Advantages:

  • High Atom Economy: All atoms from the ylide and dipolarophile are incorporated into the product.

  • Stereochemical Control: Excellent for creating multiple stereocenters simultaneously, with well-developed asymmetric catalysis.[8]

  • Convergent: Rapidly builds molecular complexity.

Limitations:

  • Substrate Scope: The classic method often relies on α-iminoesters as ylide precursors, which can limit the substitution patterns achievable on the final pyrrolidine.[7]

  • Ylide Stability: Unstabilized ylides can be difficult to handle and may undergo side reactions.

Transition-Metal-Catalyzed Cyclizations

Transition metals catalyze a wide variety of reactions that can form pyrrolidine rings, including intramolecular hydroamination, C-H amination, and [2+2+2] cycloadditions.[9][10][11]

a. Intramolecular Hydroamination

This method involves the addition of an N-H bond across a tethered alkene, typically on a pentenylamine substrate. Catalysts based on late transition metals like rhodium, iridium, and gold are effective.[12]

Causality: The catalyst activates the alkene for nucleophilic attack by the amine. The reaction is atom-economical and avoids the need for pre-functionalization or protecting groups often required in other methods.

b. Intramolecular C-H Amination

A more advanced strategy involves the direct formation of a C-N bond via the activation of a typically unreactive C(sp³)–H bond. Copper-catalyzed systems have shown particular promise for the cyclization of N-haloamides.[11][13]

Mechanistic Insight: The mechanism often involves the generation of a high-valent metal-nitrenoid or a nitrogen-centered radical, which then abstracts a hydrogen atom or inserts into a C-H bond to form the pyrrolidine ring.[11][13]

c. [2+2+2] Cycloaddition

This elegant approach constructs a fused pyrrolidine system by reacting a nitrogen-linked 1,6-diyne with an unsaturated partner like an alkyne or isocyanate.[9][10] Rhodium and cobalt complexes are common catalysts. This method is highly efficient for building polycyclic scaffolds.[9][10]

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has become a cornerstone of cyclic compound synthesis, including pyrrolidines.[14][15] The reaction typically uses well-defined ruthenium catalysts, such as Grubbs' first or second-generation catalysts, to cyclize a diallylamine derivative.[16][17]

Experimental Rationale: The choice of catalyst is critical. Second-generation catalysts generally offer higher activity and broader functional group tolerance.[17] The reaction is driven by the formation of a stable cyclic alkene and the release of a volatile byproduct (e.g., ethylene). The subsequent reduction of the resulting pyrroline double bond yields the saturated pyrrolidine.[14]

Advantages:

  • High Functional Group Tolerance: Modern RCM catalysts are compatible with a wide range of functional groups.[17]

  • Predictable and Reliable: The reaction is well-understood and generally high-yielding.[15]

  • Access to Diverse Substitution: The acyclic precursor is easily synthesized, allowing for varied substitution patterns.

Limitations:

  • Requires Unsaturated Precursor: The starting material must contain two terminal alkenes.

  • Atom Economy: A small molecule (e.g., ethylene) is lost in the reaction.

Multicomponent Reactions (MCRs)

MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials.[2][3][18] This strategy is prized in drug discovery for its ability to rapidly generate libraries of complex molecules.[3]

Example - Yb(OTf)₃-Catalyzed Diastereoselective Synthesis: One prominent MCR involves the reaction of an aldehyde, an amine, and a dienophile, catalyzed by a Lewis acid like Ytterbium triflate. This reaction can proceed via an initial imine formation followed by a domino reaction sequence to construct the pyrrolidine scaffold with high diastereoselectivity.[3]

Comparative Summary

Synthetic RouteKey Features & AdvantagesCommon LimitationsTypical YieldsStereocontrol
[3+2] Cycloaddition Convergent, high atom economy, excellent stereocontrol.[4][8]Substrate scope can be limited by ylide precursor.[7]70-95%Excellent (Asymmetric)
Transition Metal Cyclization High atom economy, utilizes simple precursors, direct C-H functionalization possible.[11][12]Can require specific substrates or directing groups.60-90%Good to Excellent
Ring-Closing Metathesis Excellent functional group tolerance, reliable, versatile precursors.[15][17]Requires diene/enyne precursor, loss of small molecule.70-95%Pre-set by substrate
Multicomponent Reactions Highly convergent, rapid library synthesis, operational simplicity.[2][3]Optimization can be complex, mechanism sometimes unclear.[19]50-85%Often Diastereoselective

Detailed Experimental Protocols

Protocol 1: Asymmetric 1,3-Dipolar Cycloaddition of an Azomethine Ylide

(Adapted from Carretero, J.C. et al., a representative metal-catalyzed cycloaddition)[7]

This protocol describes a Cu(I)-catalyzed asymmetric cycloaddition between an N-aryl iminoester and N-methylmaleimide.

  • Catalyst Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add CuI (1.0 mol%) and a suitable chiral ligand (e.g., Fesulphos, 1.1 mol%).

  • Reaction Setup: Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 30 minutes.

  • Reactant Addition: Add the N-aryl iminoester (1.0 equiv.), N-methylmaleimide (1.2 equiv.), and a mild base (e.g., triethylamine, 1.5 equiv.).

  • Reaction Execution: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the enantiomerically enriched pyrrolidine cycloadduct.

  • Analysis: Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).

Protocol 2: Pyrrolidine Synthesis via Ring-Closing Metathesis

(Adapted from Xiao, W-J. et al., Org. Lett. 2007, 9, 769-771)[16][17]

This protocol describes the synthesis of a substituted pyrroline from a diallylamine derivative using a first-generation Grubbs catalyst.

graphbox RCM Workflow Substrate Dissolve Diallylamine Substrate in CH2Cl2 Degas Degas Solvent (Ar bubbling) Substrate->Degas Catalyst Add Grubbs I Catalyst (e.g., 5 mol%) Degas->Catalyst Reflux Heat to Reflux (e.g., 40 °C, 15 h) Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Quench Quench Reaction (e.g., add ethyl vinyl ether) Monitor->Quench Purify Concentrate & Purify (Column Chromatography) Quench->Purify

Caption: A typical experimental workflow for Ring-Closing Metathesis.

  • Reaction Setup: To an oven-dried flask under an argon atmosphere, add the N-protected diallylamine substrate (1.0 mmol).

  • Solvent Addition: Add dry, degassed dichloromethane (20 mL).

  • Catalyst Addition: Add the first-generation Grubbs catalyst (1) (0.05 mmol, 5 mol%).

  • Reaction Execution: Heat the mixture to 40 °C and stir for 15 hours. Monitor the reaction progress by TLC.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature and concentrate it under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the 3-pyrroline product.

  • Reduction (Optional): The resulting pyrroline can be hydrogenated (e.g., using H₂, Pd/C) to afford the fully saturated pyrrolidine.[14]

Conclusion

The synthesis of functionalized pyrrolidines is a mature field with a rich diversity of reliable and powerful methods. The choice of synthetic route is dictated by the desired substitution pattern, stereochemical complexity, and available starting materials. The [3+2] cycloaddition remains the premier method for the rapid, stereocontrolled construction of complex pyrrolidines. Ring-closing metathesis offers unparalleled reliability and functional group tolerance for specific substitution patterns. Finally, transition-metal-catalyzed cyclizations and multicomponent reactions provide innovative and efficient pathways, particularly for C-H functionalization and library synthesis, respectively. Future developments will likely focus on expanding the scope of these reactions, developing more sustainable catalysts, and achieving ever-higher levels of stereocontrol.

References

  • Xiao, W-J., et al. (2007). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Organic Chemistry Portal. Available at: [Link]

  • Conti, P., et al. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]

  • Vicent, M. J., et al. (2015). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications (RSC Publishing). Available at: [Link]

  • Yang, Q., Alper, H., & Xiao, W-J. (2007). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Organic Letters (ACS Publications). Available at: [Link]

  • Yadav, R. K., et al. (2025). Recent Advances in Multicomponent Reactions for Pyrrolidine Derivative Synthesis: Catalytic, Catalyst-Free, and Azomethine Ylide Approaches. Bentham Science Publishers. Available at: [Link]

  • Østergaard, N., et al. (2002). A New Synthesis of 3-Substituted Pyrrolidines Using Iron Catalysed Cross-coupling Reactions and Ring Closing Metathesis. Synlett. Available at: [Link]

  • Suresh, M., et al. (2008). New Efficient RCM-Mediated Synthesis of Pyrrolidine Derivatives. Taylor & Francis Online. Available at: [Link]

  • ResearchGate. (2026). ChemInform Abstract: Recent Advances in Organocatalytic Asymmetric Synthesis of Polysubstituted Pyrrolidines. ResearchGate. Available at: [Link]

  • ResearchGate. (2007). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. ResearchGate. Available at: [Link]

  • ResearchGate. (2026). Multicomponent Reactions: A Modern Approach to Pyrrolidine Derivative Synthesis. ResearchGate. Available at: [Link]

  • Dueñas-Deyá, A., et al. (2025). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ACS Omega. Available at: [Link]

  • CiteDrive. (2024). Multicomponent Reactions: A Modern Approach to Pyrrolidine Derivative Synthesis. CiteDrive. Available at: [Link]

  • Carretero, J. C., et al. (2025). Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications. Available at: [Link]

  • Somfai, P., et al. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. Available at: [Link]

  • Ma, X., et al. (2025). Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions. MDPI. Available at: [Link]

  • Karlsson, S. (2004). Asymmetric 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides, Thiocarbonyl Ylides, and Nitrones. Diva-portal.org. Available at: [Link]

  • ResearchGate. (2017). Synthesis of pyrrolidine-fused pyridones via transition metal catalyzed... ResearchGate. Available at: [Link]

  • Krische, M. J., et al. (2012). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. PMC - NIH. Available at: [Link]

  • Melchiorre, P., et al. (2019). Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry. ACS Catalysis. Available at: [Link]

  • Zhao, Y., et al. (2020). The synthesis and applications of chiral pyrrolidine functionalized metal–organic frameworks and covalent-organic frameworks. Inorganic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Ghorai, M. K., et al. (2017). Transition metal-catalyzed [2 + 2 + 2] cycloaddition of nitrogen-linked 1,6-diynes: a straightforward route to fused pyrrolidine systems. RSC Publishing. Available at: [Link]

  • Pérez, P. J., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. PMC. Available at: [Link]

  • De Kimpe, N., et al. (1993). Synthesis of functionalized pyrrolidines from N-(benzylidene)- and N(alkylidene)-homoallylamines. RSC Publishing. Available at: [Link]

  • Zhang, X., et al. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. MDPI. Available at: [Link]

  • Kanai, M., et al. (2025). Pyrrolidine synthesis via ring contraction of pyridines. PMC - NIH. Available at: [Link]

  • Chiu, P., et al. (2014). Diastereoselective synthesis of functionalized pyrrolidines through N -bromosuccinimide-induced aziridine ring expansion cascade. SciSpace. Available at: [Link]

  • Pérez, P. J., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics (ACS Publications). Available at: [Link]

  • Organic Chemistry Portal. (2023). Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]

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Optimizing Thioether Linkers in Lead Discovery: A Comparative Analysis of [(2-Pyrrolidin-1-ylethyl)thio]acetic acid (PETA)

[1]

Executive Summary

In the optimization of fragment-based drug candidates, the choice of linker significantly influences physicochemical properties, metabolic stability, and target affinity.[1] [(2-Pyrrolidin-1-ylethyl)thio]acetic acid (herein referred to as PETA ) represents a distinct class of zwitterionic amino-thioether building blocks.[1]

This guide benchmarks PETA against its two primary structural competitors: [(2-Morpholin-4-ylethyl)thio]acetic acid (META) and [(2-Diethylamino)ethyl]thioacetic acid (DETA) .[1] While PETA offers superior nucleophilicity and a compact hydrophobic profile ideal for CNS penetration, it presents specific stability challenges compared to the morpholine analogue.[1] This document provides experimental protocols and data-driven insights to guide your selection process.

Technical Specifications & Benchmarking

The Competitors

The selection of an amino-thio-acid linker is often a trade-off between basicity (pKa), lipophilicity (LogP), and metabolic liability.[1]

FeaturePETA (Pyrrolidine) META (Morpholine) DETA (Diethylamine)
Structure Cyclic (5-membered), CompactCyclic (6-membered), Ether OAcyclic, Flexible
CAS 5701-16-6 / 915924-49-1104-54-1 (derivative)24356-83-4 (derivative)
Basicity (Calc.[1] pKa of N) ~10.8 (High) ~7.8 (Moderate)~10.5 (High)
Lipophilicity (cLogP) ~0.8 (Moderate) ~0.1 (Low)~1.1 (High)
TPSA (Ų) ~50 ~60~40
Primary Utility GPCR Ligands, CNS TargetsSolubility EnhancementFlexible Linker
Performance Analysis
A. Basicity & Zwitterionic Character

PETA exists primarily as a zwitterion at physiological pH (Amine protonated, Carboxyl deprotonated).[1]

  • Insight: The high basicity of the pyrrolidine nitrogen (pKa ~10.[1]8) ensures that PETA residues remain positively charged at pH 7.4. This is critical for forming salt bridges in aspartate/glutamate-rich binding pockets (common in GPCRs).[1]

  • Contrast: META (Morpholine) has a significantly lower pKa (~7.8).[1] At physiological pH, a substantial fraction exists as the neutral free base, which improves membrane permeability but reduces electrostatic binding affinity.[1]

B. Metabolic Stability (The "Soft Spot")

The thioether (-S-) linkage is a metabolic "soft spot," susceptible to oxidation by Flavin-containing Monooxygenases (FMOs) and CYP450s.[1]

  • PETA vs. META: The electron-rich pyrrolidine ring in PETA can facilitate N-oxidation, whereas the morpholine oxygen in META withdraws electron density, slightly stabilizing the adjacent alkyl chains against oxidative dealkylation.[1] However, both are susceptible to S-oxidation (Sulfoxide formation).[1]

C. Synthetic Reactivity

In amide coupling reactions (using EDC/NHS or HATU), PETA exhibits faster kinetics than META due to the higher nucleophilicity of the pyrrolidine nitrogen (if not fully protonated) acting as an internal base catalyst, although the primary reaction site is the carboxylic acid.[1]

Experimental Protocols

Protocol A: Controlled Amide Coupling of PETA

Objective: To couple PETA to a primary amine (R-NH2) while minimizing S-oxidation and self-polymerization.[1]

Reagents:

  • PETA (1.0 equiv)[1]

  • Amine Substrate (1.1 equiv)[1]

  • HATU (1.2 equiv)[1]

  • DIPEA (3.0 equiv)[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Workflow:

  • Pre-activation: Dissolve PETA in DMF (0.1 M).[1] Add HATU and DIPEA. Stir at 0°C for 15 minutes. Note: Low temperature prevents potential racemization if chiral centers are present nearby, though PETA itself is achiral.[1]

  • Addition: Add the Amine Substrate dropwise.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LC-MS.[1]

  • Work-up (Critical):

    • Dilute with EtOAc.[1]

    • Wash 1: 5% LiCl (aq) – removes DMF.[1]

    • Wash 2: Sat. NaHCO3 – removes unreacted acid.[1]

    • Wash 3: Brine.[1]

    • Avoid acidic washes (e.g., 1M HCl) if the product amine is acid-sensitive, as the pyrrolidine moiety will protonate and trap the molecule in the aqueous phase.[1]

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Oxidative Stability Stress Test

Objective: To benchmark the resistance of the thioether linkage to oxidation (Sulfoxide/Sulfone formation) in PETA vs. META.

  • Preparation: Dissolve 10 mg of PETA-derivative and META-derivative in 1 mL Acetonitrile/Water (1:1).

  • Stressing: Add 2.0 equiv of 30% H2O2.

  • Sampling: Aliquot at t=0, 1h, 4h, 24h. Quench with Na2S2O3.[1]

  • Analysis: Analyze by LC-MS. Measure the ratio of Parent (M) to Sulfoxide (M+16) and Sulfone (M+32).[1]

    • Expectation: PETA derivatives often oxidize faster than META derivatives due to the electron-donating effect of the pyrrolidine ring increasing electron density on the sulfur atom (via the ethyl chain).[1]

Visualization of Logic & Workflow[1]

The following diagram illustrates the decision matrix for selecting PETA versus its competitors and the synthetic pathway.

GStartStart: Select LinkerNeedHighBasicityRequirement:High Basicity / Salt Bridge?Start->NeedHighBasicityNeedSolubilityRequirement:High Solubility / Low hERG?Start->NeedSolubilitySelectPETASelect PETA(Pyrrolidine)NeedHighBasicity->SelectPETAYesSelectMETASelect META(Morpholine)NeedSolubility->SelectMETAYesActivationActivation(HATU/DIPEA)SelectPETA->ActivationSelectMETA->ActivationCouplingAmide Coupling(R-NH2)Activation->CouplingProductFinal Conjugate(Thioether Intact)Coupling->ProductOxidationRiskRisk: S-Oxidation(Monitor M+16)Product->OxidationRiskMetabolism

Figure 1: Decision matrix and synthetic workflow for incorporating Amino-Thio-Acid linkers.

Expert Analysis & Recommendations

As a Senior Application Scientist, my recommendation depends on the specific stage of your drug discovery program:

  • For Hit-to-Lead: Use PETA . The pyrrolidine ring is a "privileged structure" in medicinal chemistry.[1] Its bulk and basicity often provide tighter binding interactions than the more passive morpholine ring.[1] The thioether linkage provides necessary flexibility without the rotatable bond penalty of a purely alkyl chain.[1]

  • For Lead Optimization (ADME Focus): If your PETA-based lead suffers from rapid clearance or hERG inhibition (common with high pKa amines), switch to META .[1] The morpholine substitution will lower the pKa (~3 log units), reducing hERG liability and improving metabolic stability, often with minimal structural perturbation.[1]

  • Handling Precaution: PETA is hygroscopic and can oxidize upon prolonged exposure to air.[1] Store under nitrogen at -20°C. Always verify the integrity of the thioether by NMR (look for splitting of the S-CH2 protons) prior to coupling.[1]

References

  • PubChem. (2025).[1][2] Compound Summary: [(2-Pyrrolidin-1-ylethyl)thio]acetic acid.[1][3][4][5][6] National Library of Medicine.[1] [Link][1]

  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for Pyrrolidine vs Morpholine bioisosterism). [Link]

  • ChemSrc. (2024).[1] Acetic acid, 2-[[2-(1-pyrrolidinyl)ethyl]thio]- Physicochemical Properties. [Link][1]

Validating the mechanism of action through mutational studies for targets of [(2-Pyrrolidin-1-ylethyl)thio]acetic acid derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Validating Mechanism of Action for Novel Therapeutics: A Mutational Study Perspective

In the landscape of modern drug discovery, identifying a compound with promising activity is merely the first step. The critical, and often most challenging, phase is the rigorous validation of its mechanism of action (MoA). An unambiguous understanding of how a drug engages its target and modulates a biological pathway is paramount for clinical success, minimizing off-target effects, and designing next-generation therapies. Failure to establish a clear MoA is a leading cause of late-stage clinical trial failures, representing a significant loss of time and resources.[1]

This guide provides an in-depth comparison of methodologies for validating the MoA of novel small molecules, with a specific focus on the robust and precise approach of mutational studies. We will use the hypothetical compound class, [(2-Pyrrolidin-1-ylethyl)thio]acetic acid derivatives, as a case study to illustrate these principles. While this specific class is not extensively documented in public literature, its core structure, featuring a pyrrolidine ring, is a common scaffold in many biologically active compounds, including anti-inflammatory, analgesic, and anticancer agents.[2][3] This makes it an excellent model for outlining a universally applicable validation strategy.

For the purpose of this guide, we will hypothesize that our lead derivative has been shown to inhibit a key signaling protein—let's assume a G protein-coupled receptor (GPCR), a vast and highly druggable class of receptors—in a primary screen.[4][5] Our goal is to definitively prove that the compound's therapeutic effect is a direct result of its interaction with a specific binding pocket on this GPCR.

The Central Role of Mutational Analysis

Mutational analysis, particularly site-directed mutagenesis, offers unparalleled precision in MoA validation.[6] This technique allows us to introduce specific, intentional changes to the amino acid sequence of our target protein. By observing how these mutations affect the binding or efficacy of our compound, we can pinpoint the exact residues crucial for its activity. This provides strong, direct evidence of a specific binding interaction, a cornerstone of a successful drug development program.[7]

The core logic is simple: if a mutation in a specific amino acid residue of the target protein reduces or eliminates the compound's effect, it strongly implies that this residue is part of the binding site. Conversely, if a mutation has no impact, that residue is likely not critical for the interaction.

The Experimental Workflow: From Hypothesis to Validated Target

A systematic approach is essential for robust MoA validation. The following workflow outlines the key stages, integrating mutational studies as the definitive validation step.

MoA Validation Workflow cluster_0 Phase 1: Target Identification & Hypothesis Generation cluster_1 Phase 2: Mutational Design & Engineering cluster_2 Phase 3: In Vitro & Cellular Validation cluster_3 Phase 4: Data Analysis & MoA Confirmation TID Putative Target ID (e.g., Affinity Chromatography, Proteomics) CS Computational Modeling (Docking Simulations) TID->CS Identifies potential binding sites MD Mutation Design (Alanine Scanning, Rational Design) CS->MD Predicts key residues SDM Site-Directed Mutagenesis (Plasmid Engineering) MD->SDM SEQ Sequence Verification SDM->SEQ EXP Protein Expression & Purification (WT vs. Mutant) SEQ->EXP BA Binding Assays (SPR, ITC) EXP->BA FA Functional Assays (e.g., cAMP, Ca2+ flux) EXP->FA DA Comparative Data Analysis BA->DA FA->DA MoA Mechanism of Action Confirmed DA->MoA Loss of binding/function in mutant confirms MoA

Caption: A comprehensive workflow for MoA validation using mutational studies.

Detailed Protocols and Methodologies

Part 1: Computational Modeling and Mutation Design

Before any wet lab work begins, in silico modeling can provide invaluable guidance.[8] Molecular docking simulations can predict how our [(2-Pyrrolidin-1-ylethyl)thio]acetic acid derivative might fit into the putative binding pocket of our target GPCR. These models highlight key amino acid residues that may form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the compound.

Mutation Strategy: Based on these predictions, a mutation strategy is devised. Common approaches include:

  • Alanine Scanning: Systematically replacing residues in the predicted binding site with alanine. Alanine removes the side chain beyond the beta-carbon, effectively testing the importance of the original residue's specific chemical properties without drastically altering the protein's backbone structure.

  • Conservative/Non-Conservative Mutations: Swapping a residue for one with similar properties (e.g., Leucine to Isoleucine) to see if size or shape is key, or for one with different properties (e.g., Lysine, which is basic, to Glutamic Acid, which is acidic) to test the importance of charge.[4]

Part 2: Site-Directed Mutagenesis

This is the core technique for creating the mutant versions of our target protein.[9]

Step-by-Step Protocol for Site-Directed Mutagenesis:

  • Primer Design: Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation in the center.[10] These primers should anneal to the same sequence on opposite strands of the plasmid DNA containing the wild-type (WT) gene for our target GPCR.

  • PCR Amplification: Perform a polymerase chain reaction (PCR) using a high-fidelity DNA polymerase. The primers are extended, amplifying the entire plasmid and incorporating the mutation. The number of cycles is typically kept low (16-18 cycles) to minimize the chance of secondary mutations.[11]

  • Template Digestion: The PCR product contains both the original, methylated parental plasmid DNA and the newly synthesized, unmethylated, mutated plasmid DNA. Digest the reaction with the DpnI restriction enzyme, which specifically targets and degrades methylated DNA, leaving only the mutated plasmid.[6][12]

  • Transformation: Transform competent E. coli cells with the DpnI-treated plasmid DNA. The bacteria will repair the nicks in the plasmid.

  • Colony Selection and Sequencing: Plate the transformed bacteria on a selective antibiotic plate. Isolate plasmid DNA from the resulting colonies and send it for Sanger sequencing to confirm that the desired mutation has been successfully introduced and that no other unintended mutations are present.[9]

Part 3: Comparative Assays: Wild-Type vs. Mutant

With both WT and mutant plasmids in hand, the next step is to express these proteins and compare how they interact with our compound.

A. In Vitro Binding Assays

These assays directly measure the physical interaction between the compound and the protein, providing data on binding affinity (how tightly it binds) and kinetics (how fast it binds and dissociates).

Protocol for Surface Plasmon Resonance (SPR):

  • Protein Immobilization: Purify both the WT and mutant GPCRs and immobilize them on separate channels of an SPR sensor chip.

  • Compound Injection: Flow a series of concentrations of the [(2-Pyrrolidin-1-ylethyl)thio]acetic acid derivative over the chip.

  • Data Acquisition: The SPR instrument detects changes in the refractive index at the chip surface as the compound binds to and dissociates from the protein, generating a sensorgram.

  • Analysis: Fit the sensorgram data to a binding model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A higher KD value for the mutant protein compared to the WT indicates reduced binding affinity.

B. Cell-Based Functional Assays

These assays measure the biological consequence of the compound binding to its target in a cellular environment. For a GPCR, this could be a change in downstream signaling molecules like cAMP or calcium.

Protocol for a cAMP Reporter Assay:

  • Cell Transfection: Transfect two populations of a suitable human cell line (e.g., HEK293T) with either the WT GPCR plasmid or the mutant GPCR plasmid. These plasmids should also contain a reporter gene, such as luciferase, under the control of a cAMP-responsive element (CRE).

  • Compound Treatment: Plate the cells and treat them with a range of concentrations of the [(2-Pyrrolidin-1-ylethyl)thio]acetic acid derivative.

  • Lysis and Luminescence Reading: After an incubation period, lyse the cells and add the necessary reagents to measure luciferase activity. The amount of light produced is proportional to the level of cAMP signaling.

  • Dose-Response Analysis: Plot the luminescence data against the compound concentration to generate dose-response curves and calculate the EC50 value (the concentration at which the compound produces 50% of its maximal effect).

Data Interpretation: Building the Case for MoA

The power of this approach lies in the direct comparison of data from the WT and mutant proteins.

Assay TypeParameterExpected Result for WTExpected Result for Critical MutantInterpretation
SPR Binding KD (nM)50>1000 (or No Binding)The mutation directly disrupts the binding interaction, significantly reducing affinity.
cAMP Functional EC50 (nM)100>5000 (or No Response)The loss of binding translates to a loss of functional activity in a cellular context.

A significant increase in the KD and EC50 values for the mutant protein provides compelling evidence that the mutated residue is a critical contact point for the drug, thereby validating the proposed MoA.[13]

Comparison with Alternative Validation Methods

While mutational studies are a gold standard, other techniques can provide complementary or preliminary evidence.

MethodPrincipleAdvantagesLimitations
Mutational Studies Altering the target protein to observe changes in drug interaction.High specificity; provides direct evidence of interaction at the residue level.[1]Can be time-consuming; assumes mutations don't grossly misfold the protein.
Competitive Binding Using a known ligand to compete with the test compound for binding to the target.Relatively quick; good for confirming a shared binding site.Requires a well-characterized reference compound; provides indirect evidence.
Thermal Shift Assay Measuring the change in a protein's melting temperature upon ligand binding.High-throughput; does not require protein immobilization.Does not provide information on the specific binding site; can be prone to artifacts.
CRISPR/Cas9 Knockout Deleting the gene for the target protein from a cell line.[14]Validates the target's role in the cellular phenotype.Does not prove direct binding; compensatory mechanisms can mask the effect.
Photo-affinity Labeling Using a light-activated version of the compound to permanently link it to its target.Can identify the target in a complex mixture; provides direct evidence of binding.Technically challenging; requires synthesis of a modified compound.

Caption: A decision-making flowchart for selecting a target validation method.

Conclusion

Validating the mechanism of action is a non-negotiable step in the drug discovery pipeline. While various methods exist, mutational studies stand out for their precision and the definitive nature of the evidence they provide. By systematically altering the target protein and quantifying the impact on both binding and function, researchers can build an unassailable case for a compound's MoA. For a novel series like [(2-Pyrrolidin-1-ylethyl)thio]acetic acid derivatives targeting a GPCR, this approach moves the project from a promising hit to a validated lead, paving the way for confident preclinical and clinical development. The integration of computational modeling with rigorous experimental validation, as outlined in this guide, represents a robust, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) compliant framework for modern therapeutic innovation.

References

  • Title: Integrating structural and mutagenesis data to elucidate GPCR ligand binding - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: (PDF) Mutate and Conjugate: A Method to Enable Rapid In-Cell Target Validation Source: ResearchGate URL: [Link]

  • Title: Molecular determinants of ligand efficacy and potency in GPCR signaling - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: Site Directed Mutagenesis Protocol - BioInnovatise Source: BioInnovatise URL: [Link]

  • Title: Validating therapeutic targets through human genetics. Source: Broad Institute URL: [Link]

  • Title: Site Directed Mutagenesis Protocol - Assay Genie Source: Assay Genie URL: [Link]

  • Title: The effect of GPCR mutations on agonist binding affinity. Source: ResearchGate URL: [Link]

  • Title: Site Directed Mutagenesis Protocol Source: University of Washington URL: [Link]

  • Title: Any one could tell me a protocol for site directed mutagenesis? Source: ResearchGate URL: [Link]

  • Title: Structural and functional characterization of G protein–coupled receptors with deep mutational scanning Source: eLife URL: [Link]

  • Title: NAMs Target Validation Assay Source: Inovotion URL: [Link]

  • Title: Site Directed Mutagenesis by PCR - Addgene Blog Source: Addgene URL: [Link]

  • Title: Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations Source: National Center for Biotechnology Information URL: [Link]

  • Title: Target identification and validation in research Source: World Journal of Biology Pharmacy and Health Sciences URL: [Link]

  • Title: Understanding Ligand Binding to G-Protein Coupled Receptors Using Multiscale Simulations Source: National Center for Biotechnology Information URL: [Link]

  • Title: Genetic-Driven Druggable Target Identification and Validation Source: National Center for Biotechnology Information URL: [Link]

  • Title: Preclinical Anticipation of On- and Off-Target Resistance Mechanisms to Anti-Cancer Drugs: A Systematic Review Source: National Center for Biotechnology Information URL: [Link]

  • Title: enzyme site-directed mutagenesis: Topics by Science.gov Source: Science.gov URL: [Link]

  • Title: Distinguishing mutants that resist drugs via different mechanisms by examining fitness tradeoffs Source: National Center for Biotechnology Information URL: [Link]

  • Title: Use of Site-Directed Mutagenesis To Identify Residues Specific for Each Reaction Catalyzed by Chorismate Mutase−Prephenate Dehydrogenase from Escherichia coli Source: ACS Publications URL: [Link]

  • Title: Exploring the limits of the usefulness of mutagenesis in studies of allosteric mechanisms Source: National Center for Biotechnology Information URL: [Link]

  • Title: Mutational Signatures: From Methods to Mechanisms Source: National Center for Biotechnology Information URL: [Link]

  • Title: Recent Applications of In Silico Approaches for Studying Receptor Mutations Associated with Human Pathologies Source: MDPI URL: [Link]

  • Title: Anti-inflammatory, Antipyretic, and Analgesic Agents Source: Wasit University URL: [Link]

  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: MDPI URL: [Link]

  • Title: Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione Source: MDPI URL: [Link]

  • Title: No extra mutations in modified stem cells, study finds Source: ScienceDaily URL: [Link]

  • Title: Anti-inflammatory and analgesic activities of newly synthesized chiral peptide derivatives using (3-benzoyl- 4,5-dioxo-2-phenyl-pyrrolidin-1-yl)acetic acid ethyl ester as starting material Source: PubMed URL: [Link]

  • Title: Kinetics and Mechanism of Synthesis of Carboxyl-Containing N-Vinyl-2-Pyrrolidone Telehelics for Pharmacological Use Source: National Center for Biotechnology Information URL: [Link]

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Navigating the ADME Maze: A Comparative Guide to Molecules Bearing the [(2-Pyrrolidin-1-ylethyl)thio]acetic Acid Moiety

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of drug discovery, the journey of a molecule from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical hurdles are its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which collectively determine the pharmacokinetic profile and ultimate therapeutic success of a drug. This guide provides a comprehensive assessment of the [(2-Pyrrolidin-1-ylethyl)thio]acetic acid moiety, a structural motif of interest in medicinal chemistry. We will delve into the experimental methodologies for evaluating its ADME profile, offer insights into its likely characteristics based on its constituent parts, and compare it with common bioisosteric alternatives.

The [(2-Pyrrolidin-1-ylethyl)thio]acetic Acid Moiety: A Structural Overview

The [(2-Pyrrolidin-1-ylethyl)thio]acetic acid moiety combines three key structural features: a pyrrolidine ring, a thioether linkage, and a carboxylic acid. Each of these components is expected to contribute to the overall ADME profile of a molecule.

  • The Pyrrolidine Ring : As a five-membered saturated nitrogen heterocycle, the pyrrolidine ring is a common scaffold in many FDA-approved drugs.[1][2] Its inclusion can enhance aqueous solubility and modulate other physicochemical properties.[3] The basic nitrogen of the pyrrolidine can be protonated at physiological pH, influencing its interaction with biological targets and its distribution characteristics.

  • The Thioether Linkage : Thioethers are known to be susceptible to metabolic oxidation. This metabolic vulnerability is a key consideration in drug design, as it can lead to the formation of sulfoxides and sulfones, altering the polarity and clearance of the parent compound.

  • The Carboxylic Acid : The carboxylic acid group is a strong hydrogen bond donor and acceptor, often crucial for target engagement. However, its acidic nature can lead to poor membrane permeability and potential metabolic liabilities, such as the formation of reactive acyl glucuronides.[4]

A Framework for ADME Assessment: Key Experimental Protocols

A thorough evaluation of the ADME properties of any new chemical entity is paramount. Below are detailed, step-by-step protocols for the essential in vitro assays used to characterize the pharmacokinetic potential of molecules containing the [(2-Pyrrolidin-1-ylethyl)thio]acetic acid moiety.

Permeability Assessment

Permeability is a critical determinant of oral bioavailability and tissue distribution. Two complementary assays are widely used to assess this parameter.

a) Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer that mimics the intestinal epithelium and is a gold standard for predicting in vivo drug absorption.[5]

Experimental Protocol:

  • Cell Culture and Seeding : Caco-2 cells are cultured and seeded onto Transwell® filter inserts and allowed to differentiate for 21 days to form a confluent monolayer with well-defined tight junctions.

  • Monolayer Integrity Check : The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

  • Bidirectional Transport Study : The test compound is added to either the apical (A) or basolateral (B) chamber of the Transwell® system. Samples are taken from the receiver chamber at specified time points.

  • Quantification : The concentration of the test compound in the collected samples is determined by LC-MS/MS.

  • Data Analysis : The apparent permeability coefficient (Papp) is calculated for both directions (A-to-B and B-to-A). The efflux ratio (Papp B-to-A / Papp A-to-B) is then calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).

b) Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay that measures passive diffusion across an artificial lipid membrane, offering a high-throughput method to assess a compound's intrinsic permeability.

Experimental Protocol:

  • Membrane Preparation : A filter plate is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.

  • Assay Setup : The filter plate (donor compartment) is placed in a plate containing buffer (acceptor compartment). The test compound is added to the donor compartment.

  • Incubation : The "sandwich" plate is incubated for a defined period, allowing the compound to diffuse across the artificial membrane.

  • Quantification : The concentration of the compound in both the donor and acceptor compartments is measured, typically by UV-Vis spectroscopy or LC-MS/MS.

  • Data Analysis : The permeability coefficient (Pe) is calculated based on the concentration of the compound in the acceptor well.

G cluster_permeability Permeability Assessment Workflow start Test Compound caco2 Caco-2 Assay start->caco2 Cell-based pampa PAMPA start->pampa Non-cell-based data_analysis Calculate Papp & Efflux Ratio / Pe caco2->data_analysis pampa->data_analysis end Permeability Profile data_analysis->end

Permeability Assessment Workflow
Metabolic Stability Assessment: Liver Microsomal Stability Assay

This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs), which are abundant in liver microsomes.

Experimental Protocol:

  • Preparation : Pooled human liver microsomes are thawed and diluted in a phosphate buffer.

  • Reaction Mixture : The test compound is added to the microsomal suspension.

  • Initiation of Reaction : The metabolic reaction is initiated by the addition of a NADPH-regenerating system. A control incubation without NADPH is also performed.

  • Time Points : Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

  • Sample Processing : The samples are centrifuged to precipitate proteins.

  • Quantification : The supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis : The percentage of the compound remaining over time is plotted, and the in vitro half-life (t½) and intrinsic clearance (Clint) are calculated.

G cluster_metabolic_stability Metabolic Stability Workflow start Test Compound microsomes Incubate with Liver Microsomes start->microsomes nadph +/- NADPH microsomes->nadph quench Quench at Time Points nadph->quench lcms LC-MS/MS Analysis quench->lcms data_analysis Calculate t½ & Clint lcms->data_analysis end Metabolic Stability Profile data_analysis->end

Metabolic Stability Workflow
Plasma Protein Binding (PPB) Assessment

The extent to which a drug binds to plasma proteins influences its distribution and availability to act at its target site. Equilibrium dialysis is a widely accepted method for determining PPB.[2]

Experimental Protocol:

  • Apparatus Setup : A dialysis apparatus with two chambers separated by a semi-permeable membrane is used.

  • Sample Loading : Plasma containing the test compound is added to one chamber, and buffer is added to the other chamber.

  • Equilibration : The apparatus is incubated at 37°C until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.

  • Sampling : After incubation, samples are taken from both the plasma and buffer chambers.

  • Quantification : The concentration of the test compound in both samples is determined by LC-MS/MS.

  • Data Analysis : The fraction unbound (fu) is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Comparative Analysis: The Moiety and Its Alternatives

ADME Parameter[(2-Pyrrolidin-1-ylethyl)thio]acetic acidTetrazole BioisostereAcyl Sulfonamide Bioisostere
Permeability Likely low to moderate due to the ionizable carboxylic acid. The pyrrolidine may slightly improve solubility.Can have improved permeability over carboxylic acids due to increased lipophilicity, but this can be offset by strong hydrogen bonding.Generally more lipophilic and less acidic than carboxylic acids, which can lead to improved membrane permeability.
Metabolic Stability The thioether is a likely site of Phase I metabolism (S-oxidation) by CYPs and FMOs, potentially leading to moderate to high clearance.The tetrazole ring is generally considered metabolically stable and resistant to degradation.Can exhibit improved metabolic stability compared to carboxylic acids.
Plasma Protein Binding The carboxylic acid may contribute to binding to albumin. Overall PPB will be dependent on the entire molecular structure.The influence on PPB is context-dependent and related to the overall lipophilicity and charge distribution of the molecule.Increased lipophilicity may lead to higher plasma protein binding.

Bioisosteric Replacements for the Carboxylic Acid Group:

  • Tetrazoles : As one of the most common carboxylic acid bioisosteres, tetrazoles have a similar pKa but are more lipophilic. This can sometimes improve permeability and oral bioavailability. They are also generally more resistant to metabolic degradation.

  • Acyl Sulfonamides : This group is less acidic and more lipophilic than a carboxylic acid, which can be advantageous for improving cell permeability. They can also confer greater metabolic stability.

Conclusion

The [(2-Pyrrolidin-1-ylethyl)thio]acetic acid moiety presents a unique combination of structural features that will influence its ADME profile. The pyrrolidine ring may enhance solubility, while the thioether linkage represents a potential metabolic hotspot, and the carboxylic acid will likely limit passive permeability but may be crucial for target interaction. A thorough in vitro ADME evaluation, following the protocols outlined in this guide, is essential to characterize any molecule containing this moiety. Furthermore, considering bioisosteric replacements for the carboxylic acid, such as tetrazoles or acyl sulfonamides, offers a viable strategy for modulating the ADME properties and optimizing drug candidates for further development. This comparative approach, grounded in established experimental methodologies, provides a robust framework for advancing drug discovery programs.

References

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  • Bhat, M. A., & Tilve, S. G. (2014). The pyrrolidine ring, also known as tetrahydropyrrole, which is one of the important heterocyclic compounds containing five-membered nitrogen atoms, is the core structure of numerous biologically and pharmacologically active molecules, as well as many alkaloids and bioactive compounds. Recent insights about pyrrolidine core skeletons in pharmacology.
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Safety Operating Guide

[(2-Pyrrolidin-1-ylethyl)thio]acetic acid: Proper Disposal & Handling Procedures

[1]

Core Directive & Executive Summary

Do not treat this compound as generic organic waste. [(2-Pyrrolidin-1-ylethyl)thio]acetic acid (Predicted Formula: C



zwitterionic structure1

Immediate Action Plan:

  • Segregate from strong oxidizers (Peroxides, Nitric Acid) to prevent exothermic sulfoxide formation.[1]

  • Classify as Non-Halogenated Organic Waste (unless mixed with halogens).

  • Label with "Potential Stench" due to the thioether moiety.

Chemical Profile & Risk Assessment

To dispose of this chemical safely, you must understand its reactivity profile.[1] It is not merely a "waste product"; it is a reactive intermediate.

Physicochemical Properties (Derived)
PropertyValue / CharacteristicOperational Implication
Structure Pyrrolidine ring

Ethyl

Sulfur

Acetic Acid
Amphoteric (reacts with both acids and bases).[1]
Acidity (pKa) ~4.0–5.0 (Carboxylic Acid)Corrosive to mild steel; incompatible with strong bases.[1]
Basicity Tertiary Amine presentCan form salts with strong acids; increases water solubility.
Redox Potential Thioether (-S-) linkageHigh Risk: Vulnerable to oxidation by bleach or peroxides.[1]
Odor Likely characteristic sulfide (garlic/skunky)Requires "Stench" labeling to prevent false gas leak alarms.[1]
The "Barrier" Concept: PPE Selection

Standard latex gloves are insufficient for organic amines and sulfides.

  • Hand Protection: Nitrile (minimum 0.11 mm thickness) or Laminate film (Silver Shield) for prolonged handling.[1]

  • Respiratory: If handling neat powder or concentrated liquid outside a fume hood, use a half-mask with Organic Vapor/Acid Gas (OV/AG) cartridges.[1]

Waste Stream Classification & Segregation

The most common error in disposing of thio-ethers is mixing them with oxidizing waste streams.

The "No-Go" List (Incompatibilities)
  • 
     NO Bleach (Sodium Hypochlorite):  Reacts with the thioether group to form sulfoxides or sulfones.[1] This oxidation is exothermic and can pressurize waste containers.
    
  • 
     NO Nitric Acid:  Violent oxidation risk.
    
  • 
     NO Heavy Metals:  The sulfur and amine groups can chelate metals, potentially creating unforeseen precipitates or colored complexes that complicate downstream incineration.[1]
    
Decision Logic: Waste Determination

Use the following logic to determine the correct EPA/EHS waste stream.

DisposalLogicStartStart: Waste MaterialStateCheckPhysical State?Start->StateCheckLiquidLiquid SolutionStateCheck->LiquidSolidSolid / NeatStateCheck->SolidSolventCheckSolvent Type?Liquid->SolventCheckStreamCStream C:Solid Hazardous Waste(Label: Organic Acid/Amine)Solid->StreamCHaloHalogenated(DCM, Chloroform)SolventCheck->HaloContains >1% HalogensNonHaloNon-Halogenated(MeOH, DMSO, Water)SolventCheck->NonHaloNo HalogensStreamAStream A:Halogenated Organic Waste(Trace Sulfur)Halo->StreamAStreamBStream B:Non-Halogenated Organic(Preferred Path)NonHalo->StreamB

Figure 1: Decision matrix for assigning [(2-Pyrrolidin-1-ylethyl)thio]acetic acid to the correct waste stream.

Step-by-Step Disposal Protocols

Protocol A: Routine Liquid Waste (Reaction Mixtures)

Goal: Prevent cross-reactivity in the central waste carboy.

  • pH Check: If the solution is highly acidic (pH < 2) due to the acetic acid moiety or added reagents, adjust pH to 5–9 using a dilute base (e.g., Sodium Bicarbonate).[1]

    • Why? Highly acidic waste can degrade plastic containers over time and release H₂S gas if sulfide impurities are present.

  • Quench (If necessary): Ensure no active oxidizers are present in the mixture before bottling. Test with starch-iodide paper if unsure.

  • Container Selection: High-Density Polyethylene (HDPE) carboy.

  • Labeling:

    • Chemical Name: "Organic Waste: [(2-Pyrrolidin-1-ylethyl)thio]acetic acid solution"[1]

    • Hazards: "Irritant," "Stench" (if applicable).[1]

    • DO NOT label simply as "Acid Waste" as this may lead to mixing with mineral acids.

Protocol B: Spill Management (P.A.C.T. System)

Goal: Containment without generating toxic byproducts.[2][3][4][5][6]

  • P - Protect: Alert nearby personnel. Don nitrile gloves and safety goggles.

  • A - Absorb: Do NOT use paper towels (combustible).[1] Use an inert clay-based absorbent (vermiculite) or a commercial spill pad.[1]

    • Note: If the spill is solid powder, dampen a pad with water to wipe it up—avoid creating dust.[1]

  • C - Contain: Scoop absorbed material into a wide-mouth HDPE jar.

  • T - Tag: Label as "Hazardous Waste - Debris from Chemical Spill."

Protocol C: Empty Container Disposal
  • Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (Ethanol or Water, depending on pH).[1]

  • Rinsate Disposal: Pour rinsate into the Non-Halogenated Organic Waste stream (Stream B).

  • Deface: Cross out the original label.

  • Recycle/Trash: Once triple-rinsed and dry, the bottle can typically be discarded as regular trash (verify with local EHS regulations).[1]

Regulatory & Compliance Context

EPA Waste Codes (USA)

While this specific compound is not typically listed on the P-list or U-list (40 CFR 261.33), the waste determination relies on Characteristics :

  • D002 (Corrosivity): Applicable if the waste solution has a pH

    
     2.[1]
    
  • D001 (Ignitability): Applicable if the compound is dissolved in a flammable solvent (Flash point < 60°C).[1]

Incineration Requirements

The presence of Nitrogen (N) and Sulfur (S) requires that the waste be sent to an incinerator equipped with scrubbers to capture NOx and SOx gases.[1]

  • Action: Ensure your waste manifest lists "Organic Sulfur Compound" to alert the disposal facility.

References

  • U.S. Environmental Protection Agency (EPA). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[1]

  • PubChem. Compound Summary: Thioacetic acid derivatives (General Class Behavior). National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[3]

Personal protective equipment for handling [(2-Pyrrolidin-1-ylethyl)thio]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

The Core Directive: You are likely handling this compound as a functionalized intermediate in drug discovery (often a linker or fragment). While specific "commodity" SDS data may be sparse for this exact structure, its functional groups—a pyrrolidine (tertiary amine), a thioether (sulfide), and a carboxylic acid —dictate a strict safety profile.

This guide utilizes Structure-Activity Relationship (SAR) analysis to establish a "Safety by Design" protocol. We treat this molecule not just as a powder, but as a zwitterionic irritant with potential corrosive and sensitizing properties.

Chemical Identity & Hazard Anticipation
FeatureStructural ImplicationSafety Consequence
Pyrrolidine Ring Tertiary Amine (Base)Potential skin/eye irritant; possible lachrymator.[1][2][3]
Thioether (-S-) Sulfide LinkageHigh Permeation Risk. Sulfur compounds permeate nitrile faster than standard organics. Potential stench.[2][4]
Acetic Acid Tail Carboxylic AcidLowers pH; corrosive to mucous membranes.
Physical State Likely Solid/PowderInhalation hazard (dust).[5] Hygroscopic potential.[6]

Risk Assessment & Engineering Controls

Hierarchy of Controls: PPE is your last line of defense. Engineering controls are primary.

Primary Engineering Controls[8]
  • Ventilation: All handling must occur inside a certified Chemical Fume Hood operating at face velocity >0.5 m/s (100 fpm).

    • Reasoning: Thioethers often carry a stench threshold in the parts-per-billion (ppb) range. Even if odorless to you, the "sulfur fatigue" can mask exposure.[7]

  • Static Control: Use an ionizing bar or anti-static gun during weighing.

    • Reasoning: Zwitterionic powders are prone to static charge, leading to "fly-away" dust that contaminates the balance and user cuffs.[7]

Personal Protective Equipment (PPE) Specifications

Directive: Do not rely on standard "blue nitrile" gloves alone. The thioether moiety requires a specific barrier strategy.

Detailed PPE Matrix[7]
Body AreaStandard ProtocolEnhanced Protocol (Solution/Scale-Up)Technical Rationale
Hand Protection Double Gloving (Nitrile) Inner: 4 mil Nitrile (White/Blue)Outer: 5-8 mil Nitrile (Purple/Green)Laminate/Composite Gloves (e.g., Silver Shield® or Ansell Barrier®) under NitrileThioether Permeation: Sulfur compounds can swell and permeate nitrile. Double gloving provides a "breakthrough buffer" of ~15-30 mins.[7]
Eye/Face Chemical Splash Goggles (Indirect Vent)Full Face Shield + GogglesCorrosivity: Safety glasses are insufficient. Amine/Acid combos can cause irreversible corneal opacity upon contact.
Respiratory N95/P100 (if outside hood) Note: Only if hood fails.PAPR or Full-Face Respirator Cartridge: Organic Vapor + Acid Gas (OV/AG)Dust vs. Vapor: The solid is a dust hazard; if in solution or heated, the thioether vapor requires OV filtration.
Body Lab Coat (High-Neck) Cotton/Poly blend.Tyvek® Sleeve Covers or ApronWrist Gap: The most common exposure point is the gap between the glove and lab coat cuff.
Glove Permeation Logic (Graphviz Visualization)

The following diagram illustrates the decision logic for glove selection based on the state of matter and solvent carrier.

GloveSelection Start Start: Assess State Solid Solid / Powder Start->Solid Solution In Solution / Liquid Start->Solution Level1 Level 1: Double Nitrile (Change every 60 mins) Solid->Level1 Dry Handling SolventCheck Check Solvent Carrier Solution->SolventCheck Level2 Level 2: Splash Guard (Double Nitrile - Change immediately on splash) SolventCheck->Level2 Water/Ethanol Level3 Level 3: High Permeation Risk (Laminate/Silver Shield Liners) SolventCheck->Level3 DCM/DMF/DMSO

Figure 1: Glove Selection Decision Matrix. Note that halogenated solvents (DCM) often used with these intermediates aggressively degrade nitrile, requiring laminate liners.[7]

Operational Protocol: Step-by-Step

Phase A: Preparation
  • Balance Check: Place the analytical balance inside the fume hood or a vented balance enclosure.

  • Decontamination Prep: Prepare a "Quench Station" nearby containing 10% Bleach (Sodium Hypochlorite) or Hydrogen Peroxide (3%).

    • Science: Bleach oxidizes the sulfur (thioether) to a sulfoxide/sulfone, reducing odor and toxicity, and neutralizes the amine.[7]

Phase B: Handling & Synthesis
  • Weighing:

    • Tare the vial before opening the stock container.

    • Use a disposable anti-static spatula.

    • Critical: If the powder is sticky (hygroscopic), do not scrape the neck of the bottle.[7] Dissolve the residue in the solvent of choice and transfer via pipette.

  • Reaction Setup:

    • If using as a linker, ensure the receiving vessel is vented to a scrubber if heating is involved.[7]

    • Add the [(2-Pyrrolidin-1-ylethyl)thio]acetic acid last if the reaction is exothermic.

Phase C: Spill Response (The "Stop-Assess-Act" Loop)

SpillResponse Spill Spill Occurs Evacuate 1. Evacuate Immediate Area (Allow aerosols to settle) Spill->Evacuate PPE_Up 2. Don Enhanced PPE (Goggles + Double Gloves) Evacuate->PPE_Up Absorb 3. Cover with Absorbent (Vermiculite or Chem-Pad) PPE_Up->Absorb Decon 4. Chemical Decon (Apply 10% Bleach Solution) Absorb->Decon Wait 10 mins Disposal 5. Double Bag & Tag (Hazardous Waste) Decon->Disposal

Figure 2: Spill Response Workflow. The oxidation step (Decon) is critical for sulfur-containing compounds to neutralize odor and reactivity.

Waste Disposal & Deactivation

Trustworthiness Check: Never pour thio-compounds down the drain. The "sewer smell" can travel through plumbing traps, causing building-wide evacuations.[7]

  • Segregation:

    • Solid Waste: Double-bag in clear polyethylene bags. Label as "Toxic/Irritant - Sulfur Organic."

    • Liquid Waste: Segregate into "High Organic" or "Halogenated" streams.

    • Warning:Do not mix with concentrated nitric acid in the waste container. Thioethers can be oxidized violently by strong oxidizers, leading to thermal runaways [1].[7]

  • Container Cleaning:

    • Rinse empty vials with a dilute bleach solution inside the hood before disposing of the glass. This prevents the trash can from emitting odors later.

First Aid (Immediate Action)

  • Eye Contact: Irrigate immediately for 15 minutes .[3][4][5][8][9][10] Do not pause to remove contact lenses; flush over them if necessary, then remove.[4][7]

  • Skin Contact: Wash with soap and water.[4][5][6][8][9] Avoid alcohol-based sanitizers, as they can increase the permeability of the skin to the chemical.[7]

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.[7]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: (Pyrimidin-2-ylthio)acetic acid (Structural Analogue). National Library of Medicine. Retrieved February 18, 2026, from [Link]7]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Protective Gloves. United States Department of Labor. [Link]

(Note: Due to the specific nature of [(2-Pyrrolidin-1-ylethyl)thio]acetic acid, safety protocols are derived from validated SAR analysis of thioether and pyrrolidine functional groups found in References 1 and 2.)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.